molecular formula C6H5BrIN B1278044 2-Bromo-5-iodo-3-methylpyridine CAS No. 65550-78-9

2-Bromo-5-iodo-3-methylpyridine

Cat. No.: B1278044
CAS No.: 65550-78-9
M. Wt: 297.92 g/mol
InChI Key: WJPSANINUBHCFE-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPSANINUBHCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435791
Record name 2-Bromo-5-iodo-3-methylpyridine
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Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65550-78-9
Record name 2-Bromo-5-iodo-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodo-3-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Bromo-5-iodo-3-methylpyridine (CAS No. 65550-78-9), a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its physical and spectral characteristics, explores its utility in pivotal cross-coupling reactions, and highlights its role in the synthesis of biologically active molecules, particularly kinase inhibitors.

Core Molecular Properties

This compound, also known as 2-bromo-5-iodo-3-picoline, is a halogenated pyridine derivative featuring a unique substitution pattern that makes it a highly versatile intermediate in organic synthesis. The presence of both a bromine and an iodine atom at different positions on the pyridine ring allows for selective and sequential functionalization.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 65550-78-9[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Light yellow to white solid/powder to crystal[2]
Melting Point 43-46 °C[1]
Boiling Point 298 °C[1]
Density 2.171 g/cm³[1]
Flash Point 134 °C[1]
Storage Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[1]
Spectral Data (Predicted and Analog-Based)

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8-8.0d~2.0
H-6~8.2-8.4d~2.0
-CH₃~2.4-2.6s-

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridines. The downfield shift of the ring protons is due to the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the pyridine ring.

1.2.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145-150
C-3~135-140
C-4~140-145
C-5~90-95
C-6~150-155
-CH₃~18-22

Note: The carbon atom attached to the iodine (C-5) is expected to have a significantly lower chemical shift compared to the other aromatic carbons. The chemical shifts of the other carbons are influenced by the electronegativity of the attached halogens and the nitrogen atom.

1.2.3. Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) and iodine (monoisotopic 127I) will be characteristic.

m/zProposed Fragment
297/299[M]⁺ (Molecular ion)
170/172[M - I]⁺
218[M - Br]⁺
91[M - Br - I]⁺ (Picoline fragment)

Note: The fragmentation pattern is predicted based on the relative bond strengths, with the weaker C-I bond likely to cleave more readily than the C-Br bond.

1.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit characteristic peaks for the aromatic C-H and C=C/C=N stretching vibrations, as well as the C-Br and C-I stretching frequencies.

Wavenumber (cm⁻¹)Assignment
3050-3150Aromatic C-H stretching
1550-1600Aromatic C=C and C=N stretching
1450-1500Aromatic ring vibrations
600-700C-Br stretching
500-600C-I stretching

Synthesis and Purification

While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2-amino-5-bromo-3-iodopyridine[3]. A potential pathway involves the bromination and subsequent iodination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Proposed Synthetic Pathway

G A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination (e.g., NBS) C 2-Amino-5-bromo-3-iodo-3-methylpyridine B->C Iodination (e.g., I₂, H₂SO₄) D This compound C->D Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed synthetic route to this compound.

General Purification Protocol: Recrystallization

For solid compounds like this compound, recrystallization is an effective purification method.

Step-by-Step Methodology:

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, hexanes, or a mixture like ethanol/water) to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chemical Reactivity and Synthetic Utility

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The remaining bromine at the 2-position can then be targeted in a subsequent coupling reaction under more forcing conditions.

G A This compound B Suzuki-Miyaura Coupling (Selective at C-I) A->B C Sonogashira Coupling (Selective at C-I) A->C D Buchwald-Hartwig Amination (Selective at C-I) A->D E 5-Aryl-2-bromo-3-methylpyridine B->E F 5-Alkynyl-2-bromo-3-methylpyridine C->F G 5-Amino-2-bromo-3-methylpyridine D->G

Caption: Selective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction with an arylboronic acid will selectively occur at the more reactive C-I bond.

Exemplary Protocol (adapted from similar substrates)[2][4]:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of this compound.

Exemplary Protocol (adapted from similar substrates)[5][6]:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).

  • Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base like triethylamine (Et₃N) (2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50-60 °C) while monitoring by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The reaction of this compound with a primary or secondary amine will preferentially occur at the 5-position.

Exemplary Protocol (adapted from similar substrates)[7][8]:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong base such as NaOt-Bu or Cs₂CO₃ in a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate for the synthesis of various biologically active compounds. Its ability to undergo selective cross-coupling reactions makes it particularly useful for creating libraries of compounds for drug discovery programs.

Synthesis of Kinase Inhibitors

A significant application of this and related compounds is in the synthesis of protein kinase inhibitors, which are a major class of targeted cancer therapies[9][10][11]. The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The substituents introduced via cross-coupling reactions can be tailored to achieve potency and selectivity for specific kinases.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that support tumor growth. Pyridine-based molecules are known to be effective VEGFR-2 inhibitors[12][13].

  • PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its inhibition is a promising strategy for cancer treatment. Substituted aminopyrimidines and related heterocycles, which can be synthesized from intermediates like this compound, have shown potent PLK4 inhibitory activity[14].

Safety and Handling

  • Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for applications in drug discovery. Its key value lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This enables the efficient construction of complex molecular architectures, most notably for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its use by leveraging data from analogous compounds and established synthetic methodologies.

References

  • Li, X. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Gagnon, A., & Soucy, F. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Tetrahedron Letters, 47(36), 6331-6334.
  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.).
  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
  • Li, X. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Singh, A., & Sharma, A. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Govindaraju, V., Young, K., & Maudsley, S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • Al-Warhi, T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 903-912.
  • Clark, J. (2022, August). mass spectra - fragmentation patterns.
  • Al-Suhaimi, K. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
  • Google Patents. (n.d.). BRPI0413005A - compounds and compositions as protein kinase inhibitors.

Sources

An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 65550-78-9

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-3-methylpyridine, a key halogenated pyridine intermediate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol with mechanistic explanations, and its critical applications in modern synthetic chemistry, particularly in the realm of pharmaceutical development. The guide emphasizes the rationale behind experimental choices and is supported by authoritative references.

Introduction and Significance

This compound, also known as 2-Bromo-5-iodo-3-picoline, is a versatile heterocyclic building block of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on the pyridine core, offers multiple, distinct reactive sites. This trifunctional nature allows for selective and sequential chemical transformations, making it a highly valuable precursor for the synthesis of complex molecular architectures.

The differential reactivity of the C-Br and C-I bonds is particularly noteworthy. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 5-position. The C-Br bond can then be targeted in a subsequent coupling step under different reaction conditions. This orthogonal reactivity is a cornerstone of its utility in constructing diverse compound libraries for drug discovery and materials science.[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 65550-78-9[1][3]
Molecular Formula C₆H₅BrIN[1][4]
Molecular Weight 297.92 g/mol [1][3]
Appearance White to orange to green powder/crystal
Melting Point 43-46 °C[3]
Boiling Point 298 °C (estimated)[3]
Density 2.171 g/cm³ (estimated)[3]
Flash Point 134 °C (estimated)[3]
Storage 2–8 °C, under inert gas (e.g., Argon)[3]
Synonyms 2-Bromo-5-iodo-3-picoline[1]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbons attached to the bromine and iodine atoms will exhibit characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the directed ortho-metalation (DoM) of a suitable precursor, followed by iodination. This approach offers high regioselectivity.

Starting Material: 2-Bromo-3-methylpyridine

Synthetic Workflow Diagram

G cluster_0 Step 1: Deprotonation (Lithiation) cluster_1 Step 2: Electrophilic Quench (Iodination) cluster_2 Step 3: Work-up and Purification A 2-Bromo-3-methylpyridine C Lithiate at C5 A->C Deprotonation B LDA or n-BuLi THF, -78 °C B->C Reagent E This compound C->E Iodination D Iodine (I₂) -78 °C to RT D->E Reagent F Aqueous Quench (e.g., sat. NH₄Cl) E->F G Extraction (e.g., Ethyl Acetate) F->G H Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-3-methylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong, non-nucleophilic base such as LDA or n-BuLi (1.1 eq) is added dropwise, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours.

  • Iodination: A solution of iodine (I₂) (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanistic Rationale and Experimental Choices
  • Choice of Base and Low Temperature: The use of a strong lithium amide base like LDA or an organolithium reagent like n-BuLi is essential for the deprotonation of the pyridine ring. The low temperature (-78 °C) is critical to prevent side reactions, such as the degradation of the base or unwanted nucleophilic attack on the pyridine ring.

  • Regioselectivity of Lithiation: The deprotonation occurs regioselectively at the C5 position. This is directed by the bromine atom at the C2 position, which is a known ortho-directing group in metalation reactions. The methyl group at C3 provides some steric hindrance, further favoring deprotonation at the less hindered C5 position.

  • Electrophilic Quench: Iodine (I₂) serves as the electrophile that is quenched by the lithiated pyridine intermediate. The C-I bond is formed, leading to the desired product.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a versatile intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2]

Key Intermediate in SHP2 Phosphatase Inhibitors

A significant and well-documented application of this compound is in the synthesis of novel SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors.[2][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders like Noonan syndrome.[5]

In a patented synthetic route, this compound (with CAS No. 65550-78-9) is coupled with a complex amine derivative via a Buchwald-Hartwig amination reaction.[2][5] This reaction selectively forms a C-N bond at the C5 position, displacing the more reactive iodine atom.

Suzuki-Miyaura Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for sequential Suzuki-Miyaura couplings. The C-I bond will typically react first under milder conditions, allowing for the introduction of an aryl or heteroaryl group at the 5-position. The less reactive C-Br bond can then be coupled with a different boronic acid under more forcing conditions. This strategy is highly valuable for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[6][7][8]

Suzuki_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle A This compound (Ar-I) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-I C->D G Transmetalation D->G E Aryl Boronic Acid (Ar'-B(OH)₂) E->G F Base F->G H Ar-Pd(II)-Ar' G->H I Reductive Elimination H->I I->B Regenerates Catalyst J Coupled Product (Ar-Ar') I->J

Caption: Generalized Suzuki-Miyaura coupling at the C5 position.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Hazards: While specific toxicity data for this compound is limited, related halogenated pyridines are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS No. 65550-78-9) is a powerful and versatile building block in modern organic synthesis. Its unique arrangement of reactive sites, particularly the orthogonally reactive C-I and C-Br bonds, provides chemists with a strategic tool for the efficient construction of complex molecules. Its demonstrated utility in the synthesis of medicinally relevant compounds, such as SHP2 phosphatase inhibitors, underscores its importance for the drug discovery and development community. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

  • Google Patents.WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof.
  • Google Patents.CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof.
  • Google Patents.
  • Patsnap.Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka.[Link]
  • The Royal Society of Chemistry.
  • ijssst.info.Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]
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  • Google Patents.CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
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  • Google Patents.US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof.
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2-Bromo-5-iodo-3-methylpyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its distinct molecular structure, physicochemical properties, and plausible synthetic pathways. The core focus will be on the molecule's unique reactivity profile, characterized by the differential reactivity of its carbon-bromine and carbon-iodine bonds, which enables site-selective functionalization. This guide offers detailed experimental protocols for its synthesis, characterization, and application in cross-coupling reactions, providing researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the design and synthesis of complex molecular targets.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions.[1] this compound (CAS No. 65550-78-9) is a particularly valuable derivative of this scaffold. Its structure is strategically decorated with three distinct functional handles: a methyl group, a bromine atom, and an iodine atom.

The bromine and iodine substituents are not redundant; they offer orthogonal reactivity, making the molecule an ideal substrate for sequential, site-selective modifications.[2] The carbon-iodine bond is significantly more reactive in many metal-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for the stepwise introduction of different molecular fragments. This feature is invaluable for building molecular complexity and is a cornerstone of modern synthetic strategy. This guide will serve as a senior-level resource for understanding and leveraging the unique chemical personality of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a pyridine ring substituted at the 2-, 3-, and 5-positions. The IUPAC name is this compound, and it is also known as 2-bromo-5-iodo-3-picoline.[2] The strategic placement of the electron-withdrawing halogens and the electron-donating methyl group creates a unique electronic profile that governs its reactivity.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 65550-78-9 [3]
Molecular Formula C₆H₅BrIN [3][4]
Molecular Weight 297.92 g/mol [3][4]
Appearance Light yellow to white solid/powder [2]
Melting Point 43-46 °C [2][3]
Boiling Point 298 °C (at 760 mmHg) [3]
Density 2.171 g/cm³ [3]
SMILES CC1=CC(=CN=C1Br)I [5]
InChI InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 [5]

| Storage Conditions | Store at 2–8 °C under inert gas |[2][3] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes to halogenated pyridines exist, a common and effective strategy involves the sequential halogenation of a suitable precursor. A plausible route to this compound starts from commercially available 2-amino-3-methylpyridine. This approach leverages the directing effects of the amino and methyl groups to install the halogens at the desired positions.

G start 2-Amino-3-methylpyridine step1 Step 1: Bromination (NBS, Acetonitrile) start->step1 step3 Step 3: Iodination (NIS, Acetonitrile) start->step3 intermediate 2-Amino-5-bromo-3-methylpyridine step1->intermediate step2 Step 2: Sandmeyer Reaction (NaNO₂, H₂SO₄, then KI) intermediate->step2 product This compound step2->product intermediate2 2-Amino-5-iodo-3-methylpyridine step3->intermediate2 step4 Step 4: Sandmeyer Reaction (NaNO₂, HBr, then CuBr) intermediate2->step4 step4->product

Caption: Plausible synthetic workflows for this compound.

The rationale for the primary proposed pathway (Steps 1 & 2) is based on established pyridine chemistry. The amino group is a strong activating group and, along with the methyl group, directs electrophilic substitution to the 5-position. Bromination with N-Bromosuccinimide (NBS) is a standard method for this transformation.[6] Following bromination, the amino group can be converted to the target bromo group via a Sandmeyer reaction. This diazotization followed by treatment with a bromide source is a classic and reliable method.[7] However, for the synthesis of the title compound, an alternative Sandmeyer reaction introducing iodine is more direct. After forming the diazonium salt from the 5-bromo intermediate, quenching with potassium iodide (KI) would yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of this compound via Diazotization-Iodination

  • CAUTION: Diazonium salts are potentially explosive. Perform this reaction behind a blast shield and at low temperatures.

  • Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Vigorous gas evolution (N₂) will be observed.

  • Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford this compound.

Chemical Reactivity and Strategic Applications

The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is substantially more reactive than the C-Br bond due to its lower bond dissociation energy. This allows for site-selective functionalization. A coupling reaction can be performed at the 5-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different transformation under more forcing conditions.

G start This compound C-I C-Br reaction1 Suzuki Coupling 1 (R¹-B(OH)₂, Pd(0), Base) Mild Conditions start:f1->reaction1 intermediate 2-Bromo-5-(R¹)-3-methylpyridine C-Br reaction1->intermediate:f0 reaction2 Suzuki Coupling 2 (R²-B(OH)₂, Pd(0), Base) Forcing Conditions intermediate:f1->reaction2 final_product 2-(R²)-5-(R¹)-3-methylpyridine reaction2->final_product

Caption: Site-selective sequential cross-coupling strategy.

This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrically substituted pyridines, which are common motifs in kinase inhibitors and other targeted therapeutics.[1][8]

Experimental Protocol: Site-Selective Suzuki Coupling
  • To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of DME and water, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (Argon or Nitrogen) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 2-bromo-5-aryl-3-methylpyridine product, which can be used in a second coupling reaction.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectrum: Two signals in the aromatic region (δ 7.5-8.5 ppm), each appearing as a doublet or a singlet depending on coupling constants, and one signal in the aliphatic region (δ 2.0-2.5 ppm) for the methyl protons, appearing as a singlet.

  • Expected ¹³C NMR Spectrum: Six distinct signals are expected. The carbon atoms attached to bromine and iodine will show characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H 8.1 - 8.4 Singlet/Doublet H-6
7.8 - 8.1 Singlet/Doublet H-4
2.2 - 2.5 Singlet -CH₃
¹³C 150 - 155 Singlet C-6
145 - 150 Singlet C-2 (C-Br)
140 - 145 Singlet C-4
135 - 140 Singlet C-3 (C-CH₃)
90 - 95 Singlet C-5 (C-I)

| | 18 - 22 | Singlet | -CH₃ |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Protocol 2: Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Result: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one iodine atom (¹²⁷I/100%). The molecular ion peak should be observed around m/z = 297.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available in the search results, data from analogous compounds like 2-bromo-5-methylpyridine can provide guidance.[9]

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (P280).[9] Avoid breathing dust, fumes, or vapors (P261).[9] Wash hands thoroughly after handling (P264).[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., Argon) is recommended.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed and highly valuable building block for synthetic chemistry. Its key structural feature—the presence of differentially reactive bromo and iodo substituents on a pyridine core—provides chemists with a powerful tool for constructing complex, unsymmetrical molecules through site-selective functionalization. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, protocols for its characterization, and a discussion of its primary application in sequential cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of this intermediate opens the door to novel and efficient synthetic strategies.

References

  • Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine. Chemcasts. [Link]
  • 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898. PubChem. [Link]
  • The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • This compound (C6H5BrIN). PubChemLite. [Link]
  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • 2-Bromo-5-methylpyridine.
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  • Preparation method for 2,5-dibromo-3-methylpyridine.

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An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 2-bromo-5-iodo-3-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis initiates from the commercially available starting material, 3-methylpyridine (3-picoline), and proceeds through a two-step halogenation sequence. The core of this guide is to provide not only a detailed experimental protocol but also to elucidate the underlying chemical principles governing the regioselectivity of each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate, featuring three distinct points for further chemical modification: the bromine and iodine atoms, which are amenable to a variety of cross-coupling reactions, and the methyl group, which can undergo functionalization. This trifunctional scaffold makes it a valuable building block for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

The synthetic strategy detailed herein focuses on a logical and sequential introduction of the halogen substituents onto the 3-methylpyridine core. The pathway is as follows:

  • Step 1: Regioselective Bromination. The initial step involves the bromination of 3-methylpyridine to yield 2-bromo-3-methylpyridine. This transformation is challenging due to the electron-deficient nature of the pyridine ring and the directing effects of the methyl group.

  • Step 2: Regioselective Iodination. The subsequent step is the iodination of the 2-bromo-3-methylpyridine intermediate at the 5-position to afford the final product. The existing substituents guide the regiochemical outcome of this electrophilic substitution.

This guide will now delve into the mechanistic considerations and provide detailed experimental protocols for each of these steps.

Mechanistic Considerations and Pathway Rationale

The pyridine ring is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing inductive effect is most pronounced at the 2-, 4-, and 6-positions. The methyl group at the 3-position is a weak activating group and directs incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. The interplay of these electronic effects dictates the regioselectivity of halogenation.

Step 1: Bromination of 3-Methylpyridine

Direct bromination of 3-methylpyridine is known to be challenging and can lead to a mixture of products. The reaction requires harsh conditions, and achieving high regioselectivity for the 2-position can be difficult. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to activate the bromine.

Causality of Experimental Choice: The use of a Lewis acid like AlCl₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") necessary to overcome the inherent deactivation of the pyridine ring. The reaction is driven by the formation of a resonance-stabilized intermediate (sigma complex). While the methyl group directs to the 2-, 4-, and 6-positions, the 2-position is often favored in this specific reaction, although yields can be modest. An alternative, and often higher-yielding, route to 2-bromo-3-methylpyridine involves a Sandmeyer reaction starting from 2-amino-3-methylpyridine. However, for the purpose of this guide, we will focus on the direct bromination approach from 3-methylpyridine.

Step 2: Iodination of 2-Bromo-3-methylpyridine

The intermediate, 2-bromo-3-methylpyridine, is further deactivated towards electrophilic substitution due to the presence of the electron-withdrawing bromine atom. However, the substituents on the ring direct the position of the incoming iodine. The bromine at the 2-position and the methyl group at the 3-position will direct an incoming electrophile. The bromine atom, despite its inductive withdrawal, can direct ortho and para through resonance of its lone pairs. The methyl group directs ortho and para. The confluence of these directing effects strongly favors substitution at the 5-position.

Causality of Experimental Choice: N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine species ("I⁺"), particularly in an acidic medium which activates the NIS. Acetic acid is a suitable solvent and acid catalyst for this transformation. An alternative is the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or nitric acid, which generates the electrophilic iodine in situ. This method is effective for iodinating electron-deficient aromatic systems.[1]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Bromine is highly corrosive and toxic.

Step 1: Synthesis of 2-Bromo-3-methylpyridine

This protocol is adapted from a procedure for the bromination of 2-picoline.[2][3]

  • Materials:

    • 3-Methylpyridine (3-picoline)

    • Aluminum chloride (AlCl₃), anhydrous

    • Bromine (Br₂)

    • Concentrated hydrochloric acid (HCl)

    • 8 M Sodium hydroxide (NaOH) solution

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (e.g., 200 g).

    • Slowly add 3-methylpyridine (e.g., 46.6 g) dropwise to the aluminum chloride with stirring.

    • Heat the mixture to 100 °C with continuous stirring.

    • While maintaining the temperature at 100 °C, add bromine (e.g., 40.0 g) dropwise over a period of 1 hour.

    • After the addition is complete, continue to stir the mixture at 100 °C for an additional 30 minutes.

    • Cool the reaction mixture to room temperature and then carefully pour it onto ice water.

    • Acidify the mixture with concentrated hydrochloric acid.

    • Wash the acidic aqueous solution with diethyl ether to remove non-basic impurities.

    • Make the aqueous layer basic by the slow addition of an 8 M sodium hydroxide solution, ensuring the temperature is controlled in an ice bath.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product should be purified by silica gel column chromatography (eluent: hexane-diethyl ether) to yield 2-bromo-3-methylpyridine as a colorless oil.

Step 2: Synthesis of this compound

This protocol is adapted from a procedure for the iodination of a substituted aminopyridine using N-iodosuccinimide.[4]

  • Materials:

    • 2-Bromo-3-methylpyridine

    • N-Iodosuccinimide (NIS)

    • Acetic acid

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-bromo-3-methylpyridine (1.0 eq) in acetic acid in a round-bottom flask.

    • Add N-iodosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature with stirring.

    • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield this compound.

Data Summary and Visualization

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-MethylpyridineC₆H₇N93.13Liquid
2-Bromo-3-methylpyridineC₆H₆BrN172.02Liquid/Solid
This compoundC₆H₅BrIN297.92Solid
Synthesis Workflow Diagram

Synthesis_Pathway Start 3-Methylpyridine Intermediate 2-Bromo-3-methylpyridine Start->Intermediate Step 1: Bromination (Br₂, AlCl₃, 100°C) Final This compound Intermediate->Final Step 2: Iodination (NIS, Acetic Acid, RT)

Sources

2-Bromo-5-iodo-3-methylpyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-Bromo-5-iodo-3-methylpyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the chemical intermediate, this compound. It details the compound's structural and physicochemical properties, provides expert insight into its synthesis and reactivity, and outlines its applications as a strategic building block in the development of novel pharmaceuticals and advanced materials.

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.

The compound is a trisubstituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The parent structure is 3-methylpyridine, also known by its common name, 3-picoline. The locants indicate the positions of the substituents on the pyridine ring: a bromine atom at position 2, an iodine atom at position 5, and a methyl group at position 3.

IdentifierValue
IUPAC Name This compound[1]
Synonym(s) 2-Bromo-5-iodo-3-picoline[2]
CAS Number 65550-78-9[1][2][3][4]
Molecular Formula C₆H₅BrIN[2][3][4]
InChI InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[1]
InChIKey WJPSANINUBHCFE-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(I)C=N1)Br

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, storage, and application in chemical reactions. This compound is a solid at room temperature with characteristics that inform its use in organic synthesis.

PropertyValueSource(s)
Molecular Weight 297.92 g/mol [2][3]
Appearance Light yellow to white solid; powder to crystal[2][3]
Melting Point 43-46 °C[2][3]
Boiling Point ~298 °C[3]
Solubility Soluble in methanol[3]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[2][3]

The specified storage conditions—refrigeration under an inert atmosphere—are crucial for preventing potential degradation over time, ensuring the compound's purity and reactivity are maintained for experimental use.

Synthesis Strategy and Methodologies

The regioselective synthesis of polysubstituted heteroaromatics like this compound presents a significant synthetic challenge. The strategy must control the precise placement of three different substituents on the pyridine ring. A logical and commonly employed approach involves the sequential halogenation of a pre-existing methylpyridine scaffold.

Retrosynthetic Analysis & Rationale

A plausible synthetic route begins with 2-amino-3-methylpyridine. The amino group is a versatile handle; it is a strong ortho-, para-director for electrophilic aromatic substitution and can be readily converted into a halogen via the Sandmeyer reaction. This approach provides excellent regiochemical control.

  • Bromination: The first step is the selective bromination of 2-amino-3-methylpyridine. The amino group at C2 and the methyl group at C3 both activate the pyridine ring towards electrophilic substitution. The amino group's powerful directing effect will preferentially place the incoming electrophile (Br+) at the C5 position (para to the amine), which is sterically accessible.

  • Diazotization & Sandmeyer Reaction: The resulting 2-amino-5-bromo-3-methylpyridine is then converted to the target molecule. The amino group is transformed into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid). This diazonium intermediate is then displaced with an iodide ion (e.g., from KI) to yield this compound. This classic Sandmeyer-type reaction is a reliable method for introducing halogens onto an aromatic ring where an amino group once resided.

This sequence is superior to direct halogenation of 3-methylpyridine, where achieving the desired 2,5-disubstitution pattern with two different halogens would be difficult to control and would likely result in a mixture of isomers.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Iodination cluster_2 Purification Start 2-Amino-3-methylpyridine Step1_Product 2-Amino-5-bromo-3-methylpyridine Start->Step1_Product  NBS, Acetonitrile  (or Br₂, Acetic Acid) Step2_Intermediate Diazonium Salt Intermediate Step1_Product->Step2_Intermediate  NaNO₂, H₂SO₄  0-5 °C Final_Product This compound Step2_Intermediate->Final_Product  KI (aq) Purification Column Chromatography (Silica Gel) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating procedure based on established chemical principles for this transformation.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (10.8 g, 100 mmol) and acetonitrile (100 mL). Stir at room temperature until all solids dissolve.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in acetonitrile (50 mL). Add the NBS solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-bromo-3-methylpyridine as a crystalline solid. Confirm identity via ¹H NMR and melting point analysis.[5][6]

Step 2: Synthesis of this compound

  • Reaction Setup: To a 500 mL three-neck flask fitted with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (100 mL) and cool to 0 °C.

  • Diazotization: Slowly add the purified 2-amino-5-bromo-3-methylpyridine (18.7 g, 100 mmol) in portions, keeping the temperature below 10 °C. Stir for 15 minutes until a clear solution is formed. In a separate beaker, dissolve sodium nitrite (7.6 g, 110 mmol) in water (20 mL). Add this solution dropwise to the reaction flask, maintaining a temperature between 0-5 °C. Stir for an additional 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (33.2 g, 200 mmol) in water (50 mL). Add this KI solution dropwise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion & Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture back to room temperature and carefully neutralize by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Isolation & Purification: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude material should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. This feature allows for sequential, site-selective functionalization, making it an exceptionally valuable building block.

Orthogonal Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the trend C–I > C–Br > C–Cl. This is due to the bond dissociation energies, where the C–I bond is the weakest and therefore most susceptible to oxidative addition to the Pd(0) catalyst.

This "orthogonal" reactivity is a cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction at the C5 position (iodide) while leaving the C2 position (bromide) intact for a subsequent, different coupling reaction under more forcing conditions. This enables the efficient and controlled assembly of complex molecular scaffolds from a single starting material.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Int1 R¹-Pd(II)L₂-X (Intermediate) OxAdd->Int1 Transmetal Transmetalation Int1->Transmetal Int2 R¹-Pd(II)L₂-R² (Intermediate) Transmetal->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-I (or Ar-Br) (Substrate) ArX->OxAdd Boronic R-B(OR)₂ (Coupling Partner) Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules.[2]

  • Pharmaceutical Development: It serves as a scaffold for creating complex molecules with potential therapeutic benefits, including anti-cancer agents (such as tyrosine kinase inhibitors), antibiotics, and anti-inflammatory drugs.[2][7][8] The pyridine core is a common motif in pharmaceuticals, and the ability to decorate it at specific positions allows for fine-tuning of a molecule's interaction with biological targets.

  • Agrochemicals: It is used in the development of modern fungicides and herbicides. The precise arrangement of substituents is often key to achieving high efficacy against pests while maintaining crop safety.[2][7]

  • Materials Science: The compound's reactivity makes it suitable for synthesizing conjugated organic materials, which have applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[2][7]

Protocol: Representative Suzuki-Miyaura Coupling at the C5-Position

This protocol details a selective coupling at the more reactive C-I bond.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (298 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the product, 2-bromo-5-(4-methoxyphenyl)-3-methylpyridine. The C2-bromo position remains available for a subsequent orthogonal reaction.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may be sparse, data from structurally similar chemicals provides a strong basis for safe handling procedures.[9][10][11][12]

Hazard CategoryDescription and Precautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[11][12] Action: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.[9][10]
Skin Corrosion/Irritation Causes skin irritation.[10][11][12] Action: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][10]
Eye Damage/Irritation Causes serious eye irritation or damage.[9][10][11][13] Action: Wear chemical safety goggles or a face shield.[10] Ensure an eyewash station is readily accessible.
Respiratory Irritation May cause respiratory irritation.[10][11][13] Action: Handle in a fume hood to minimize inhalation risk.
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and heat sources.[9][11]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined structure, predictable physicochemical properties, and, most importantly, its orthogonal reactivity make it an invaluable intermediate. For professionals in drug discovery, agrochemical synthesis, and materials science, mastering the use of this building block provides a reliable and efficient pathway to constructing complex, high-value molecules and driving innovation in their respective fields.

References

  • This compound CAS#: 65550-78-9 - ChemicalBook. (URL: )
  • This compound - Chem-Impex. (URL: )
  • 2-Bromo-3-iodo-5-methylpyridine | CAS 65550-82-5 | SCBT - Santa Cruz Biotechnology. (URL: )
  • This compound 65550-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )
  • 2-Bromo-3-iodo-5-methylpyridine - Chem-Impex. (URL: )
  • Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine - Chemcasts. (URL: )
  • This compound;65550-78-9 - AAA-Chem. (URL: )
  • This compound | C6H5BrIN | CID 10108680 - PubChem. (URL: [Link])
  • 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem. (URL: [Link])
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P
  • Thermophysical Properties of 2-Bromo-5-iodo-4-methylpyridine - Chemcasts. (URL: [Link])
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
  • 2-Amino-5-bromo-3-methylpyridine, 97% - Ottokemi. (URL: [Link])
  • Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. (URL: [Link])
  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P

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Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction

2-Bromo-5-iodo-3-methylpyridine, a halogenated pyridine derivative, is a key building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. Its unique substitution pattern offers versatile reactivity for forging complex molecular architectures. However, harnessing its synthetic potential necessitates a deep understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in its physicochemical properties.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling.

PropertyValueSource(s)
CAS Number 65550-78-9[1][2]
Molecular Formula C6H5BrIN[1][2][3]
Molecular Weight 297.92 g/mol [1][3][4]
Appearance White to Orange to Green powder to crystal
Melting Point 43-46°C[1][5]
Boiling Point ~298°C[1][5]
Density ~2.171 g/cm³[1][5]
Flash Point ~134°C[5]

The compound's solid nature at room temperature, with a relatively low melting point, indicates that it may be handled as a powder but could melt under mild heating. Its high boiling point suggests low volatility under standard laboratory conditions, but this does not preclude the generation of hazardous dust or aerosols during handling.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear depiction of its potential dangers.

GHS Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

These classifications underscore the primary routes of exposure and the main health risks. The compound is an irritant to the skin, eyes, and respiratory system, and poses a significant toxicological risk if ingested. The causality behind this is the reactive nature of halogenated aromatic compounds, which can interact with biological macromolecules, leading to irritation and toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is non-negotiable.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[6] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[6][7]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical control point. The following workflow should be implemented to ensure adequate protection.

PPE_Workflow cluster_ppe PPE Selection for this compound start Task Assessment: Handling Solid Compound eye_protection Eye Protection: Chemical safety goggles or face shield (Mandatory) start->eye_protection Always Required hand_protection Hand Protection: Wear appropriate protective gloves (e.g., Nitrile) start->hand_protection Always Required body_protection Body Protection: Laboratory coat start->body_protection Always Required resp_protection Respiratory Protection: Required if dust/aerosols are generated outside a fume hood (Use N95 dust mask or higher) start->resp_protection Assess Ventilation handling_protocol Proceed with Handling Protocol eye_protection->handling_protocol hand_protection->handling_protocol body_protection->handling_protocol resp_protection->handling_protocol

Caption: PPE Selection Workflow for Safe Handling.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Conduct all weighing operations on a tared weigh boat or paper within the fume hood to contain any dust. Use non-sparking tools.[5]

  • Transfer: When transferring the solid, do so carefully to minimize the creation of airborne dust. If dissolving, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all surfaces and equipment.

  • Clothing: Launder contaminated clothing before reuse.[6] Do not take contaminated clothing home.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][8][9] Some sources recommend storage at 4°C or between 2-8°C.[8][10]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Light Sensitivity: The compound may be light-sensitive; store protected from light.[8][9]

  • Moisture Sensitivity: Some sources indicate the material is moisture-sensitive.[6][8] Handling under an inert atmosphere (e.g., nitrogen) is advisable for long-term storage or for reactions sensitive to moisture.

First-Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response

Emergency_Response cluster_emergency Emergency First-Aid Protocol exposure Exposure Event inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCr7ocxtR7GKngACtGdYPL2L1k0FKM2kitbTu_IDKU9qAf3j6Xbdo4LEqZHFjmxGaxX-AdLAloPrLM6BlJPRKcdD4gwqJnvuDJKMuXaJgr7EKRe721uLg34HG8EOT485Fh1XCFDeD29Z9PVYxnm5DcV8DLofRwhaTZovtNCiHWb5gTfpiYG8nu39RxUGwsYVVP2opuoDZN2wyYdNKytpZLiQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdWMkpT5Hd480shmXFHLAql3PHUAuHCY3I2LIDO-yB2fiGPnnahS4NLTbzUULxL8rkx7LEJ3D_jimHnwG-qZh7AukpXQLxJZXNQ8VJQEGx1k4GOoJmLjjbaXf1I5Mk1inwseUlhdgZahYN4eXm5hgIT5QBOr4gp0oHB4tIrySuJH5xQuf3DRqMBKyl0IEx49E4w94o2zY_YgkI5Nqk97uxeJ14Z0kNMERB7jUNHYgfSTCW-4RlNsWL_8BV6ZsSMHZRz7KttgYk_ZYnGRLGtPk47XkP6f0QrA4%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFzRXxNfkl5QtO_RNSl3NttELioq150TzibrB5e2qYBeeUhHIaq6Kp7IROQGc9Lh79qcjfCUPKumNZ0L_v4Duo62yeFoQeq2IR6nFCuxgcMVP2MQAOfEIYrf9cW4EMMGeZxWtryB-wyEdCsvpJiiFXl2YmbYFF)] exposure->inhalation Inhaled skin_contact Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCr7ocxtR7GKngACtGdYPL2L1k0FKM2kitbTu_IDKU9qAf3j6Xbdo4LEqZHFjmxGaxX-AdLAloPrLM6BlJPRKcdD4gwqJnvuDJKMuXaJgr7EKRe721uLg34HG8EOT485Fh1XCFDeD29Z9PVYxnm5DcV8DLofRwhaTZovtNCiHWb5gTfpiYG8nu39RxUGwsYVVP2opuoDZN2wyYdNKytpZLiQ%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFzRXxNfkl5QtO_RNSl3NttELioq150TzibrB5e2qYBeeUhHIaq6Kp7IROQGc9Lh79qcjfCUPKumNZ0L_v4Duo62yeFoQeq2IR6nFCuxgcMVP2MQAOfEIYrf9cW4EMMGeZxWtryB-wyEdCsvpJiiFXl2YmbYFF)] exposure->skin_contact On Skin eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdWMkpT5Hd480shmXFHLAql3PHUAuHCY3I2LIDO-yB2fiGPnnahS4NLTbzUULxL8rkx7LEJ3D_jimHnwG-qZh7AukpXQLxJZXNQ8VJQEGx1k4GOoJmLjjbaXf1I5Mk1inwseUlhdgZahYN4eXm5hgIT5QBOr4gp0oHB4tIrySuJH5xQuf3DRqMBKyl0IEx49E4w94o2zY_YgkI5Nqk97uxeJ14Z0kNMERB7jUNHYgfSTCW-4RlNsWL_8BV6ZsSMHZRz7KttgYk_ZYnGRLGtPk47XkP6f0QrA4%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFzRXxNfkl5QtO_RNSl3NttELioq150TzibrB5e2qYBeeUhHIaq6Kp7IROQGc9Lh79qcjfCUPKumNZ0L_v4Duo62yeFoQeq2IR6nFCuxgcMVP2MQAOfEIYrf9cW4EMMGeZxWtryB-wyEdCsvpJiiFXl2YmbYFF)] exposure->eye_contact In Eyes ingestion Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdWMkpT5Hd480shmXFHLAql3PHUAuHCY3I2LIDO-yB2fiGPnnahS4NLTbzUULxL8rkx7LEJ3D_jimHnwG-qZh7AukpXQLxJZXNQ8VJQEGx1k4GOoJmLjjbaXf1I5Mk1inwseUlhdgZahYN4eXm5hgIT5QBOr4gp0oHB4tIrySuJH5xQuf3DRqMBKyl0IEx49E4w94o2zY_YgkI5Nqk97uxeJ14Z0kNMERB7jUNHYgfSTCW-4RlNsWL_8BV6ZsSMHZRz7KttgYk_ZYnGRLGtPk47XkP6f0QrA4%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFzRXxNfkl5QtO_RNSl3NttELioq150TzibrB5e2qYBeeUhHIaq6Kp7IROQGc9Lh79qcjfCUPKumNZ0L_v4Duo62yeFoQeq2IR6nFCuxgcMVP2MQAOfEIYrf9cW4EMMGeZxWtryB-wyEdCsvpJiiFXl2YmbYFF)] exposure->ingestion Swallowed physician Inform Physician: Show Safety Data Sheet inhalation->physician skin_contact->physician eye_contact->physician ingestion->physician

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Bromo-5-iodo-3-methylpyridine (CAS No. 65550-78-9), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document elucidates the structural confirmation of this compound through a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Given the limited availability of published experimental spectra for this specific molecule, this guide integrates foundational spectroscopic principles with comparative data from structurally analogous compounds to present a robust predictive analysis for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a trisubstituted pyridine ring with the following key features that dictate its spectroscopic behavior:

  • Molecular Formula: C₆H₅BrIN[1]

  • Molecular Weight: 297.92 g/mol [1]

  • Structure: A pyridine ring substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position.

The strategic placement of these substituents creates a unique electronic environment within the pyridine ring, which is reflected in its characteristic spectroscopic fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly informative due to the distinct isotopic patterns of bromine and iodine.

Predicted Mass Spectrum

Based on its molecular formula, the predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 1.[4] The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound [4]

AdductPredicted m/z
[M+H]⁺297.87230
[M+Na]⁺319.85424
[M-H]⁻295.85774
[M]⁺296.86447
Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of the halogen substituents and the methyl group. The pyridine ring itself is relatively stable.

M [C₆H₅BrIN]⁺ m/z ≈ 298 M_minus_I [M-I]⁺ m/z ≈ 171 M->M_minus_I -I• M_minus_Br [M-Br]⁺ m/z ≈ 219 M->M_minus_Br -Br• M_minus_CH3 [M-CH₃]⁺ m/z ≈ 283 M->M_minus_CH3 -CH₃• Pyridine_fragment Pyridine Ring Fragments M_minus_I->Pyridine_fragment M_minus_Br->Pyridine_fragment

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to be dominated by vibrations of the pyridine ring and the methyl group.

Predicted Infrared Absorption Bands

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2980-2850Methyl C-H StretchMedium
1600-1550Aromatic Ring C=C & C=N StretchMedium to Strong
1480-1400Aromatic Ring C=C & C=N StretchMedium to Strong
1470-1430Methyl (-CH₃) Asymmetric BendMedium
1390-1370Methyl (-CH₃) Symmetric BendMedium to Weak
1200-1000Aromatic C-H In-Plane BendMedium to Strong
900-675Aromatic C-H Out-of-Plane BendStrong to Medium
Below 700C-Br and C-I StretchMedium to Strong

The precise positions of the C-Br and C-I stretching vibrations can be influenced by coupling with other vibrational modes in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Spectrum: The ATR crystal (typically diamond or germanium) is cleaned, and a background spectrum is recorded.

  • Sample Application: A small amount of solid this compound is placed onto the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Spectrum Acquisition: The sample spectrum is recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the methyl group.

cluster_structure This compound cluster_protons Proton Assignments structure structure H4 H-4 H6 H-6 CH3 -CH₃

Caption: Proton Numbering for NMR Assignment.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 8.2 - 8.4Doublet~ 2.0 - 2.51H
H-4~ 7.8 - 8.0Doublet~ 2.0 - 2.51H
-CH₃~ 2.4 - 2.6Singlet-3H

Justification: The protons at positions 4 and 6 are deshielded due to the electronegativity of the adjacent halogen and nitrogen atoms. The coupling between H-4 and H-6 is expected to be a small meta-coupling. The methyl protons will appear as a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the substitution pattern, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 142 - 145
C-3~ 135 - 138
C-4~ 145 - 148
C-5~ 90 - 95
C-6~ 150 - 153
-CH₃~ 18 - 22

Justification: The carbon attached to bromine (C-2) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield. The carbon bearing the iodine (C-5) will be shifted upfield due to the heavy atom effect.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically requires a longer acquisition time than the ¹H spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of this compound. While experimental data for this specific molecule is sparse in the public domain, the predictive analysis presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for its identification and quality control. Researchers and scientists working with this compound can utilize this guide to interpret their own experimental data and ensure the integrity of their synthetic materials.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). This compound.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090.
  • Al-Zaydi, K. M., & Al-Omair, M. A. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 163-170.
  • Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine.
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

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A Technical Guide to the Solubility of 2-Bromo-5-iodo-3-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-iodo-3-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and overall process development, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed protocol for the experimental determination of solubility and provides a predictive assessment based on the compound's physicochemical properties. While comprehensive quantitative data for this specific molecule is not widely published, this guide equips researchers with the foundational knowledge and procedural framework necessary to generate reliable solubility profiles in their own laboratory settings.

Introduction: The Significance of this compound

This compound (CAS No. 65550-78-9) is a poly-halogenated heterocyclic compound.[1] Its structural complexity, featuring a pyridine core substituted with a bromine atom, an iodine atom, and a methyl group, makes it a versatile building block in organic synthesis. These functional groups serve as reactive handles for a variety of cross-coupling reactions and other transformations, enabling the construction of more complex molecules for applications in drug discovery and advanced materials.

The success of any synthetic or formulation endeavor involving this compound hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, influences reaction rates, is fundamental to designing effective extraction and crystallization protocols for purification, and is a critical parameter in developing formulations for preclinical studies. An inadequate understanding of a compound's solubility can lead to failed reactions, low yields, and significant delays in development timelines.

Foundational Principles: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by a combination of thermodynamics and intermolecular forces. The widely cited principle of "like dissolves like" serves as an excellent qualitative predictor.[2][3] This rule states that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity

The structure of this compound—with its polar C-Br, C-I, and C-N bonds and the non-polar C-C and C-H bonds of the methyl group and pyridine ring—classifies it as a polar molecule . The electronegative nitrogen, bromine, and iodine atoms create a dipole moment within the molecule. Its melting point is reported to be in the range of 43-46°C.[1][4]

2.2. Solvent Classification

Organic solvents are typically categorized based on their polarity, which can be quantified using measures like the dielectric constant or polarity index.[5][6] For practical laboratory purposes, they are often grouped as:

  • Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol). They possess at least one hydrogen atom connected to an electronegative atom.

  • Polar Aprotic Solvents: Possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bonding (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)).

  • Non-Polar Solvents: Have low dielectric constants and are not effective at solvating polar molecules or ions (e.g., hexane, toluene, diethyl ether).[7]

2.3. Qualitative Solubility Prediction

Based on its polar nature, this compound is predicted to exhibit the following solubility behavior:

  • High Solubility: Expected in polar aprotic and polar protic solvents. The compound is known to be soluble in methanol.[1][4]

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity.

  • Poor Solubility: Expected in non-polar solvents like hexane and cyclohexane.

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive published quantitative data necessitates a reliable experimental approach. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[8] The following protocol is a self-validating system designed for accuracy and reproducibility.

3.1. Causality in Experimental Design

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for data consistency and comparability.

  • Equilibrium Achievement: Simply mixing the solute and solvent is insufficient. A prolonged agitation period (24-48 hours) is necessary to ensure the solution reaches saturation equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Ensuring Saturation: An excess of the solid compound must be present throughout the equilibration period. This provides a visual and physical guarantee that the solvent is fully saturated.

  • Accurate Quantification: Gravimetric analysis (after solvent evaporation) is a direct and robust method for determining the mass of the dissolved solute.

3.2. Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains) to a series of glass vials.

  • Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature orbital shaker set to 25 °C and agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.

  • Quantification: Dispense the filtered supernatant into a pre-weighed vial. Determine the mass of the transferred solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Calculation: Once the solvent is fully removed, re-weigh the vial containing the dried solute. Calculate the solubility using the mass of the dissolved solid and the volume of the solvent.

3.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep 1. Preparation & Equilibration cluster_analysis 2. Sampling & Quantification prep_vial Add excess solute to vial add_solvent Add known volume of solvent prep_vial->add_solvent seal_agitate Seal vial & agitate at constant T for 24-48h add_solvent->seal_agitate settle Allow excess solid to settle seal_agitate->settle filter_sample Withdraw supernatant through syringe filter settle->filter_sample Transfer to Analysis weigh_evap Dispense into pre-weighed vial & evaporate solvent filter_sample->weigh_evap calc Calculate solubility (e.g., in mg/mL) weigh_evap->calc result Quantitative Solubility Data calc->result

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Quantitative Solubility Profile

As of this guide's publication, a comprehensive, multi-solvent quantitative solubility dataset for this compound is not available in the public domain. This is common for specialized reagents.[9] The table below is provided as a template for researchers to populate with their experimentally determined values at a standard temperature (e.g., 25 °C).

Solvent CategorySolventDielectric Constant (approx.)Experimentally Determined Solubility ( g/100 mL)Molarity (mol/L)
Polar Protic Methanol32.7Soluble[1][4]
Ethanol24.5
Isopropanol19.9
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7
Acetonitrile37.5
Acetone20.7
Tetrahydrofuran (THF)7.5
Dichloromethane (DCM)9.1
Non-Polar Toluene2.4
Diethyl Ether4.3
Hexane1.9

Safety and Handling Precautions

Working with this compound and organic solvents requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) was not available for this exact compound, data from structurally related halogenated pyridines indicates several potential hazards.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Avoidance: Avoid contact with skin, eyes, and clothing. Halogenated organic compounds can cause skin, eye, and respiratory irritation.[10] Do not ingest.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.

Crucially, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

Conclusion

This guide establishes that this compound is a polar molecule, predicting good solubility in polar organic solvents and poor solubility in non-polar solvents. A single data point confirms its solubility in methanol.[1][4] Due to the scarcity of published quantitative data, this document provides a robust, step-by-step experimental protocol based on the isothermal shake-flask method to empower researchers to determine precise solubility profiles. Adherence to this methodology will yield reliable and reproducible data, which is essential for optimizing synthetic processes, developing purification strategies, and advancing research objectives involving this versatile chemical building block.

References

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  • Chemcasts. 2-Bromo-3-iodo-5-methylpyridine Properties vs Temperature.
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An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-5-iodo-3-methylpyridine is a strategically substituted heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique arrangement of a methyl group and two different halogen atoms on the pyridine ring offers a versatile platform for a variety of chemical transformations. The differential reactivity of the bromine and iodine substituents allows for selective functionalization, enabling chemists to construct intricate molecular architectures with a high degree of precision.[1] This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this compound, along with its significant applications in modern chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 65550-78-9
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
Appearance Light yellow to white solid
Melting Point 43-46 °C

The Historical Context and Plausible Early Synthetic Routes

While a singular "discovery" paper for this compound is not readily apparent in a survey of historical chemical literature, its synthesis can be logically inferred from established methods for the halogenation of pyridine derivatives. The functionalization of the pyridine ring has been a subject of intense study for over a century, with chemists developing a robust toolbox of reactions to introduce substituents at specific positions.

Given the substitution pattern of this compound, its initial synthesis likely involved a multi-step sequence starting from a simpler, commercially available pyridine derivative. A plausible historical approach would have centered on the regioselective introduction of the bromine, iodine, and methyl groups.

One can envision a synthetic strategy starting from 3-methylpyridine (3-picoline). The challenge lies in the controlled, stepwise introduction of the halogen atoms at the 2- and 5-positions. Direct halogenation of 3-methylpyridine can be complex, often leading to a mixture of products.[3] Therefore, a more controlled approach, likely involving the use of a directing group, would have been necessary.

A logical and well-precedented pathway involves the use of an amino group to direct the halogenation, followed by its removal or conversion. The Sandmeyer reaction, discovered in 1884, provides a classic and powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4] This reaction is a cornerstone of aromatic chemistry and would have been a prime candidate for the synthesis of halogenated pyridines.

Modern Synthetic Methodologies and Experimental Protocols

Current synthetic approaches to this compound and its analogs leverage a deeper understanding of reaction mechanisms and the availability of more selective reagents. Below, we outline a likely and efficient synthetic pathway, drawing upon established protocols for similar compounds.

Hypothetical Synthetic Pathway

A robust and logical synthetic route to this compound is proposed in the workflow below. This pathway begins with the bromination of 2-amino-3-methylpyridine, followed by iodination, and finally, a deamination-bromination step via a Sandmeyer-type reaction.

Synthetic Pathway Hypothesized Synthetic Pathway for this compound A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination (e.g., NBS in Acetonitrile) C 2-Amino-5-bromo-3-iodo-3-methylpyridine B->C Iodination (e.g., NIS in Acetonitrile) D This compound C->D Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr)

Caption: A plausible multi-step synthesis of this compound.

Detailed Experimental Protocols (Based on Analogous Syntheses)

The following protocols are based on well-established procedures for the synthesis of similarly substituted pyridines and represent a practical approach to obtaining this compound.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This step involves the selective bromination of 2-amino-3-methylpyridine at the 5-position. The amino group activates the pyridine ring towards electrophilic substitution, and the para-position relative to the amino group is typically the most reactive.

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heterocyclic systems. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Protocol:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 2-Amino-5-bromo-3-iodo-3-methylpyridine

The next step is the iodination of the brominated intermediate. The remaining activated position on the ring is ortho to the amino group.

  • Rationale: N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent. The reaction conditions are similar to the bromination step.

  • Protocol:

    • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • Work-up the reaction as described in Step 1, using a sodium thiosulfate quench and extraction with ethyl acetate.

    • Purify the product by column chromatography to yield 2-amino-5-bromo-3-iodo-3-methylpyridine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group to a bromine atom. This is a classic Sandmeyer reaction.[4][5]

  • Rationale: The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium (hydrobromic acid). The diazonium salt is then displaced by bromide, catalyzed by copper(I) bromide.

  • Protocol:

    • Suspend 2-amino-5-bromo-3-iodo-3-methylpyridine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

    • Warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of two different halogens on the 3-methylpyridine scaffold makes this compound a highly valuable building block in medicinal chemistry and organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions.

  • Suzuki and Sonogashira Couplings: The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.[1] This allows for the selective introduction of an aryl, heteroaryl, or alkynyl group at the 5-position, while leaving the bromine atom at the 2-position available for subsequent transformations.

  • Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors for cancer therapy.[1][2]

  • Agrochemicals: this compound is also utilized in the development of novel herbicides and fungicides.[6]

Conclusion

This compound, while not having a storied discovery in the annals of chemical history, represents a quintessential example of a modern synthetic building block. Its preparation, rooted in the fundamental principles of heterocyclic chemistry and leveraging classic reactions like the Sandmeyer, provides access to a versatile scaffold. The ability to selectively functionalize its di-halogenated structure has made it an indispensable tool for chemists in the pharmaceutical and agrochemical industries, enabling the efficient construction of complex and biologically active molecules. As the demand for novel chemical entities continues to grow, the importance of such strategically designed intermediates will undoubtedly increase.

References

  • Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
  • Generic Publisher. (n.d.). 2-Bromo-3-iodo-5-methylpyridine.
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  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka.
  • Google Patents. (n.d.). Halogenation of pyridine derivatives - WO2019145176A1.
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  • ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
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  • Google Patents. (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - CN103755628B.
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  • Wikipedia. (n.d.). Sandmeyer reaction.

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A Technical Guide to the Selective Functionalization of 2-Bromo-5-iodo-3-methylpyridine: A Chemist's Handbook on C-Br vs. C-I Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated pyridines are cornerstone building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Dihalogenated pyridines, such as 2-Bromo-5-iodo-3-methylpyridine, offer a unique platform for sequential and site-selective modifications, provided the differential reactivity of the carbon-halogen bonds is expertly leveraged. This guide provides an in-depth analysis of the factors governing the reactivity of the C-I and C-Br bonds in this specific substrate. We will explore the fundamental principles of bond strength, delve into the mechanistic nuances of palladium-catalyzed cross-coupling reactions, and present field-proven protocols for achieving high chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ this versatile building block in complex synthetic campaigns.

Foundational Principles: The Inherent Reactivity Hierarchy

The ability to selectively functionalize one halogen site in the presence of another is predicated on the inherent differences in their respective carbon-halogen (C-X) bonds. In the context of this compound, the primary determinant of reactivity in most cross-coupling reactions is the bond dissociation energy (BDE).[2]

The BDE is the energy required to cleave a bond homolytically.[3] A weaker bond requires less energy to break and is therefore more reactive, particularly in the rate-determining oxidative addition step of many palladium-catalyzed cycles.[4][5] The general reactivity trend for aryl halides is firmly established as C-I > C-Br > C-Cl > C-F.[6][7]

Bond Type (Aryl sp²-Carbon)Average Bond Dissociation Energy (kJ/mol)Relative Reactivity
C-I ~213 - 238Highest
C-Br ~276 - 285Intermediate
C-Cl ~338 - 346Low
Table 1: Comparison of Aryl C-X Bond Dissociation Energies. The significantly weaker C-I bond facilitates faster oxidative addition to a Pd(0) catalyst, making it the more reactive site.[1][6][8][9]

This fundamental difference in bond strength is the cornerstone upon which all selective functionalization strategies for this compound are built. By carefully tuning reaction conditions, one can exploit this energy gap to favor substitution at the C-5 (iodo) position while leaving the C-2 (bromo) position intact for subsequent transformations.[4]

Kinetically Favored Functionalization of the C-I Bond

The C-I bond at the 5-position is the kinetic hotspot of the molecule. Its lower BDE allows for oxidative addition to Pd(0) catalysts under significantly milder conditions than those required to activate the C-Br bond.[4] This section details protocols for three common cross-coupling reactions that selectively target the C-I bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] For dihalogenated substrates, careful selection of the catalyst, base, and temperature is critical to ensure selective coupling at the more reactive C-I position.[4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) sources like Pd(PPh₃)₄ are often sufficient. The tetrakis(triphenylphosphine)palladium(0) complex is a reliable choice for aryl iodides under standard conditions.[4] For more challenging substrates, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) can be highly effective.[4]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: Room temperature to moderate heating (e.g., 80-100 °C) is usually enough to activate the C-I bond without significantly engaging the C-Br bond.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation Base_Activation Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ Base_Activation->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Aryl_Halide Py-I (Substrate) Aryl_Halide->OA_Complex

Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1, 5 mL), via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-aryl-3-methylpyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] It typically employs a dual catalytic system of palladium and copper(I).[14] The reactivity trend I > Br is very pronounced, allowing for highly selective alkynylation at the C-5 position, often at room temperature.[13][15]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Standard catalysts like PdCl₂(PPh₃)₂ are highly effective for this transformation.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the copper cycle, where it forms a copper(I) acetylide intermediate that facilitates the transmetalation to the palladium center.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves as both the base and, in many cases, the solvent.

  • Temperature: The reaction with aryl iodides is often efficient at or slightly above room temperature, which provides a wide temperature window for selectivity over the C-Br bond.[13]

Sonogashira_Workflow start Start: Inert Atmosphere Vessel reagents Add this compound, PdCl₂(PPh₃)₂, CuI, and Solvent (Et₃N/DMF) start->reagents alkyne Add Terminal Alkyne (1.1 eq) via Syringe reagents->alkyne reaction Stir at 25-60 °C Monitor by TLC/LC-MS alkyne->reaction workup Quench with NH₄Cl (aq), Extract with Organic Solvent reaction->workup purify Purify via Flash Chromatography workup->purify product Product: 2-Bromo-5-alkynyl-3-methylpyridine purify->product

Figure 2: Experimental Workflow for Selective Sonogashira Coupling.

Experimental Protocol 2: Selective Sonogashira Coupling at the C-I Position

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Amine Addition: Add degassed triethylamine (3 mL) and a co-solvent like DMF (3 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at a temperature between 25 °C and 60 °C until the starting material is consumed as indicated by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to isolate the desired 2-bromo-5-alkynyl-3-methylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[16] The choice of ligand is particularly crucial in this reaction to achieve high selectivity and efficiency.[17] Again, the C-I bond is the preferred site for this transformation under controlled conditions.[18]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Modern systems often use a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand like XPhos or RuPhos. These ligands promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[17][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[17]

  • Temperature: Amination of aryl iodides can often be achieved at moderate temperatures (e.g., 80-110 °C), preserving the C-Br bond.[18]

ReactionTypical Catalyst SystemBaseTemp (°C)Expected Selectivity (C-I:C-Br)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄80-100>95:5
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPA25-60>98:2
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃80-110>95:5
Table 2: Comparative Conditions for Selective C-I Functionalization. Data is representative and based on general knowledge of cross-couplings on similar dihalopyridine substrates.[4][18]

Experimental Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

  • Vessel Preparation: In a glovebox or under a robust stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 4 mL).

  • Reaction: Seal the tube and heat the mixture with stirring at 100-110 °C for the required time (typically 4-24 hours), monitoring by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purification: Purify the crude material by column chromatography to obtain the 2-bromo-5-amino-3-methylpyridine product.

Activating the C-Br Bond: Sequential Functionalization

Once the C-I bond has been selectively functionalized, the remaining C-Br bond at the electron-deficient 2-position becomes the target for a second transformation. Activating this stronger bond typically requires more forcing conditions or a more potent catalytic system.[19]

Key Strategic Adjustments:

  • Higher Temperatures: Increasing the reaction temperature is the most straightforward way to overcome the higher activation energy of C-Br bond cleavage.

  • More Active Catalysts: Employing catalyst systems with more electron-rich and sterically demanding ligands (e.g., Buchwald or Fu-type ligands) can facilitate the oxidative addition into the C-Br bond.

  • Stronger Bases: In some cases, a stronger base may be required to drive the catalytic cycle.

It is crucial to have successfully isolated and purified the mono-functionalized intermediate before proceeding, as carrying over the initial catalyst can lead to complex and inseparable product mixtures.

Alternative Pathways: Halogen-Metal Exchange

Beyond palladium catalysis, halogen-metal exchange offers a distinct and powerful method for selective functionalization. The reaction involves treating the dihalopyridine with an organolithium reagent (e.g., n-BuLi) at low temperatures, followed by quenching with an electrophile.

The selectivity of this process is governed by a combination of factors:

  • Halogen Reactivity: The C-I bond is generally more susceptible to exchange than the C-Br bond.

  • Positional Acidity: The C-2 position (α to the nitrogen) is more acidic and electronically activated, which can favor deprotonation or exchange at this site.[20] For 2,5-dibromopyridine, selective lithiation at the 2-position has been reported.[20]

  • Directing Groups: The 3-methyl group may exert a steric influence on the approach of the organolithium reagent.

For this compound, performing the halogen-metal exchange at very low temperatures (e.g., -78 °C to -100 °C) would likely favor selective exchange at the more reactive C-I bond. Quenching this lithiated intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) provides a palladium-free route to 5-substituted-2-bromo-3-methylpyridines.

Lithiation_Pathway start This compound intermediate 2-Bromo-5-lithio-3-methylpyridine (Kinetically Favored) start->intermediate Halogen-Metal Exchange reagent n-BuLi or s-BuLi THF, -78°C to -100°C reagent->intermediate product 2-Bromo-5-E-3-methylpyridine intermediate->product Quench electrophile Electrophile (E⁺) e.g., CO₂, DMF, I₂ electrophile->product

Figure 3: Selective Functionalization via Halogen-Metal Exchange.

Conclusion and Strategic Outlook

The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful handle for synthetic chemists. The C-I bond at the 5-position is the kinetically favored site for a wide range of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which can be achieved with high selectivity under mild to moderate conditions. The more robust C-Br bond at the 2-position can then be engaged in a subsequent step using more forcing conditions or more active catalysts. This stepwise approach allows for the controlled and predictable synthesis of highly substituted pyridine derivatives, making this substrate an invaluable tool for constructing complex molecular architectures in drug discovery and beyond.

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The Strategic Utility of 2-Bromo-5-iodo-3-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within the vast landscape of pyridine-based building blocks, 2-Bromo-5-iodo-3-methylpyridine stands out as a particularly versatile and powerful intermediate. Its dihalogenated nature, featuring bromine and iodine atoms with distinct reactivities, allows for sequential and site-selective functionalization. This guide provides an in-depth technical overview of the strategic applications of this compound, offering field-proven insights into its reactivity, detailed experimental protocols for key transformations, and its potential in the synthesis of high-value therapeutic agents, such as kinase inhibitors.

Physicochemical Profile and Reactivity Analysis

This compound is a solid at room temperature with a melting point of 43-46°C.[3][4] Its true value in medicinal chemistry, however, lies in the differential reactivity of its two carbon-halogen bonds.

PropertyValueSource(s)
CAS Number 65550-78-9[3][5]
Molecular Formula C₆H₅BrIN[3][5]
Molecular Weight 297.92 g/mol [3][5]
Melting Point 43-46 °C[3][4]
Boiling Point ~298 °C[3]
Density ~2.17 g/cm³[3]

The cornerstone of this molecule's utility is the significant difference in bond dissociation energy between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C–I > C–OTf > C–Br > C–Cl.[6][7] This predictable reactivity hierarchy allows for highly selective functionalization at the 5-position (iodine) under milder conditions, while leaving the 2-position (bromine) intact for subsequent, more forcing transformations. This enables a modular and convergent approach to complex molecule synthesis.

Caption: Structure and reactivity sites of this compound.

Core Synthetic Transformations: Protocols and Rationale

The differential reactivity of the C-I and C-Br bonds is best exploited through palladium-catalyzed cross-coupling reactions. This allows for a stepwise introduction of diverse molecular fragments, a strategy invaluable for building structure-activity relationships (SAR) in drug discovery.

Selective Sonogashira Coupling (C-I Position)

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, introducing alkyne moieties that can serve as handles for further chemistry or as key pharmacophoric elements.[8] The reaction is highly selective for the more reactive C-I bond.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[8]

  • Base and Solvent: An amine base, typically triethylamine (Et₃N), is used both to neutralize the HI byproduct and to serve as a solvent.[9] Anhydrous and degassed solvents (like THF or DMF) are critical to prevent catalyst deactivation and the unwanted homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[6][10]

  • Temperature: Running the reaction at or near room temperature enhances the selectivity for the C-I bond over the C-Br bond.[6]

Experimental Protocol: Selective Sonogashira Coupling with Phenylacetylene

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-3-methyl-5-(phenylethynyl)pyridine.

Subsequent Buchwald-Hartwig Amination (C-Br Position)

Following the initial functionalization at the 5-position, the remaining C-Br bond can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction is fundamental in medicinal chemistry for installing primary and secondary amines, which are common features in bioactive molecules.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The choice of ligand (e.g., BINAP, Xantphos) is crucial; it stabilizes the palladium center and facilitates the key reductive elimination step that forms the C-N bond.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[13][14]

  • Temperature: The C-Br bond is less reactive than the C-I bond, necessitating higher reaction temperatures (typically 80-110 °C) to drive the oxidative addition step.[13]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

  • To an oven-dried Schlenk tube, add the product from the Sonogashira step, 2-bromo-3-methyl-5-(phenylethynyl)pyridine (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the desired trisubstituted pyridine.

Sequential_Coupling_Workflow start This compound step1 Sonogashira Coupling (Selective at C-I) - Pd(PPh₃)₄, CuI - Phenylacetylene, Et₃N - Room Temperature start->step1 intermediate Intermediate: 2-Bromo-3-methyl-5- (phenylethynyl)pyridine step1->intermediate step2 Buchwald-Hartwig Amination (At C-Br) - Pd₂(dba)₃, Xantphos - Aniline, NaOtBu - 110 °C intermediate->step2 product Final Product: Highly Substituted Pyridine step2->product Kinase_Inhibitor_Strategy cluster_0 Drug-Target Interaction cluster_1 Simplified Signaling Pathway inhibitor Pyridine Scaffold hinge Kinase Hinge Region (Backbone NH) inhibitor->hinge H-Bond pocket1 Selectivity Pocket inhibitor->pocket1 C5-Substituent (from Sonogashira) pocket2 Solvent-Exposed Region inhibitor->pocket2 C2-Substituent (from Buchwald-Hartwig) GF Growth Factor Receptor RTK GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation inhibitor_action->RAF Inhibition

Caption: Strategy for kinase inhibitor design and a representative signaling pathway.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity profile enables chemists to rapidly generate complex and diverse molecular architectures with a high degree of control. The orthogonal handles provided by the iodide and bromide substituents are perfectly suited for modern synthetic methodologies, allowing for efficient exploration of chemical space around the privileged pyridine core. As the demand for novel, highly selective, and potent therapeutics continues to grow, the judicious application of versatile building blocks like this compound will remain a critical component of successful medicinal chemistry campaigns.

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2-Bromo-5-iodo-3-methylpyridine: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-iodo-3-methylpyridine, a highly versatile heterocyclic building block. The strategic placement of a methyl group and two distinct halogen atoms on the pyridine core makes this reagent an invaluable tool for medicinal chemists and drug development professionals. This document elucidates the synthetic pathways to access this key intermediate and details its application in regioselective cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds, chemists can achieve sequential and site-selective functionalization, enabling the construction of complex molecular architectures. This guide offers field-proven insights, detailed experimental protocols, and mechanistic considerations to empower researchers in the synthesis of novel chemical entities.

Introduction: The Strategic Advantage of this compound

Heterocyclic scaffolds, particularly those based on the pyridine ring, are ubiquitous in pharmaceuticals and agrochemicals.[1] The precise functionalization of these rings is a cornerstone of modern drug discovery. This compound (also known as 2-Bromo-5-iodo-3-picoline) emerges as a superior building block due to its pre-functionalized and differentially reactive sites. The presence of both a bromine and an iodine atom allows for programmed, sequential cross-coupling reactions, a highly sought-after feature in the efficient synthesis of complex molecules.[2]

The fundamental principle governing its utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a predictable hierarchy of reactivity: I > Br > Cl .[3] This inherent difference allows for selective reaction at the 5-position (iodine) under milder conditions, leaving the 2-position (bromine) intact for subsequent transformations. This guide will provide the practical knowledge to exploit this reactivity for sophisticated molecular design.

Physicochemical Properties

A thorough understanding of the physical properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 65550-78-9[4]
Molecular Formula C₆H₅BrIN[4]
Molecular Weight 297.92 g/mol [4]
Appearance White to light yellow solid[5]
Melting Point 43-46 °C[4]
Boiling Point 298 °C[4]
Density 2.171 g/cm³[4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]

Synthesis of this compound

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methodologies for analogous pyridines. A plausible and efficient approach begins with the commercially available 2-Amino-3-methylpyridine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process: bromination of the pyridine ring, followed by a Sandmeyer reaction to replace the amino group with a bromine, and finally a regioselective iodination. A more direct route involves the diazotization of an aminopyridine precursor. An analogous, documented procedure for the synthesis of 2-amino-5-bromo-3-iodopyridine provides a strong foundation for this proposed synthesis.[6]

G cluster_0 Synthetic Pathway start 2-Amino-3-methyl-5-bromopyridine step1 Diazotization (NaNO₂, HBr) intermediate1 5-Bromo-3-methylpyridine-2-diazonium salt step2 Sandmeyer Reaction (CuBr) intermediate2 2,5-Dibromo-3-methylpyridine step3 Directed Iodination product This compound

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the synthesis of related dihalopyridines.[7]

Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine from 2-Amino-3-methyl-5-bromopyridine

  • To a three-necked flask equipped with a mechanical stirrer and thermometer, add a 48% hydrobromic acid solution.

  • Dissolve cuprous bromide (CuBr) in the HBr solution with stirring.

  • Cool the mixture to -5 to 0 °C using an ice-salt bath.

  • Slowly add 2-amino-3-methyl-5-bromopyridine (1.0 eq.) to the cooled solution, maintaining the temperature.

  • Prepare a saturated aqueous solution of sodium nitrite (NaNO₂) and add it dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for an additional 2-3 hours.

  • Slowly warm the mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize to pH 7-8 with a 40% sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield 2,5-dibromo-3-methylpyridine.

Step 2: Regioselective Iodination of 2,5-Dibromo-3-methylpyridine

This step is more speculative and would require optimization. Directed ortho-metalation followed by iodination is a plausible strategy, though lithium-halogen exchange could be a competing pathway.

Regioselective Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The C-I bond at the 5-position will react preferentially under milder conditions, allowing for the introduction of a diverse range of substituents. The more robust C-Br bond at the 2-position can then be functionalized under more forcing conditions.[2]

G

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron species.[8] For this compound, selective coupling at the C-I position can be readily achieved.

G

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol is adapted from established procedures for the selective coupling of dihalopyridines.[9][10]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. For selective C-I coupling, a standard catalyst such as Pd(PPh₃)₄ (2-5 mol%) is often sufficient.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Approx. Time (h)Expected Outcome
Pd(PPh₃)₄K₂CO₃Toluene/H₂O854-8High selectivity for C-I coupling
PdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O906-12Robust system for a wide range of boronic acids
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂ORT - 802-6High activity catalyst, may allow for lower temperatures
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation in the synthesis of many natural products and functional materials.[11] Similar to the Suzuki coupling, selective reaction at the C-I position of this compound is expected.

Protocol 2: Selective Sonogashira Coupling at the 5-Position

This protocol is based on general procedures for Sonogashira couplings on dihaloarenes.[12][13]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 eq.) followed by this compound (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent, wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Approx. Time (h)Expected Outcome
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 502-6Standard, highly effective conditions
Pd(PPh₃)₄CuIDIPADMFRT - 603-8Alternative base/solvent system
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[14][15] The relative reactivity of C-I and C-Br bonds can be modulated by the choice of catalyst and ligand, but typically the C-I bond is more reactive.[16]

G

Protocol 3: Selective Buchwald-Hartwig Amination at the 5-Position

This protocol is a representative procedure based on aminations of similar dihaloarenes.[11][16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Approx. Time (h)Expected Outcome
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11012-24Good for a broad range of amines
Pd(OAc)₂ / RuPhosNaOtBuDioxane90-1008-18Highly active catalyst system
Lithium-Halogen Exchange

Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in lithium-halogen exchange reactions. Treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures will selectively replace the iodine with lithium due to the faster exchange rate of iodine compared to bromine.[17] The resulting organolithium species can then be quenched with a variety of electrophiles.

Protocol 4: Selective Lithiation and Quench at the 5-Position

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 eq.) dropwise. Stir at -78 °C for 30-60 minutes.

  • Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and continue stirring at -78 °C for 1 hour before allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Applications in Drug Discovery and Materials Science

The ability to selectively and sequentially introduce functionality makes this compound a valuable intermediate in the synthesis of complex molecules.

  • Pharmaceutical Development: This building block is utilized in the synthesis of novel drug candidates, including potential anti-inflammatory, antimicrobial, and anti-cancer agents.[1] The pyridine core is a common motif in kinase inhibitors, and this building block provides a direct route to elaborate scaffolds for structure-activity relationship (SAR) studies.[6][18]

  • Agrochemicals: It serves as an intermediate in the formulation of advanced herbicides and fungicides, contributing to improved crop protection.[6]

  • Materials Science: The di-functional nature of this compound allows for its incorporation into polymers and other advanced materials where precise control over the final structure is required.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its key attribute is the differential reactivity of the C-I and C-Br bonds, which enables chemists to perform regioselective and sequential cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, complete with detailed protocols and mechanistic insights. By mastering the use of this reagent, researchers in drug discovery, agrochemicals, and materials science can significantly enhance their ability to construct complex and novel molecular architectures with precision and efficiency.

References

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(5).
  • Patsnap. (2021). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. CN110372866B.
  • Fraser, M., et al. (2002). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate.
  • Alberico, D., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central.
  • Google Patents. (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. CN103755628B.
  • Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • University of Connecticut. (n.d.). lithium halogen exchange #1 revised.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. ResearchGate.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
  • ResearchGate. (2014). The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • University of Illinois IDEALS. (n.d.). Halogen-metal exchange reactions of substituted dibromobenzenes.
  • Nalbandian, C. J., et al. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central.
  • Dziuk, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.
  • Maleczka, R. E. Jr., et al. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.

Sources

A Comprehensive Technical Guide to 2-Bromo-5-iodo-3-methylpyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-5-iodo-3-methylpyridine, a critical building block for researchers, chemists, and drug development professionals. We will explore its commercial availability, synthesis, quality control, and safe handling, offering practical insights to empower your scientific endeavors.

Introduction to a Versatile Heterocyclic Intermediate

This compound (CAS No. 65550-78-9) is a halogenated pyridine derivative with a unique substitution pattern that makes it a highly valuable intermediate in organic synthesis.[1][2] Its molecular formula is C₆H₅BrIN, and it has a molecular weight of 297.92 g/mol .[3][4] The presence of both a bromine and an iodine atom at positions 2 and 5, respectively, allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira reactions.[1] This regioselectivity is crucial for the construction of complex molecular architectures.

This compound serves as a key precursor in the synthesis of a wide range of biologically active molecules. It is particularly significant in the development of novel pharmaceuticals, including anti-cancer agents, antibiotics, and anti-inflammatory drugs.[1][2][5] Furthermore, its applications extend to the agrochemical industry for the creation of new herbicides and fungicides, as well as in materials science for producing advanced polymers and coatings.[1][2][5]

Commercial Availability and Supplier Comparison

This compound is readily available from several commercial chemical suppliers. When sourcing this intermediate, it is crucial to consider factors such as purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAppearanceStorage Temperature
Tokyo Chemical Industry (TCI) B4312>96.0% (GC)White to Orange to Green powder to crystal2-8°C
Chem-Impex 29731≥ 98% (GC)[1]Light yellow to white solid[1]0-8°C[1]
Alfa Aesar (Available)(Varies by lot)(Not specified)(Not specified)
Ark Pharm, Inc. AK-39329(Varies by lot)(Not specified)(Not specified)
AOBChem USA AOB8929(Varies by lot)(Not specified)(Not specified)
Thermo Scientific (Available)95%[6](Not specified)(Not specified)

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of this compound: A Plausible Route

While multiple synthetic routes can be envisioned, a common strategy for the preparation of polysubstituted pyridines involves a sequence of halogenation and functionalization steps starting from a simpler pyridine derivative. A plausible and efficient synthesis of this compound can be adapted from established methods for similar compounds.[7][8][9]

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Halogen Exchange (Iodination) A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B NBS, Acetonitrile C 2,5-Dibromo-3-methylpyridine B->C 1. NaNO2, HBr 2. CuBr D This compound C->D NaI, CuI, N,N-Dimethylformamide

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

  • To a stirred solution of 2-amino-3-methylpyridine in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction

  • Suspend 2-amino-5-bromo-3-methylpyridine in an aqueous solution of hydrobromic acid (48%) and cool to 0°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, dissolve cuprous bromide in aqueous hydrobromic acid.

  • Slowly add the diazonium salt solution to the cuprous bromide solution, allowing for the evolution of nitrogen gas.

  • Heat the reaction mixture to 60°C for 1 hour.

  • Cool the mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by vacuum distillation or column chromatography to yield 2,5-dibromo-3-methylpyridine.

Step 3: Synthesis of this compound via Halogen Exchange

  • To a solution of 2,5-dibromo-3-methylpyridine in N,N-dimethylformamide (DMF), add sodium iodide and a catalytic amount of cuprous iodide (I).

  • Heat the reaction mixture to 120-140°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic phase sequentially with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain this compound as a solid.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Analytical Workflow Diagram

G Start Sample of This compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC GCMS GC-MS Analysis (Impurity Profiling) Start->GCMS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Start->FTIR Result Certificate of Analysis (Purity & Identity Confirmed) HPLC->Result GCMS->Result NMR->Result FTIR->Result

Caption: Analytical workflow for quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Experimental Protocol:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many halogenated organic compounds, it is expected to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10][11][12] It may also cause respiratory irritation.[10][11][12]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][13] Recommended storage is under inert gas (nitrogen or argon) at 2–8 °C.[3]

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.[10][11][12][14]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its commercial availability, synthetic routes, and analytical characterization is essential for its effective utilization in research and development. By following the guidelines outlined in this technical guide, researchers can confidently source, synthesize, and handle this important chemical intermediate to advance their scientific objectives.

References

  • AOBChem USA. This compound. [Link]
  • Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
  • International Journal of Scientific & Technology Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
  • Google Patents. The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

A Theoretical and Mechanistic Guide to the Strategic Utilization of 2-Bromo-5-iodo-3-methylpyridine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocyclic Building Block of Strategic Importance

2-Bromo-5-iodo-3-methylpyridine is a key heterocyclic intermediate of significant interest to researchers and professionals in drug discovery, agrochemicals, and materials science.[1] Its unique trifunctionalized pyridine scaffold, featuring two distinct halogen atoms at electronically and sterically different positions, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds allows for selective and sequential functionalization, making it a highly valuable tool in modern organic synthesis.[1] This guide provides an in-depth theoretical and practical examination of this compound, focusing on its electronic structure, predicted reactivity, and strategic application in palladium-catalyzed cross-coupling reactions.

Structural and Electronic Landscape: A Theoretical Perspective

While specific computational studies on this compound are not extensively documented in publicly available literature, its reactivity can be reliably predicted based on fundamental principles of organic chemistry and extensive theoretical and experimental data on related halopyridines.[2][3][4][5]

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The electronic properties of the ring are further modulated by the substituents: the electron-withdrawing inductive effects of the bromine and iodine atoms, and the weak electron-donating inductive effect of the methyl group.

The key to the synthetic utility of this molecule lies in the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is longer and weaker than the carbon-bromine bond.[6] This difference in bond dissociation energy is the primary determinant of its chemoselective reactivity in reactions where the cleavage of the carbon-halogen bond is a critical step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[6][7] The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[6][7]

Therefore, it is predicted that the C-I bond at the 5-position will be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the 2-position. This allows for selective functionalization at the 5-position while leaving the 2-position available for subsequent transformations.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₅BrIN[1][8]
Molecular Weight 297.92 g/mol [1][8]
Melting Point 43-46 °C[1][8]
Appearance Light yellow to white solid[1]
CAS Number 65550-78-9[1][8]

Strategic Application in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the two halogen atoms makes this compound an ideal substrate for sequential, site-selective cross-coupling reactions. This allows for the controlled and efficient construction of complex molecules.

Sonogashira Coupling: Selective Alkynylation at the 5-Position

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] Given the significantly higher reactivity of the C-I bond, the Sonogashira coupling of this compound is expected to proceed with high selectivity at the 5-position.[6][11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, typically in the form of Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(PPh₃)₂ and a phosphine ligand, is used. A copper(I) co-catalyst, such as CuI, is essential for the activation of the alkyne.[10][12]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to prevent catalyst deactivation and side reactions.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive Pd(0) catalyst from oxidation.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd catalyst, CuI, and solvent in a Schlenk flask. degas Degas the mixture (e.g., by bubbling with argon or freeze-pump-thaw cycles). reagents->degas add_reagents Add the terminal alkyne and base (e.g., Et3N) via syringe. degas->add_reagents heat Stir the reaction mixture at the appropriate temperature (often room temperature to mild heating). add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction (e.g., with saturated aq. NH4Cl). monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer (e.g., over Na2SO4) and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: Generalized workflow for the selective Sonogashira coupling.

Suzuki-Miyaura Coupling: Arylation and Vinylaton at the 5-Position

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[13][14] Similar to the Sonogashira reaction, the Suzuki coupling of this compound is expected to occur selectively at the C-I bond.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst is essential. Common choices include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.[14][15]

  • Base: A base is required to activate the organoboron species.[14] Common bases include aqueous solutions of Na₂CO₃, K₂CO₃, or K₃PO₄.[15][16]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.[17]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) and the base (e.g., K₃PO₄, 2-3 equiv).[17]

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 85-95 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.[17]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Stepwise Approach to Diamination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18][19] The differential reactivity of the C-I and C-Br bonds allows for a stepwise amination strategy.

Logical Relationship: Stepwise Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway start This compound intermediate 2-Bromo-5-(amino)-3-methylpyridine start->intermediate 1. Pd Catalyst, Ligand, Base 2. Amine 1 (R1-NH2) Milder Conditions (Selective at C-I) final 2,5-Diamino-3-methylpyridine derivative intermediate->final 1. Pd Catalyst, Ligand, Base 2. Amine 2 (R2-NH2) Forcing Conditions (Reaction at C-Br)

Caption: Stepwise amination via sequential Buchwald-Hartwig couplings.

Causality Behind Experimental Choices for Stepwise Amination:

  • First Amination (at C-I): Milder reaction conditions are employed to ensure selectivity for the more reactive C-I bond. This may involve using a less active catalyst system, lower temperatures, and shorter reaction times.

  • Second Amination (at C-Br): To functionalize the less reactive C-Br bond, more forcing conditions are typically required. This can include the use of more active, sterically hindered phosphine ligands (e.g., Buchwald ligands), stronger bases (e.g., sodium tert-butoxide), and higher reaction temperatures.[7][20][21]

Generalized Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube or glovebox, combine the bromopyridine substrate (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).[20][21]

  • Reagent Addition: Add the amine (1.1-1.2 equiv) and anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with vigorous stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Conclusion

This compound is a strategically important building block whose synthetic potential is maximized through a thorough understanding of its theoretical reactivity. The significant difference in the bond dissociation energies of the C-I and C-Br bonds provides a reliable handle for selective, sequential cross-coupling reactions. By carefully selecting the reaction conditions—catalyst, ligand, base, and temperature—chemists can precisely control the functionalization of the pyridine ring, enabling the efficient synthesis of complex and valuable molecules for a wide range of applications.

References

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P
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  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P
  • Buchwald–Hartwig amin
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds "2279 - Semantic Scholar. (URL: [Link])
  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
  • 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem. (URL: [Link])
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
  • ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation.
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Methodological & Application

2-Bromo-5-iodo-3-methylpyridine Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-3-methylpyridine

Abstract

This document provides a comprehensive technical guide for performing a selective Suzuki-Miyaura cross-coupling reaction on this compound. This dihalogenated pyridine derivative is a valuable building block in medicinal chemistry and materials science, offering a platform for sequential, site-selective functionalization. The protocol detailed herein leverages the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve chemoselective coupling at the 5-position (iodo). We will delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental protocol, present a data-driven guide for reaction optimization, and offer expert troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this versatile reaction in their synthetic programs.

Scientific Principle: Mechanism and Inherent Selectivity

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The catalytic cycle is a well-established, three-step process:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex.[2][3]

  • Transmetalation: The organic group from the organoboron species (which is activated by a base) is transferred to the Pd(II) complex, displacing the halide.[4][5] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this step.[6][7][8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]

The Basis of Chemoselectivity

For a dihalogenated substrate like this compound, the selectivity of the initial oxidative addition step is paramount. The reaction proceeds preferentially at the more reactive C-I bond over the C-Br bond. This selectivity is governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-I bond is significantly weaker and therefore more susceptible to cleavage by the Pd(0) catalyst than the C-Br bond.[9][10]

  • General Reactivity Order: C-I > C-Br > C-OTf >> C-Cl[9][11]

By carefully controlling the reaction conditions, one can isolate the product of mono-coupling at the 5-position, leaving the bromine atom at the 2-position available for subsequent downstream transformations.

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A Ar-Pd(II)L₂(I) Complex Pd0->PdII_A Ar-I Trans Transmetalation PdII_B Ar-Pd(II)L₂(R') Complex PdII_A->PdII_B [R'-B(OH)₃]⁻ BaseAct Base Activation Boronate [R'-B(OH)₃]⁻ Boronic R'-B(OH)₂ Boronic->Boronate Base (e.g., K₂CO₃) PdII_B->Pd0 Regenerates Catalyst RedElim Reductive Elimination Product Ar-R' (Product) Product->PdII_B Forms Product Ar Ar = 2-Bromo-3-methylpyridin-5-yl R_prime R' = Coupling Partner (e.g., Phenyl) L L = Ligand (e.g., PPh₃)

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Selective Coupling with Phenylboronic Acid

This section provides a reliable, starting-point protocol for the selective coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids or scaling purposes.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (4:1 to 10:1 ratio)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12][13]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst, leading to lower yields.[11][14]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst [Pd(PPh₃)₄, 3 mol%].[15]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting halide.[12]

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir the mixture vigorously.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot (for TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic salts.[13][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-bromo-3-methyl-5-phenylpyridine.[16]

Workflow Figure 2: Experimental Workflow start Start setup 1. Add Reagents (Substrate, Boronic Acid, Base) to Schlenk Flask start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Argon 3x) setup->inert catalyst 3. Add Pd Catalyst & Degassed Solvent inert->catalyst react 4. Heat Reaction (80-100 °C) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor decision Reaction Complete? monitor->decision decision->react No workup 6. Cool & Work-up (Dilute, Wash with H₂O/Brine) decision->workup Yes purify 7. Dry & Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Figure 2: A stepwise workflow for the Suzuki coupling protocol.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield, reaction time, and selectivity. The following table summarizes key parameters and provides guidance for optimization.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄: A reliable Pd(0) source, often used directly.[17] Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) and Pd(0) pre-catalysts that require an external phosphine ligand to form the active catalytic species.[18][19] They offer greater flexibility in tuning reactivity by changing the ligand.
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)PPh₃: A standard, versatile ligand. P(t-Bu)₃ / Buchwald Ligands: Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, often leading to higher turnover numbers and allowing for lower catalyst loadings, especially with less reactive halides (like aryl chlorides).[17][20]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₂CO₃: A common, effective, and inexpensive base. K₃PO₄ / Cs₂CO₃: Stronger bases that can be effective for more challenging couplings. Cesium carbonate's high solubility in organic solvents can be advantageous. KF: A milder base, useful if the substrate has base-labile functional groups.[6]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OThe presence of water is often crucial for dissolving the inorganic base and facilitating transmetalation. The choice of organic solvent (Dioxane, Toluene, THF) primarily depends on the solubility of the reactants and the required reaction temperature.[17] Ensure solvents are peroxide-free and thoroughly degassed.[11]

Troubleshooting Guide

Even robust reactions can encounter issues. Here are common problems and their evidence-based solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Oxygen exposure).2. Poor quality of reagents (e.g., degraded boronic acid).3. Insufficiently degassed solvents.[11]1. Ensure all steps are performed under a strict inert atmosphere. Use fresh catalyst.2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[11]3. Degas solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.
Debromination/Deiodination Side reaction where the halogen is replaced by hydrogen. Can be caused by impurities or side reactions with the base/solvent.[14]Use high-purity, freshly distilled, and degassed solvents. A change in base or ligand system might be necessary to favor the cross-coupling pathway.
Homocoupling of Boronic Acid The boronic acid couples with itself. Often promoted by the presence of oxygen.[14]Rigorously exclude oxygen from the reaction. Lowering the reaction temperature or reducing the excess of boronic acid may also help.
Formation of Palladium Black The Pd(0) catalyst has crashed out of solution as an inactive species. Can be caused by high temperatures or ligand degradation.[11]Use a more stable ligand or pre-catalyst system. Ensure the reaction temperature does not significantly exceed the recommended range.
Stalled Reaction Reaction starts but does not proceed to completion. The pyridine nitrogen may be coordinating to and inhibiting the palladium catalyst.[12][14]Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) which can sterically disfavor coordination of the pyridine nitrogen and promote the desired catalytic cycle.[14]

References

  • Wikipedia. Suzuki reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Chemistry LibreTexts. 17.
  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
  • Journal of the American Chemical Society. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • MDPI.
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Royal Society of Chemistry. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. [Link]

Sources

Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyridine Scaffold

The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes. This reaction's tolerance for a wide array of functional groups has cemented its importance in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1] Pyridine derivatives are integral components of numerous therapeutic agents, making the selective functionalization of substituted pyridines a critical task in drug discovery.

This guide focuses on the Heck reaction of 2-Bromo-5-iodo-3-methylpyridine, a versatile substrate offering the potential for sequential, site-selective C-C bond formation. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a handle for chemoselective transformations. The C-I bond, being weaker, is more susceptible to oxidative addition to the palladium(0) catalyst, allowing for a Heck reaction to occur preferentially at the 5-position.[2] This leaves the C-Br bond at the 2-position intact for subsequent functionalization, opening avenues for the synthesis of diverse and complex pyridine-based molecules.

This document provides a comprehensive overview of the principles, reaction conditions, and a detailed protocol for achieving a selective Heck reaction at the 5-position of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex [Ar-Pd(II)(alkene)-X(L2)] Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion (syn-addition) Pi_Complex->Migratory_Insertion Sigma_Alkyl_Pd(II) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Sigma_Alkyl_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination (syn-elimination) Sigma_Alkyl_Pd(II)->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L2)(alkene)] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Substituted Alkene Product_Complex->Product Reductive_Elimination->Pd(0)L2 HX_Base [H-Base]+X- Reductive_Elimination->HX_Base Base Base Base->Reductive_Elimination

Figure 1: The catalytic cycle of the Heck reaction.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step, and its rate follows the trend of C-I > C-Br > C-Cl, which is the basis for the chemoselectivity in the reaction of this compound.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-addition of the aryl group and the palladium to the double bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion to form a palladium-hydride species and the substituted alkene product.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing the hydrogen halide (HX) from the palladium-hydride complex.

Optimizing Reaction Conditions for Selectivity

Achieving high selectivity for the Heck reaction at the 5-position (C-I bond) of this compound requires careful control of the reaction conditions. Milder conditions are generally favored to exploit the reactivity difference between the C-I and C-Br bonds.

Parameter Recommendation Rationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) precursors that are reduced in situ.
Ligand PPh₃, P(o-tol)₃Monodentate phosphine ligands are often sufficient and help stabilize the active Pd(0) species, preventing the formation of palladium black.[2] A ligand-to-palladium ratio of 2:1 to 4:1 is typical.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the hydrogen halide produced in the catalytic cycle. The choice of base can influence the reaction rate and should be optimized.
Solvent DMF, NMP, Toluene, AcetonitrileAnhydrous and degassed polar aprotic solvents are commonly used to dissolve the reactants and facilitate the reaction.
Temperature 80 - 120 °CLower temperatures favor selective reaction at the more reactive C-I bond. Higher temperatures may lead to a competing reaction at the C-Br bond.
Reaction Time 2 - 24 hoursThe reaction should be monitored by TLC or GC-MS to determine the point of complete consumption of the starting material and to avoid the formation of di-substituted products.

The Role of the 3-Methyl Group: The methyl group at the 3-position of the pyridine ring can exert both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can slightly influence the electron density of the pyridine ring. Sterically, its presence adjacent to the 2-bromo position may hinder the approach of the bulky palladium catalyst to the C-Br bond, further favoring the reaction at the less sterically encumbered 5-iodo position.[5]

Detailed Experimental Protocol: Selective Mono-vinylation at the 5-Position

This protocol outlines a general procedure for the selective Heck reaction of this compound with an alkene (e.g., styrene or an acrylate) at the 5-position.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine this compound, Pd(OAc)₂, and PPh₃ in a flame-dried Schlenk flask. Add_Solvent Add anhydrous, degassed solvent. Combine_Reagents->Add_Solvent Add_Base_Alkene Add the base and the alkene. Add_Solvent->Add_Base_Alkene Heat_Stir Heat the reaction mixture to the desired temperature with vigorous stirring. Add_Base_Alkene->Heat_Stir Monitor Monitor the reaction progress by TLC or GC-MS. Heat_Stir->Monitor Cool_Dilute Cool the reaction mixture and dilute with an organic solvent. Monitor->Cool_Dilute Wash Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate Dry the organic layer, filter, and concentrate. Wash->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

Figure 2: Step-by-step experimental workflow for the selective Heck reaction.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., Styrene, n-butyl acrylate) (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, combine this compound, Palladium(II) acetate, and Triphenylphosphine.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base and the alkene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-Bromo-3-methyl-5-vinylpyridine derivative.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use fresh catalyst and ligands; Ensure the solvent is anhydrous and degassed; Gradually increase the reaction temperature in 10-20 °C increments.
Formation of palladium black Catalyst decomposition due to high temperature or insufficient ligand.Lower the reaction temperature; Increase the ligand-to-palladium ratio.
Formation of di-substituted product Reaction temperature is too high; Prolonged reaction time.Lower the reaction temperature; Carefully monitor the reaction and stop it once the mono-adduct is the major product.
Poor regioselectivity Inappropriate ligand or reaction conditions.Screen different phosphine or N-heterocyclic carbene (NHC) ligands; Modify the solvent and base combination.[1]

Conclusion

The chemoselective Heck reaction of this compound offers a strategic and efficient pathway for the synthesis of functionalized pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, selective vinylation at the 5-position can be achieved with high fidelity. Careful optimization of the catalyst system, base, solvent, and temperature is paramount to maximizing yield and selectivity. The resulting 2-bromo-5-vinylpyridine is a valuable intermediate, poised for further diversification through subsequent cross-coupling reactions at the remaining C-Br bond, thereby enabling access to a wide range of novel molecular architectures for applications in drug discovery and materials science.

References

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2025, August 6). ResearchGate.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019, August 28). ACS Omega.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022, May 18). Journal of the American Chemical Society.

Sources

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 2-Bromo-5-iodo-3-methylpyridine. This challenging di-halogenated pyridine substrate presents a unique opportunity for regioselective functionalization, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. We delve into the mechanistic principles governing the chemoselectivity, provide detailed, field-proven protocols for achieving selective C-N bond formation at the C-I position, and offer insights into catalyst selection, reaction optimization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel substituted pyridine derivatives.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in drug discovery and development, where the introduction of nitrogen-containing moieties is a common strategy for modulating the pharmacological properties of lead compounds.[3][4]

The selective functionalization of poly-halogenated heterocycles, such as this compound, offers a modular approach to building molecular complexity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise and regioselective introduction of different substituents. This sequential cross-coupling strategy is highly valuable for creating diverse libraries of compounds for biological screening.

Mechanistic Insights: Achieving Chemoselectivity

The success of a selective Buchwald-Hartwig amination on a di-halogenated substrate hinges on the relative rates of oxidative addition of the palladium(0) catalyst to the different C-X bonds.[5] In the case of this compound, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Br bond. This inherent difference in bond dissociation energy is the primary determinant of the observed chemoselectivity, favoring amination at the 5-position.

The catalytic cycle, illustrated below, proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The desired arylamine product is formed via reductive elimination, regenerating the Pd(0) catalyst.[9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-I) PdII_complex L-Pd(II)(Ar)(I) OxAdd->PdII_complex Amine_Coord Amine Coordination + Deprotonation PdII_complex->Amine_Coord Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR'R'' Reduct_Elim->Product Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord Substrate Ar-I Substrate->OxAdd

Figure 1: Simplified Buchwald-Hartwig catalytic cycle for the amination of an aryl iodide.

While aryl iodides are generally reactive, their use in Buchwald-Hartwig aminations can sometimes be challenging due to the potential for catalyst inhibition by the iodide anion.[10][11] However, the use of appropriate ligands and reaction conditions can mitigate this issue.

Key Experimental Parameters and Optimization

The success of the selective amination of this compound is highly dependent on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is paramount for achieving high catalytic activity and selectivity. While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the use of pre-formed palladium pre-catalysts is often preferred for their stability and reliability.

For the amination of aryl iodides, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote the crucial reductive elimination step and can help to prevent the formation of inhibitory palladium-iodide dimers.[11][12]

Catalyst/Ligand SystemKey FeaturesRecommended For
Pd₂(dba)₃ / XPhos Highly active and versatile system.Broad range of primary and secondary amines.
XPhos Pd G3 Air- and moisture-stable pre-catalyst.Improved reproducibility and ease of handling.
Pd(OAc)₂ / RuPhos Effective for coupling with secondary amines.Can provide excellent yields with challenging substrates.
RuPhos Pd G3 Stable pre-catalyst for coupling secondary amines.Offers enhanced performance and reliability.

Table 1: Recommended Catalyst and Ligand Systems.

Base Selection

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the coordinated amine.[8][13] The choice of base must be carefully considered to ensure sufficient reactivity without causing decomposition of the starting materials or product.

BasepKaHCommon Applications & Notes
Sodium tert-butoxide (NaOt-Bu) ~19A strong, commonly used base that is effective for a wide range of substrates.[14]
Potassium phosphate (K₃PO₄) ~12.3A weaker inorganic base suitable for substrates with base-sensitive functional groups.
Cesium carbonate (Cs₂CO₃) ~10.3A mild base that can be effective in certain cases, particularly with more reactive amines.[14]

Table 2: Common Bases for Buchwald-Hartwig Amination.

For the amination of this compound, a strong base like sodium tert-butoxide is generally required to achieve a good reaction rate.

Solvent Selection

The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate.[15][16] Aprotic, non-polar, or weakly polar solvents are typically employed in Buchwald-Hartwig aminations.

SolventClassNotes
Toluene / Xylene AromaticCommonly used with good solubility for many substrates and a high boiling point.[17]
1,4-Dioxane EtherA frequently used solvent, though it is considered a high-impact solvent to be avoided if possible.[15][17]
tert-Butanol (t-BuOH) AlcoholCan be an effective solvent, particularly in combination with alkoxide bases.

Table 3: Common Solvents for Buchwald-Hartwig Amination.

Toluene is a robust and widely applicable solvent for this transformation.

Detailed Experimental Protocol

The following protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: This is a general guideline, and optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Prep Oven-dry glassware and stir bar Inert Assemble reaction under inert atmosphere (Ar/N₂) Prep->Inert Add_Solids Add this compound, Pd Pre-catalyst, and Base Inert->Add_Solids Add_Solvent Add anhydrous solvent Add_Solids->Add_Solvent Add_Amine Add amine Add_Solvent->Add_Amine Heat Heat to desired temperature with vigorous stirring Add_Amine->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Quench Quench reaction Cool->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Amine (1.1 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.2 - 2.0 equiv.)

  • Anhydrous toluene (~0.1 - 0.5 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Step-by-Step Procedure
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and sodium tert-butoxide (1.2-2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene to achieve the desired concentration. Finally, add the amine (1.1-1.5 equiv.) via syringe.

  • Reaction: Seal the vial tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-5-(amino)-3-methylpyridine derivative.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
Inappropriate baseThe base may be too weak or insoluble. Switch to a stronger base like NaOt-Bu or LHMDS. Ensure the base is finely powdered.
Poor ligand choiceThe ligand may not be suitable for the substrate. Screen a panel of bulky, electron-rich phosphine ligands.
Formation of Di-aminated Product Reaction temperature too high or time too longReduce the reaction temperature and monitor the reaction closely to stop it once the mono-aminated product is maximized.
Excess amineUse a smaller excess of the amine (e.g., 1.05 - 1.1 equiv.).
Hydrodehalogenation (Loss of I or Br) Presence of waterEnsure all reagents and solvents are scrupulously dry.
Side reaction with the baseThis can sometimes occur with strong bases. Consider using a weaker base if the reaction still proceeds at a reasonable rate.

Table 4: Troubleshooting Guide.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of mono-aminated pyridine derivatives. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and excellent chemoselectivity. The protocols and insights provided in this guide are intended to empower scientists in the fields of medicinal chemistry and materials science to effectively utilize this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
  • Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • Dorel, R. & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • Fors, B. P. et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - NIH.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Norrby, P.-O. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Role of the Base in Buchwald–Hartwig Amination - ACS Publications.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - ACS Omega.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Palladium-Catalyzed Amination of Aryl Iodides - The Journal of Organic Chemistry.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - NIH.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

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Application Note: Strategic Synthesis of Substituted Pyridines via Regioselective Cross-Coupling of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Bromo-5-iodo-3-methylpyridine as a versatile building block for synthesizing complex pyridine derivatives. We delve into the principles of regioselective palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside expert insights into reaction optimization and sequential functionalization strategies.

The Principle of Regioselective Functionalization

The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the initial and rate-determining step is typically the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[4] The energy barrier for this step is significantly lower for the weaker C-I bond compared to the stronger C-Br bond.[5][6] This inherent difference allows for exquisite control, enabling selective functionalization at the C-5 position (iodo) while leaving the C-2 position (bromo) intact for subsequent transformations.[5][7]

G cluster_0 Reactivity Principle A This compound B Selective C-5 Functionalization (Suzuki, Sonogashira, Buchwald-Hartwig) A->B  C-I Bond Activation (More Reactive, Lower Eu2090) C C-2 Bromo Position Available for Second Coupling Reaction B->C D Highly Substituted 3-Methylpyridine C->D  C-Br Bond Activation (Less Reactive)

Caption: Logical diagram of regioselective cross-coupling.

Application I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[8][9] By carefully selecting mild reaction conditions, one can selectively couple a wide range of aryl- and heteroarylboronic acids at the C-5 position of the pyridine ring.

Protocol: Selective Suzuki-Miyaura Coupling at C-5

This protocol is a self-validating starting point and may require optimization for specific boronic acids. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

G start Start reagents 1. Assemble Reagents: - this compound - Boronic Acid (1.2 eq) - PdCl₂(dppf) (3 mol%) - Cs₂CO₃ (2.0 eq) start->reagents inert 2. Purge Flask with Argon reagents->inert solvent 3. Add Degassed Solvent (DMF) inert->solvent heat 4. Heat to 90°C with Stirring solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor workup 6. Aqueous Workup & Extraction (EtOAc) monitor->workup purify 7. Purify via Column Chromatography workup->purify product Product: 5-Aryl-2-bromo-3-methylpyridine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment, which is critical for catalyst stability.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The choice of a slightly elevated temperature ensures efficient reaction without promoting significant C-Br bond activation.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc, 20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-bromo-3-methylpyridine.

Catalyst SystemBaseSolventTemp. (°C)Approx. Yield (%)Notes
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF9085-96Effective for a broad range of electron-rich and electron-poor boronic acids.[5]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃Toluene/H₂O10090-98Highly active catalyst system, allowing for lower catalyst loading.[5][10]
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10080-92A classic, reliable system, particularly for simple arylboronic acids.[10]

Application II: Sonogashira C-C Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are key intermediates in organic synthesis and components of various functional materials.[11] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[12] The higher reactivity of the C-I bond is again exploited for selective alkynylation at the C-5 position.

Protocol: Selective Sonogashira Coupling at C-5

This protocol requires strict exclusion of oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

G start Start reagents 1. Assemble Reagents: - this compound - Pd(PPh₃)₄ (5 mol%) - CuI (5 mol%) start->reagents inert 2. Purge Flask with Argon reagents->inert solvent 3. Add Degassed THF & Et₃N inert->solvent alkyne 4. Add Terminal Alkyne (1.1 eq) Dropwise solvent->alkyne stir 5. Stir at Room Temp. alkyne->stir monitor 6. Monitor by TLC / LC-MS stir->monitor workup 7. Filter & Concentrate monitor->workup purify 8. Purify via Column Chromatography workup->purify product Product: 5-Alkynyl-2-bromo-3-methylpyridine purify->product

Caption: Experimental workflow for Sonogashira coupling.

Detailed Steps:

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with argon (repeat 3-5 times).

  • Solvent/Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe. Et₃N acts as both the base and a solvent.[13]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with EtOAc, and filter through a pad of Celite® to remove the palladium catalyst and amine salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to afford the desired 5-alkynyl-2-bromo-3-methylpyridine.

Catalyst SystemBaseSolventTemp.Approx. Yield (%)Notes
Pd(PPh₃)₄ / CuIEt₃NTHFRT85-95The classic, highly effective system for a wide range of alkynes.[5][13]
PdCl₂(PPh₃)₂ / CuIEt₃N / DMF60 °C80-90Useful for more challenging substrates; requires heating.[10]
Pd(OAc)₂ / XPhosCs₂CO₃DioxaneRT88-97A modern, copper-free variant for sensitive substrates.

Application III: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, providing access to aryl amines that are otherwise difficult to synthesize.[14][15] This reaction is particularly sensitive to the choice of ligand and base, especially when using heteroaryl halides. Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step and achieve high yields.[16][17]

Protocol: Selective Buchwald-Hartwig Amination at C-5

This protocol requires rigorous anaerobic and anhydrous conditions, as both the catalyst and the strong base (sodium tert-butoxide) are sensitive to air and moisture.

G start Start reagents 1. Assemble Reagents (Glovebox): - this compound - Pd₂(dba)₃ (2 mol%) - Xantphos (4 mol%) - NaOtBu (1.4 eq) start->reagents amine 2. Add Amine (1.2 eq) reagents->amine solvent 3. Add Anhydrous Toluene amine->solvent heat 4. Seal & Heat to 110°C with Stirring solvent->heat monitor 5. Monitor by LC-MS heat->monitor workup 6. Quench (NH₄Cl) & Extract (EtOAc) monitor->workup purify 7. Purify via Column Chromatography workup->purify product Product: N-Substituted-5-amino-2-bromo- 3-methylpyridine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reagent Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and the primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the consumption of the starting material via LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted-5-amino-2-bromo-3-methylpyridine.

Catalyst/LigandBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOtBuToluene11080-95A robust system for a wide range of primary and secondary amines.[5]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane10085-98Highly active catalyst, often effective with carbonate bases for sensitive substrates.
G3-XPhos PrecatalystLHMDSTHF8075-90A modern precatalyst that can offer improved performance and reproducibility.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a strategically designed building block for the efficient, regioselective synthesis of highly functionalized pyridines. The predictable reactivity of the C-I bond in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the primary introduction of diverse aryl, alkynyl, and amino substituents at the C-5 position. The preserved C-Br bond at the C-2 position serves as a valuable synthetic handle for subsequent iterative cross-coupling, enabling the rapid construction of complex molecular architectures essential for drug discovery and materials science.

References

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Royal Society of Chemistry. (2004). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • National Institutes of Health. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
  • Wiley Online Library. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions.
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
  • IJSSST. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Google Patents. (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Royal Society of Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

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palladium catalyst selection for 2-Bromo-5-iodo-3-methylpyridine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Cross-Coupling of 2-Bromo-5-iodo-3-methylpyridine

Abstract

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This dihalogenated heterocyclic substrate presents a unique opportunity for sequential and site-selective functionalization, a critical capability in modern medicinal and materials chemistry. We will delve into the fundamental principles governing chemoselectivity, provide a rational framework for the selection of catalysts, ligands, and reagents, and offer field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

The Strategic Value of Selective Functionalization

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The ability to introduce diverse substituents at specific positions on the pyridine ring is paramount for tuning molecular properties. This compound is a powerful synthetic intermediate precisely because it possesses two distinct halogen leaving groups. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective cross-coupling, enabling a stepwise and controlled approach to building molecular complexity.

This guide focuses on exploiting this reactivity differential to achieve selective functionalization, primarily at the more reactive C5-iodo position.

Principles of Chemoselectivity: C-I vs. C-Br

The success of any selective cross-coupling hinges on understanding the factors that govern the rate of the catalytic cycle for each potential reaction site. In palladium-catalyzed reactions, the initial oxidative addition of the aryl halide to the Pd(0) center is typically the rate- and selectivity-determining step.[1][2]

Carbon-Halogen Bond Dissociation Energy (BDE)

The primary factor governing selectivity is the strength of the carbon-halogen bond. The BDE for C-I bonds is significantly lower than for C-Br bonds.[3] Consequently, the energy barrier for the Pd(0) catalyst to insert into the C-I bond is lower, leading to a much faster rate of oxidative addition at this position.[4][5]

  • Reactivity Order: C–I > C–Br > C–Cl >> C–F

By carefully controlling reaction conditions (e.g., temperature, reaction time), one can favor complete reaction at the C-I bond while leaving the C-Br bond untouched for subsequent transformations.[6][7]

Electronic and Steric Effects of the Pyridine Ring

The pyridine substrate itself introduces additional electronic considerations.

  • Pyridine Nitrogen: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient. This generally increases the reactivity of halopyridines in oxidative addition compared to their benzene analogs. Halides at the C2 and C6 positions (α to the nitrogen) are typically more reactive due to inductive effects and potential coordination of the nitrogen to the palladium center.[8]

  • Methyl Group: The C3-methyl group introduces a modest steric and electronic effect. It is an electron-donating group, which can slightly decrease the reactivity of the adjacent C2-bromo position. Its steric bulk may also disfavor the approach of bulky catalyst complexes to the C2 position.

For this compound, the overwhelming difference in BDE between the C-I and C-Br bonds is the dominant factor, making the C5-iodo position the kinetically favored site for the first cross-coupling reaction.

Fig 1. Reactivity analysis of the substrate.

Rational Selection of the Catalyst System

A palladium-catalyzed cross-coupling reaction is a complex system where the palladium source, ligand, base, and solvent all play crucial roles. A judicious choice of these components is essential for achieving high yield and selectivity.

Palladium Precatalysts

While Pd(0) is the active species that enters the catalytic cycle, stable Pd(II) precatalysts are often used for their ease of handling and reproducibility.[9] These are reduced in situ to the active Pd(0) species.[10]

PrecatalystCommon FormsAdvantagesConsiderations
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive, readily available.Requires in situ reduction and ligand addition; can lead to variable results.
Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄Already in or near the active oxidation state.Pd₂(dba)₃ is air-sensitive; Pd(PPh₃)₄ introduces PPh₃ which may not be the optimal ligand.[11]
Buchwald Precatalysts G3-XPhos, G4-SPhosAir- and moisture-stable, form the active LPd(0) species cleanly and efficiently.[10][11]Higher cost, but often superior for challenging couplings.
PEPPSI™ Precatalysts PEPPSI-IPrHighly active for Suzuki couplings, particularly with aryl chlorides.Primarily designed for NHC ligands.

For selective couplings, using well-defined precatalysts like those from the Buchwald portfolio is often recommended as they provide a 1:1 ligand-to-palladium ratio, preventing interference from excess ligands.[10]

Ligands: The Key to Tuning Reactivity

The ligand bound to the palladium center is arguably the most critical component for controlling catalyst activity and stability.

  • Triphenylphosphine (PPh₃): A classic, general-purpose ligand. It is often effective for reactions at highly reactive C-I bonds but may require higher temperatures and can be suboptimal for more challenging couplings.

  • Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are state-of-the-art for a wide range of cross-couplings.[12][13] Their steric bulk promotes the final reductive elimination step, while their strong electron-donating ability accelerates the initial oxidative addition.[14] These are highly recommended for Buchwald-Hartwig aminations.

  • Bidentate Ligands: Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) and Xantphos can provide extra stability to the catalyst. Xantphos, with its large bite angle, is particularly useful in preventing β-hydride elimination side reactions.

  • N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable palladium complexes. They are excellent for Suzuki-Miyaura couplings but can sometimes be "too stable," leading to slower catalyst turnover.

cluster_cycle Catalytic Cycle OA Oxidative Addition (Selectivity Determining) TM Transmetalation / Amine Binding OA->TM Ar-Pd(II)-X RE Reductive Elimination RE->OA Product (Ar-Nu) TM->RE Ar-Pd(II)-Nu start Pd(0)L (Active Catalyst) start->OA Ar-X caption Generalized cross-coupling catalytic cycle.

Fig 2. Generalized cross-coupling catalytic cycle.

Application Protocols for Selective Coupling at the C5-Iodo Position

The following protocols are designed to achieve selective functionalization at the C5-iodo position of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the C-C bond formation with an arylboronic acid.

Reaction Scheme: this compound + Ar-B(OH)₂ → 2-Bromo-5-aryl-3-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Precatalyst (see table below)

  • Ligand (if not using a pre-ligated precatalyst)

  • Base (3.0 equiv)

  • Anhydrous, degassed solvent

Procedure:

  • To a dry Schlenk flask, add the this compound, arylboronic acid, palladium source, ligand (if applicable), and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling:

Pd PrecursorLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄ (2-5 mol%)(PPh₃)K₂CO₃Dioxane/H₂O (4:1)80-90A classic, reliable system for reactive C-I bonds.[15]
Pd₂(dba)₃ (1-2 mol%)SPhos (2-4 mol%)K₃PO₄Toluene/H₂O (5:1)90-100Highly active system, good for a broad range of boronic acids.
Pd(dppf)Cl₂ (2-3 mol%)(dppf)Na₂CO₃DMF85Effective system, particularly for heteroaryl boronic acids.[16]
Protocol 2: Sonogashira Coupling

This protocol details the C-C bond formation with a terminal alkyne.[17]

Reaction Scheme: this compound + R-C≡CH → 2-Bromo-5-(alkynyl)-3-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 4-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent (THF) and the amine base (Et₃N).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C). The reaction is often complete within 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. Be careful to avoid prolonged reaction times or high temperatures to prevent coupling at the C-Br bond.[7]

  • Upon completion, concentrate the mixture.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aq. NH₄Cl (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Copper-Free Sonogashira Variation: For sensitive substrates, a copper-free protocol can be used.[5] Replace PdCl₂(PPh₃)₂/CuI with a specialized catalyst like Pd(P(t-Bu)₃)₂ (2 mol%) and use a base like Cs₂CO₃ in a solvent such as dioxane.[6]

Protocol 3: Buchwald-Hartwig Amination

This protocol details the C-N bond formation with a primary or secondary amine.[18][19]

Reaction Scheme: this compound + R¹R²NH → 2-Bromo-5-(N-R¹R²)-3-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precatalyst (see table below)

  • Ligand

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube or sealable reaction vial, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the this compound and the degassed solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reaction times can vary from 4 to 24 hours.

  • After cooling to room temperature, carefully unseal the vessel and quench with saturated aq. NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Recommended Catalyst Systems for Buchwald-Hartwig Amination:

Pd PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOt-BuToluene80-100A robust system for a wide variety of primary and secondary amines.[20]
G3-XPhos Precatalyst (2 mol%)(XPhos)K₃PO₄Dioxane100An excellent, user-friendly precatalyst system. The weaker base can be beneficial for sensitive substrates.[21]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃t-BuOH90RuPhos is often effective for coupling with hindered amines.[22]

graph {
layout=neato;
node [shape=box, style="rounded", fontname="Arial", color="#5F6368"];
edge [color="#5F6368"];

start [label="Select Reaction Type", shape=ellipse, style=filled, color="#4285F4", fontcolor="#FFFFFF", pos="0,3!"];

suzuki [label="Suzuki-Miyaura\n(C-C)", pos="-3,1.5!"]; sonogashira [label="Sonogashira\n(C-C, alkyne)", pos="0,1.5!"]; buchwald [label="Buchwald-Hartwig\n(C-N)", pos="3,1.5!"];

pd_source [label="Choose Pd Source\n(e.g., Pd(OAc)₂, G3-Precatalyst)", pos="0,0!"];

ligand [label="Select Ligand Class\n(e.g., PPh₃, Buchwald, dppf)", pos="0,-1.5!"];

conditions [label="Optimize Base & Solvent\n(e.g., K₂CO₃/Dioxane, NaOtBu/Toluene)", pos="0,-3!"];

start -> suzuki; start -> sonogashira; start -> buchwald;

suzuki -> pd_source; sonogashira -> pd_source; buchwald -> pd_source;

pd_source -> ligand; ligand -> conditions;

caption [label="Catalyst system selection workflow.", shape=plaintext, fontsize=12, pos="0,-4.5!"]; }

Fig 3. Catalyst system selection workflow.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor reagent quality.Use a well-defined precatalyst. Ensure solvents are anhydrous and degassed. Check purity of coupling partners. Increase catalyst loading slightly (e.g., from 2% to 3%).[20]
Poor Selectivity (Reaction at C-Br) Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.[7]
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst deactivation; presence of water.Screen different ligands (e.g., bulky Buchwald ligands often suppress this). Ensure strictly anhydrous conditions.[20]
Alkyne Homocoupling (Sonogashira) Presence of oxygen; high copper loading.Ensure rigorous degassing. Reduce the amount of CuI co-catalyst or switch to a copper-free protocol.[7]

References

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar.
  • Bickelhaupt, F. M., & de Jong, G. T. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Vetticatt, M. J., & Hirschi, J. S. (2013).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • A Researcher's Guide to Palladium Precatalyst Performance in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT.
  • McNamara, C. A., Dixon, A. J., & Bradley, M. (2014).
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.).
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI AMERICA - TCI Chemicals.
  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Al-dujaili, A. H., & Al-Zujaj, A. J. (2022).
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.

Sources

base selection for Suzuki reaction with 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Base Selection for Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-3-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, pivotal in the construction of complex molecules for pharmaceuticals and materials science. This application note provides an in-depth guide to a critical, yet often nuanced, parameter: the choice of base for the chemoselective functionalization of dihalogenated heteroaromatics. We focus on this compound, a substrate offering two distinct reactive sites for palladium-catalyzed cross-coupling. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective mono-arylation, a crucial strategy in iterative synthesis. This guide elucidates the mechanistic role of the base, details the key factors governing its selection—including strength, solubility, and counter-ion effects—and provides a robust experimental protocol for a systematic base screening study. By understanding the causality behind base selection, researchers can optimize reaction outcomes, maximizing yield and selectivity while minimizing side-product formation.

The Principle of Chemoselectivity in Dihalogenated Pyridines

The ability to selectively functionalize one position on a multiply halogenated scaffold is a powerful tool in molecular synthesis. For halogenated aromatic and heteroaromatic compounds, the rate-determining step in the Suzuki-Miyaura catalytic cycle is often the initial oxidative addition of the organic halide to the Pd(0) complex.[1] The reactivity of the carbon-halogen bond in this step follows a well-established trend: C-I > C-OTf > C-Br >> C-Cl .[1][2]

For the substrate this compound, the C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, it undergoes oxidative addition to a Pd(0) catalyst at a much faster rate. This intrinsic reactivity differential is the foundation for achieving chemoselective mono-coupling at the 5-position, leaving the C-Br bond at the 2-position intact for subsequent, potentially different, cross-coupling reactions.[3][4]

The Mechanistic Imperative of the Base

The base in a Suzuki-Miyaura reaction is not merely a stoichiometric spectator or a simple acid scavenger. It is a critical activator within the catalytic cycle, directly participating in the crucial transmetalation step.[5] Its primary role is to react with the organoboronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species, typically a trihydroxyborate ([Ar-B(OH)₃]⁻).[5][6][7][8][9] This anionic boronate is significantly more reactive towards the Pd(II)-halide complex, facilitating the transfer of the aryl group from boron to palladium.[7][8]

Computational and experimental studies suggest two primary pathways for this activation, both highlighting the base's central role[10]:

  • Boronate Pathway: The base deprotonates a water molecule or the boronic acid itself, and the resulting hydroxide reacts with the boronic acid to form the activated boronate complex.[8][10]

  • Palladium-Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxide species. This complex then reacts with the neutral boronic acid.

Regardless of the precise pathway, the formation of a more electron-rich boron species is essential for efficient transmetalation.[2]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base-Mediated Activation pd0 Pd(0)L₂ Active Catalyst pd2_ox Ar¹-Pd(II)L₂-X Oxidative Adduct pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² Diaryl Complex pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² (Coupled Product) ar1x Ar¹-X (this compound) ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b_activated [Ar²-B(OH)₃]⁻ Activated Boronate base Base (e.g., CO₃²⁻, PO₄³⁻) boronic_acid Ar²-B(OH)₂ boronic_acid->ar2b_activated + OH⁻ (from Base + H₂O)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential base-mediated activation of the boronic acid for transmetalation.
Key Factors in Base Selection for a Sensitive Substrate

Choosing the right base is a balancing act. The ideal base must be strong enough to facilitate boronate formation but not so harsh that it causes substrate degradation, catalyst deactivation, or unwanted side reactions.

  • Base Strength (pKa): The basicity directly influences the equilibrium concentration of the active boronate species.[9]

    • Weak Bases (e.g., NaHCO₃, KF): May result in slow reaction rates or incomplete conversion, but can be advantageous for substrates with base-sensitive functional groups.[11]

    • Moderate Bases (e.g., K₂CO₃, K₃PO₄): These are often the "sweet spot," providing a good balance of reactivity and compatibility. K₃PO₄ is particularly effective for coupling heteroaryl halides.[11][12][13]

    • Strong Bases (e.g., NaOH, KOtBu): Can accelerate the reaction but increase the risk of side reactions like protodeboronation (hydrolysis of the boronic acid) or degradation of the electron-deficient pyridine ring.[11][14]

  • Solubility and Heterogeneity: The phase in which the reaction occurs can dramatically affect kinetics.

    • Aqueous Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): Common for carbonate and phosphate bases. This setup allows for easy dissolution of the inorganic base while the organic components remain in the organic phase.

    • Anhydrous Organic Systems: Often used with stronger, more soluble organic bases or bases like K₃PO₄. Anhydrous conditions can be critical for preventing protodeboronation of the boronic acid, a common side reaction.[11]

  • Counter-ion Effects (K⁺, Na⁺, Cs⁺): The cation of the base can influence reaction efficiency. The "caesium effect," where caesium bases like Cs₂CO₃ or CsF sometimes outperform their potassium or sodium counterparts, is well-documented. This is often attributed to the higher solubility of caesium salts or the ability of the large, soft Cs⁺ ion to stabilize key intermediates in the catalytic cycle.

Application Protocol: Base Screening for Selective Coupling

This protocol provides a systematic approach to identifying the optimal base for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 5-position.

4.1. Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source

  • Bases for Screening: K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃, KOtBu

  • Solvents: 1,4-Dioxane (anhydrous), Toluene, Water (degassed)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tubes or reaction block vials)

4.2. Experimental Workflow

Workflow start Start: Parallel Base Screening prep Prepare 5 Reaction Vials (Vial 1-5) start->prep add_solids To each vial, add: - this compound (1.0 eq) - Arylboronic acid (1.1 eq) - Pd(PPh₃)₄ (0.05 eq) prep->add_solids add_bases Add a different base to each vial: - Vial 1: K₃PO₄ (3.0 eq) - Vial 2: K₂CO₃ (3.0 eq) - Vial 3: Cs₂CO₃ (3.0 eq) - Vial 4: NaHCO₃ (3.0 eq) - Vial 5: KOtBu (3.0 eq) add_solids->add_bases inert Seal vials, then evacuate and backfill with Argon (3x) add_bases->inert add_solvent Add degassed solvent(s) (e.g., Dioxane/H₂O 4:1) inert->add_solvent react Heat reaction mixture (e.g., 90-100 °C) with stirring add_solvent->react monitor Monitor reaction progress by TLC or LC-MS (e.g., at 1h, 4h, 12h) react->monitor workup Upon completion, perform aqueous workup & extraction monitor->workup analyze Analyze crude product by ¹H NMR or GC-MS for yield and selectivity workup->analyze end End: Identify Optimal Base analyze->end

Caption: Experimental workflow for a parallel base screening study.
4.3. General Step-by-Step Procedure

This procedure is for one reaction vial and should be repeated for each base being screened.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), the arylboronic acid (0.55 mmol, 1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 0.05 eq).[15]

  • Add Base: Add the selected base (1.5 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add Solvent: Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water for carbonates/phosphates; anhydrous dioxane for KOtBu).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (a starting point of 90-100 °C is recommended) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion of starting material and the ratio of the desired mono-coupled product to any di-coupled or side products.

Data Interpretation and Recommendations

The results of the base screening study can be summarized for clear comparison.

Table 1: Representative Data for Base Screening in Selective Suzuki Coupling

EntryBaseSolvent SystemTime (h)Conversion (%)Selectivity (Mono : Di)
1K₃PO₄ Dioxane / H₂O (4:1)4>98%>99 : 1
2K₂CO₃ Dioxane / H₂O (4:1)6>98%97 : 3
3Cs₂CO₃ Dioxane / H₂O (4:1)4>98%95 : 5
4NaHCO₃ Dioxane / H₂O (4:1)1245%>99 : 1
5KOtBu Dioxane (anhydrous)2>98%85 : 15

Note: The data presented is illustrative and serves as a model for interpreting experimental results.

Analysis:
  • K₃PO₄ (Entry 1): This base demonstrates excellent performance, achieving full conversion rapidly with outstanding selectivity for the desired mono-arylated product. Potassium phosphate is often a superior choice for electron-deficient heteroaryl halides.[12][13]

  • K₂CO₃ and Cs₂CO₃ (Entries 2 & 3): Both common carbonate bases are effective, leading to high conversion. However, they show slightly lower selectivity compared to K₃PO₄, with minor formation of the di-arylated product observed.

  • NaHCO₃ (Entry 4): As a weak base, sodium bicarbonate results in a very slow and incomplete reaction, highlighting the need for a sufficiently strong base to drive the catalytic cycle efficiently. The selectivity, however, is excellent due to the mild conditions.

  • KOtBu (Entry 5): The strong, non-nucleophilic base provides the fastest conversion but at the cost of selectivity. The highly reactive conditions likely accelerate the slower oxidative addition at the C-Br bond, leading to a significant amount of the di-substituted side product.

Recommendations:

Based on this analysis, K₃PO₄ is the recommended base for achieving a highly selective and efficient mono-coupling at the 5-iodo position of this compound. It offers the best balance of reactivity to drive the reaction to completion and mildness to preserve the C-Br bond for future transformations. For substrates that are particularly prone to decomposition, a milder base like K₂CO₃ could be considered, with the understanding that reaction times may be longer and selectivity slightly reduced.

Conclusion

The strategic selection of a base is paramount for the successful chemoselective Suzuki-Miyaura coupling of this compound. A systematic screening approach reveals that moderately strong, non-nucleophilic inorganic bases provide the best outcomes. Specifically, K₃PO₄ emerges as a superior choice, enabling rapid, high-yielding, and highly selective mono-arylation at the more reactive C-I bond. This guide provides both the theoretical framework and a practical, actionable protocol to empower researchers to rationally optimize this critical transformation, facilitating the efficient synthesis of complex pyridine-based molecules.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2004). Journal of the American Chemical Society. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium C
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2014). National Institutes of Health (NIH). [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2011).
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2022).
  • Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. (2017). Wiley Online Library. [Link]
  • A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. (2009).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health (NIH). [Link]
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH). [Link]
  • How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
  • Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling... (2019).
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2016).
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. (2017).

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Application Notes and Protocols for Monitoring Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-iodo-3-methylpyridine and the Imperative for Precision Reaction Monitoring

In the landscape of modern medicinal chemistry and drug development, the substituted pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Among the myriad of building blocks, this compound stands out as a particularly versatile intermediate. Its di-halogenated nature, with two halogens of differing reactivity, allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl > F, stemming from the bond dissociation energies of the carbon-halogen bonds.[1] This inherent reactivity difference in the C-I and C-Br bonds of this compound enables chemists to selectively introduce aryl, alkynyl, or amino groups at the 5-position (via Suzuki, Sonogashira, or Buchwald-Hartwig coupling, respectively) while leaving the 2-bromo position available for subsequent transformations.

The success of these intricate synthetic strategies hinges on the ability to precisely monitor the reaction's progress. Inadequate monitoring can lead to incomplete reactions, the formation of undesired side-products (e.g., homo-coupling or di-substituted products), and ultimately, low yields and purification challenges. This guide provides detailed application notes and protocols for the effective monitoring of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of this compound, empowering researchers to optimize their reaction conditions and achieve their synthetic goals with confidence.

Core Principles of Reaction Monitoring

The fundamental goal of reaction monitoring is to track the consumption of starting materials and the formation of products over time. This data is crucial for determining the optimal reaction time, assessing catalyst performance, and identifying any potential issues during the reaction. For the cross-coupling reactions of this compound, a suite of chromatographic and spectroscopic techniques can be employed. The choice of technique will depend on the specific reaction, the available instrumentation, and the desired level of detail.

Thin-Layer Chromatography (TLC): A Rapid and Accessible First Line of Analysis

Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative monitoring of organic reactions due to its simplicity, speed, and low cost.[2] It provides a quick snapshot of the reaction's progress by separating the components of a reaction mixture based on their polarity.

Causality Behind Experimental Choices in TLC
  • Stationary Phase: Silica gel is the most common stationary phase for TLC and is well-suited for separating the relatively polar pyridine derivatives involved in these couplings.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined empirically to achieve a retention factor (Rf) of 0.2-0.4 for the product, allowing for clear separation from the starting materials and any byproducts.

  • Visualization: Since the reactants and products are often colorless, a visualization technique is required. UV light is a non-destructive method that works well for aromatic and conjugated systems.[3][4] Iodine vapor can also be used, which reversibly forms colored complexes with many organic compounds.[3] For more specific functional groups, chemical stains like permanganate (for oxidizable groups like alkynes) or ninhydrin (for primary/secondary amines in Buchwald-Hartwig reactions) can be employed.[5]

Detailed Protocol for TLC Monitoring
  • Sample Preparation: Using a capillary tube, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a small amount of a volatile solvent like dichloromethane or ethyl acetate in a small vial.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline). Using a clean capillary tube, spot the diluted reaction mixture onto the baseline. It is also advisable to spot the starting material(s) and, if available, the expected product as references.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the separated spots using a UV lamp, an iodine chamber, or an appropriate chemical stain.[3][4]

  • Interpretation: Compare the Rf values of the spots in the reaction mixture lane to the reference lanes. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Interpretation A Aliquot Reaction Mixture B Dilute with Solvent A->B C Spot Plate with Sample & References B->C D Develop Plate in Eluent C->D E Dry Plate D->E F Visualize under UV Light / Stain E->F G Calculate Rf Values F->G H Compare Spots & Assess Progress G->H

Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for monitoring reactions involving volatile and thermally stable compounds.[6]

Causality Behind Experimental Choices in GC-MS
  • Derivatization: Pyridine derivatives can sometimes exhibit poor peak shape in GC due to their basicity. While this compound and its simple coupled products may be amenable to direct analysis, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and peak shape, especially for products containing free amines or alcohols.[7]

  • Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating the components of these coupling reactions.

  • Injector and Detector Temperatures: The injector and transfer line temperatures must be high enough to ensure the volatilization of the analytes without causing thermal decomposition. A typical starting point is 250-280°C.[7]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be used to identify the components of the reaction mixture by comparing them to a mass spectral library or by manual interpretation.

Detailed Protocol for GC-MS Monitoring
  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a vial containing a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate. The sample can then be diluted for direct injection or subjected to derivatization if necessary.

  • Instrument Parameters (Typical):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector: 250°C, splitless mode

    • MS Transfer Line: 280°C[7]

    • Ion Source: 230°C[7]

    • Mass Range: Scan from m/z 50 to 500[7]

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and any byproducts by their retention times and mass spectra. The relative peak areas can be used to estimate the conversion of the starting material and the formation of the product.

Expected GC-MS Data
CompoundExpected Molecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound313/315[M-Br]+, [M-I]+, [M-CH3]+
2-Bromo-3-methyl-5-phenylpyridine248/250[M-Br]+, [M-H]+
2-Bromo-3-methyl-5-(phenylethynyl)pyridine272/274[M-Br]+, [M-H]+
N-phenyl-2-bromo-3-methylpyridin-5-amine264/266[M-Br]+, [M-H]+

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Aliquot Reaction Mixture B Quench & Extract A->B C Dry & Dilute B->C D Derivatize (Optional) C->D E Inject Sample C->E D->E If derivatized F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Identify Peaks (Retention Time & Mass Spectra) G->H I Quantify (Peak Area) H->I J Determine Reaction Conversion I->J

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Quantification

HPLC is arguably the most versatile and widely used technique for monitoring cross-coupling reactions.[8] It is suitable for a broad range of compounds, including those that are not volatile or are thermally labile, and it provides excellent quantitative data.

Causality Behind Experimental Choices in HPLC
  • Separation Mode: Reversed-phase HPLC is the method of choice for these analyses. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier.

  • Column Selection: A C18 column is a robust and versatile choice for separating pyridine derivatives and the various coupling partners.[7] The dimensions of the column (e.g., 4.6 x 150 mm, 5 µm particle size) represent a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation of all components within a reasonable timeframe. The buffer helps to ensure consistent ionization and peak shape.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard for this application, as the aromatic nature of the reactants and products ensures they absorb UV light.[7] Monitoring at a wavelength where all components have significant absorbance (e.g., 254 nm) is a common practice.

Detailed Protocol for HPLC Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 dilution with 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Instrument Parameters (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. For accurate quantification, an internal standard can be added to the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ and Real-time Kinetic Analysis

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for reaction monitoring, offering quantitative data without the need for chromatographic separation.[9][10] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.

Causality Behind Experimental Choices in NMR Monitoring
  • Nucleus Selection: ¹H NMR is commonly used as it provides a wealth of structural information and is highly sensitive. For certain reactions, monitoring other nuclei like ¹⁹F or ³¹P (if a phosphine ligand is used) can provide a cleaner window for observation, free from overlapping signals.[9][11]

  • Solvent: For in-situ monitoring, the reaction can be run directly in a deuterated solvent. However, it is more common to take aliquots from the reaction and analyze them in a standard deuterated solvent like CDCl₃.

  • Quantitative Analysis: The quantitative nature of NMR allows for the determination of the relative concentrations of reactants and products by integrating their respective signals.[9] The disappearance of a characteristic proton signal from the starting material and the appearance of a new signal for the product can be tracked over time.

Detailed Protocol for NMR Monitoring
  • Sample Preparation: Withdraw an aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent in vacuo and re-dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for accurate integration.

  • Data Analysis: Identify characteristic, well-resolved peaks for the starting material and the product. For this compound, the methyl protons or the aromatic protons would be suitable reporters. Integrate these peaks and the peak of the internal standard. The ratio of the integrals will give the relative amounts of each species, allowing for the calculation of conversion.

Conclusion

The effective monitoring of palladium-catalyzed cross-coupling reactions of this compound is crucial for the successful synthesis of complex molecules. This guide has provided a detailed overview of the primary techniques employed for this purpose: TLC for rapid qualitative assessment, GC-MS for the analysis of volatile components, HPLC for robust quantitative analysis, and NMR for detailed kinetic studies. By understanding the principles behind each technique and following the detailed protocols provided, researchers can gain valuable insights into their reactions, leading to improved optimization, higher yields, and greater confidence in their synthetic outcomes.

References

  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • PubMed. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. J Am Chem Soc.
  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridine.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Benchchem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Involving Chloropyridines.
  • Benchchem. (2025). A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.
  • YouTube. (2021). Visualizing a TLC plate.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Benchchem. (2025). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • EPFL. (n.d.). TLC Visualization Reagents.

Sources

purification of 2-Bromo-5-iodo-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Bromo-5-iodo-3-methylpyridine Derivatives

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the purification of this compound and its derivatives. These compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, making their purity a critical determinant of reaction yield, downstream processability, and final product quality. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies.

The Imperative for High Purity: Context and Challenges

This compound is a highly functionalized heterocyclic compound. Its synthesis, often involving multi-step reactions, can introduce a variety of impurities. These may include unreacted starting materials, regioisomers (e.g., 2-bromo-3-iodo-5-methylpyridine), byproducts from side reactions such as dehalogenation, and residual catalysts or reagents. The presence of these impurities can lead to poor yields in subsequent coupling reactions (e.g., Suzuki, Sonogashira) and complicate the isolation and purification of the final active pharmaceutical ingredient (API).

The primary challenge in purifying pyridine derivatives lies in the basicity of the pyridine nitrogen atom. This basicity can cause strong interactions with acidic stationary phases like silica gel during chromatography, leading to significant peak tailing and poor separation. The protocols outlined below are designed to address these specific challenges, ensuring high-purity material suitable for the most demanding applications.

Pre-Purification Assessment: Know Your Mixture

Before commencing any purification protocol, it is essential to analyze the crude reaction mixture to identify the major components and estimate their relative polarities. This not only informs the choice of purification method but also aids in optimizing the conditions.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of the mixture and for screening solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the crude material and can be used to track the efficiency of the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can help identify the desired product and major impurities if their structures are known.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solids.[1] Given that this compound is a solid with a defined melting point of 43-46°C, it is an excellent candidate for this method.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3]

Principle of Solvent Selection

The ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Non-reactive: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Recommended Solvent Systems for Screening
Solvent/SystemRationale
Ethanol/Water A common mixed-solvent system. The compound is typically soluble in ethanol and less soluble in water.
Isopropanol A single solvent that often provides the required solubility profile for moderately polar compounds.
Hexanes/Ethyl Acetate A non-polar/polar mixture that allows for fine-tuning of polarity to achieve optimal solubility.
Toluene An aromatic solvent that can be effective for compounds with aromatic character.
Detailed Recrystallization Protocol
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring.[4] Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper into a pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[4]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum. The purity can then be confirmed by melting point analysis and spectroscopy.

Recrystallization Workflow Diagram

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Cool Filtrate Slowly (Room Temperature) B->D No C->D E 4. Cool in Ice Bath D->E F 5. Isolate Crystals (Vacuum Filtration) E->F G 6. Wash with Cold Solvent F->G H 7. Dry Purified Product G->H

Caption: Workflow for the via recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of compounds. However, for pyridine derivatives, it presents a significant challenge: peak tailing.[5]

The Challenge: Silanol Interactions

Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring can undergo a strong, non-ideal interaction with these acidic sites. This leads to a portion of the analyte being retained more strongly, resulting in broad, tailing peaks that significantly reduce separation efficiency.[5]

The Solution: Mobile Phase Modification

The most effective way to counteract this issue is to add a small amount of a competitive base to the mobile phase. This additive, typically triethylamine (TEA), will preferentially interact with the active silanol sites, effectively masking them from the pyridine derivative.[5] This results in a more uniform interaction with the stationary phase and dramatically improved, symmetrical peak shapes.

Detailed Flash Chromatography Protocol
  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Mobile Phase Preparation: Prepare the bulk mobile phase. To this solvent system, add 0.1-1% (v/v) of triethylamine (TEA).

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dry Loading (Recommended): Pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the column.

  • Elution: Apply gentle air pressure to the top of the column to achieve a steady flow rate. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure using a rotary evaporator.

Flash Chromatography Workflow Diagram

G cluster_1 Flash Chromatography Protocol A 1. Select Solvent System (TLC) (e.g., Hexanes/EtOAc) B 2. Prepare Mobile Phase with 0.1-1% Triethylamine A->B C 3. Pack Silica Gel Column B->C D 4. Load Sample (Dry Loading Recommended) C->D E 5. Elute with Mobile Phase & Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for the purification of pyridine derivatives using flash chromatography with a modified mobile phase.

Critical Safety Precautions

Halogenated pyridine derivatives should be handled with care, as they are potentially toxic and hazardous.[6]

  • Ventilation: Always handle these compounds in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[6][7]

  • Static Discharge: These compounds may be flammable. Ensure all equipment is properly grounded to prevent ignition from static discharge.[8][9]

  • Storage: Store the purified material in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6] Recommended storage is under an inert atmosphere at 2–8 °C.[2]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Chemcasts. (n.d.). 2-Bromo-3-iodo-5-methylpyridine Properties vs Temperature.
  • Chemcasts. (n.d.). 2-Bromo-3-iodo-5-methylpyridine Properties vs Pressure.
  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 65550-78-9.
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Safety Data Sheet. (2023). Pyridine,6551E-3,2023/02/01.
  • Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-3-iodo-5-methylpyridine.
  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ResearchGate. (2014). 2-Bromo-5-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • CUNY. (n.d.). Purification by Recrystallization.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC].
  • Chemistry LibreTexts. (2023). Recrystallization.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization.

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large-scale synthesis of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 2-Bromo-5-iodo-3-methylpyridine

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique arrangement of bromine, iodine, and methyl substituents on the pyridine core makes it a versatile synthetic intermediate. The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex target molecules, including kinase inhibitors and other biologically active compounds.[4][5]

This guide provides a comprehensive, field-proven protocol for the . The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices necessary for a successful, scalable, and safe manufacturing process.

Strategic Overview: A Two-Step Approach

The most reliable and scalable synthetic route to this compound commences with the commercially available starting material, 2-Amino-3-methylpyridine. The strategy involves two sequential transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the C-5 position of the pyridine ring. This position is electronically activated by the amino group at C-2 and the methyl group at C-3.

  • Sandmeyer-type Iodination: Conversion of the C-2 amino group into the target iodo group via a diazonium salt intermediate. This classic transformation is highly effective for installing halogens on aromatic and heteroaromatic rings.[6][7]

This pathway is selected for its high yields, the relatively low cost of starting materials, and its proven scalability.

G cluster_0 Synthetic Workflow A 2-Amino-3-methylpyridine (Starting Material) B 2-Amino-5-bromo-3-methylpyridine (Intermediate) A->B Step 1: Bromination (NBS or Br2) C This compound (Final Product) B->C Step 2: Sandmeyer Reaction (NaNO2, H+ then KI)

Caption: Overall synthetic workflow for this compound.

Part 1: Large-Scale Synthesis of 2-Amino-5-bromo-3-methylpyridine

The initial step involves the regioselective bromination of 2-Amino-3-methylpyridine. The amino group is a powerful activating group, directing electrophiles to the ortho and para positions. In this case, the C-5 position (para to the amino group) is the most sterically accessible and electronically favorable site for bromination.

Protocol: Bromination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Amino-3-methylpyridine108.1410.092.471.0
N-Bromosuccinimide (NBS)177.9817.397.21.05
Acetone58.08100 L-Solvent
2N Sodium Hydroxide (aq)40.00As needed-For pH adjustment
Saturated Sodium Bicarbonate (aq)84.01As needed-Quenching/Wash
Saturated Sodium Thiosulfate (aq)158.11As needed-Quenching

Procedure:

  • Reactor Setup: Charge a suitable jacketed glass-lined reactor with 100 L of acetone. Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Dissolution: Add 10.0 kg (92.47 mol) of 2-Amino-3-methylpyridine to the acetone. Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • NBS Addition: Slowly add 17.3 kg (97.2 mol) of N-Bromosuccinimide (NBS) portion-wise over 1-2 hours.[5] Causality: Portion-wise addition at low temperature is critical to control the exotherm of the reaction and to minimize the formation of the 2-amino-3,5-dibromopyridine byproduct.[5][8]

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly add a mixture of saturated aqueous sodium bicarbonate (50 L) and saturated aqueous sodium thiosulfate (5 L).[9] Trustworthiness: This step neutralizes any remaining acid and quenches unreacted bromine, ensuring a safe work-up.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetone.

  • Isolation: The product will precipitate as a solid. Filter the crude product and wash the filter cake with cold water (2 x 20 L).

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved. The typical yield is 15.5 - 16.5 kg (90-95%). The product is often of sufficient purity (≥97%) for the next step.[5]

Part 2: Large-Scale Synthesis of this compound

This step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a variety of functional groups. The process occurs in two stages: diazotization of the amine, followed by nucleophilic substitution with iodide.

Mechanism: The Sandmeyer Reaction

The reaction begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid then reacts with the primary amine to form a diazonium salt. This salt is a superb intermediate because dinitrogen gas (N₂) is an excellent leaving group. The subsequent introduction of potassium iodide provides the iodide nucleophile, which displaces the N₂ group to form the final product.

G cluster_1 Sandmeyer Reaction Mechanism A 2-Amino-5-bromo- 3-methylpyridine B Pyridinediazonium Salt (Intermediate) A->B Diazotization (NaNO2, H2SO4, 0-5 °C) C 2-Bromo-5-iodo- 3-methylpyridine B->C Iodide Displacement (KI, heat)

Caption: Key stages of the Sandmeyer reaction for iodination.

Protocol: Diazotization and Iodination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Amino-5-bromo-3-methylpyridine187.0415.080.21.0
Sulfuric Acid (98%)98.0815.7 (8.5 L)157.1~2.0
Water18.02150 L-Solvent
Sodium Nitrite69.006.188.21.1
Potassium Iodide166.0020.0120.51.5
Dichloromethane (DCM)84.93200 L-Extraction Solvent
Saturated Sodium Bisulfite (aq)104.06As needed-Quenching/Wash

Procedure:

  • Acidic Solution: In a large, temperature-controlled reactor, carefully add 15.7 kg of concentrated sulfuric acid to 100 L of water while cooling and stirring. The final temperature should be below 20 °C.

  • Amine Addition: Add 15.0 kg (80.2 mol) of 2-Amino-5-bromo-3-methylpyridine to the acidic solution. Stir until a slurry is formed.

  • Diazotization: Cool the slurry to -5 to 0 °C. Prepare a solution of 6.1 kg (88.2 mol) of sodium nitrite in 20 L of water. Add this nitrite solution dropwise to the amine slurry over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.[10][11] Expertise & Experience: Strict temperature control is paramount. Diazonium salts of pyridines can be unstable at higher temperatures, leading to decomposition and reduced yields.[12][13] The slow addition prevents a dangerous exotherm and uncontrolled nitrogen evolution.

  • Iodination: Prepare a solution of 20.0 kg (120.5 mol) of potassium iodide in 30 L of water. Add this KI solution dropwise to the cold diazonium salt slurry over 1-2 hours, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours. Vigorous gas evolution (N₂) will be observed. Monitor by HPLC until the diazonium intermediate is consumed.

  • Quenching and Work-up: Cool the mixture to room temperature. Carefully adjust the pH to 8-9 with a 50% sodium hydroxide solution while maintaining a temperature below 25 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 100 L).

  • Washing: Combine the organic layers and wash with a saturated sodium bisulfite solution (to remove residual iodine) followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at 40-45 °C. The expected yield is 19.0 - 21.5 kg (80-90%).

Safety and Handling

  • Bromine Compounds: Bromine and reagents like NBS are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat.[14][15]

  • Iodine Compounds: Iodine can cause skin burns and is harmful if inhaled.[15] Handle potassium iodide and the final product with care.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry.[12] The protocol is designed to use them in-situ in a cold aqueous solution, which is the standard and safe practice. Never attempt to isolate the diazonium intermediate.

  • Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[16] Have appropriate quenching agents (sodium thiosulfate, sodium bisulfite) available to neutralize spills.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: White to off-white or pale yellow crystalline solid.[3]

  • Melting Point: 44-48 °C.[3][17]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=2.0 Hz, 1H), 8.05 (d, J=2.0 Hz, 1H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.1, 151.8, 142.5, 134.9, 90.2, 18.1.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₆BrIN⁺ [M+H]⁺: 297.88, found 297.9.

References

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... - ResearchGate.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • 2-Amino-5-bromo-3-methylpyridine, 97% - Ottokemi.
  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate.
  • Bromine - University of California, Santa Barbara.
  • Procedure - The University of Texas at Dallas.
  • Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a - RSC Publishing.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
  • Iodine−Bromine Solution, Hanus 1 - UCSB Nanofab Wiki.
  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap.
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Application Notes and Protocols: The Strategic Use of 2-Bromo-5-iodo-3-methylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-iodo-3-methylpyridine as a strategic building block for the synthesis of complex heterocyclic scaffolds, particularly those designed as protein kinase inhibitors. The unique disposition of two distinct halogen atoms on the pyridine ring—a highly reactive iodine at the 5-position and a less reactive bromine at the 2-position—enables a predictable and regioselective sequential functionalization. This allows for the controlled and diverse introduction of molecular complexity, a crucial advantage in modern medicinal chemistry and drug discovery. We present the underlying chemical principles, detailed experimental protocols for sequential cross-coupling reactions, and the rationale for its application in constructing potent kinase inhibitor frameworks.

Introduction: The Value of a Differentiated Dihalopyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3] Central to this effort is the availability of versatile chemical scaffolds that allow for systematic exploration of the chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.

This compound is one such high-value starting material.[4][5] Its utility is derived from the two different halogen substituents, which serve as orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions.[5] This allows for a programmed, stepwise synthesis where different substituents can be introduced at the C5 and C2 positions, respectively. This guide details the principles and practical methodologies for leveraging this unique reactivity in the synthesis of novel kinase inhibitors.

The Principle of Regioselective Functionalization

The synthetic power of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The reactivity of halogens in this step follows a well-established trend: I > Br > Cl > F.[6] This is a direct consequence of bond dissociation energies; the C-I bond is significantly weaker and thus more readily cleaved than the C-Br bond.[6]

This reactivity difference makes it possible to perform a selective cross-coupling reaction at the more reactive C5-iodo position while leaving the C2-bromo position intact. The resulting 2-bromo-5-substituted-3-methylpyridine intermediate can then be subjected to a second, distinct coupling reaction at the C2 position.[7] This predictable, sequential approach is a powerful strategy for building complex, unsymmetrically substituted pyridine cores that are common in kinase inhibitors.[8]

G cluster_0 Reactivity Principle A This compound B First Coupling (e.g., Suzuki, Sonogashira) A->B Selective reaction at C-I (More reactive) C Intermediate: 2-Bromo-5-aryl-3-methylpyridine B->C D Second Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Reaction at C-Br (Less reactive) E Final Product: 2,5-Disubstituted-3-methylpyridine D->E

Caption: Regioselective reactivity of this compound.

Experimental Workflows and Protocols

The following protocols provide a generalized framework for the sequential functionalization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

General Synthetic Workflow

The overall strategy involves a two-step, one-pot or sequential approach to introduce two different functional groups (R¹ and R²) onto the pyridine core.

G start This compound step1 Step 1: Coupling at C5 Suzuki or Sonogashira Reaction Reagents: R¹-B(OH)₂, Pd Catalyst, Base start:f0->step1:f0 Reactant intermediate 2-Bromo-5-(R¹)-3-methylpyridine step1:f0->intermediate:f0 Product step2 Step 2: Coupling at C2 Suzuki or Buchwald-Hartwig Reagents: R²-B(OH)₂ or R²-NH₂, Pd Catalyst, Base intermediate:f0->step2:f0 Reactant product Final Kinase Inhibitor Scaffold step2:f0->product:f0 Product

Caption: General workflow for sequential cross-coupling reactions.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the C5 position, leveraging the higher reactivity of the C-I bond.[9][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask, magnetic stirrer, condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the selected arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-bromo-5-aryl-3-methylpyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C2-Bromo Position

This protocol details the subsequent C-N bond formation at the less reactive C2 position of the intermediate synthesized in Protocol 1.[11][12]

Materials:

  • 2-bromo-5-aryl-3-methylpyridine (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • RuPhos or a similar biarylphosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Sealable reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromo-5-aryl-3-methylpyridine intermediate, Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry, sealable reaction tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine substrate via syringe.

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-5-aryl-3-methylpyridine derivative.

Application in Kinase Inhibitor Design

The resulting 2,5-disubstituted-3-methylpyridine core is a versatile scaffold for kinase inhibitors. The substituent at the C2 position (often an amine) can act as a key hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for many inhibitors.[13] The group introduced at the C5 position can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. The methyl group at C3 can provide beneficial hydrophobic interactions and influence the inhibitor's conformation. This scaffold has been used to target various kinases, including tyrosine kinases, p38 MAP kinase, and PI3K.[13][14][15]

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket inhibitor Inhibitor Scaffold (2-R²-amino-5-R¹-3-methylpyridine) inhibitor->hinge H-Bond (from C2-Amine) inhibitor->pocket Hydrophobic Interaction (from C5-Aryl Group)

Caption: Conceptual binding of the scaffold in a kinase active site.

Representative Data Summary

The following table summarizes representative transformations and potential outcomes based on established methodologies for similar substrates. Yields and biological activities are illustrative and will vary based on the specific coupling partners and kinase targets.

Starting MaterialReaction 1 (C5-Iodo)R¹ GroupReaction 2 (C2-Bromo)R² GroupRepresentative YieldPotential Kinase Target(s)
This compoundSuzuki Coupling4-FluorophenylBuchwald-HartwigMorpholine60-80% (overall)p38 MAP Kinase, PI3K[13][16]
This compoundSonogashira CouplingPhenylacetyleneSuzuki Coupling3-Aminophenyl55-75% (overall)Tyrosine Kinases (e.g., ALK)[14][17]
This compoundSuzuki CouplingPyridin-3-ylBuchwald-HartwigCyclopropylamine65-85% (overall)CDKs, PLK4

Conclusion

This compound is a highly effective and versatile building block for the synthesis of kinase inhibitors. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables a predictable and regioselective sequential functionalization strategy. By employing robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, medicinal chemists can efficiently construct libraries of complex, unsymmetrically substituted pyridine scaffolds. This strategic approach facilitates the systematic optimization of inhibitor candidates, making this compound an invaluable tool in the drug discovery arsenal.

References

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  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
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  • PubChem. (2015). Antitumor agent using compounds having kinase inhibitory effect in combination - Patent US-9012458-B2.
  • National Institutes of Health. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • National Institutes of Health. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
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  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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  • Google Patents. (n.d.). WO2011162515A3 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds.
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  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.
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Application Note & Protocol: A Directed Lithiation Strategy for the One-Pot Synthesis of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-iodo-3-methylpyridine is a highly functionalized heterocyclic building block crucial for the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring two distinct halogen atoms at electronically differentiated positions, makes it an ideal scaffold for sequential and selective cross-coupling reactions. However, the regioselective synthesis of such polysubstituted pyridines presents a significant challenge. This application note details a robust, one-pot synthetic strategy starting from the commercially available precursor, 2-bromo-3-methylpyridine. The methodology leverages a highly regioselective iodination via directed ortho-metalation, providing a streamlined and efficient route to the target compound.

Introduction and Scientific Rationale

Polysubstituted pyridines are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. The strategic placement of multiple, orthogonally reactive functional groups allows for the systematic construction of molecular complexity. This compound is particularly valuable due to the differential reactivity of the C-Br and C-I bonds, typically enabling selective reaction at the more labile C-I position (e.g., in Suzuki or Sonogashira couplings) while retaining the C-Br bond for subsequent transformations.

Direct electrophilic halogenation of the pyridine ring is notoriously difficult to control. The pyridine nitrogen deactivates the ring towards electrophilic attack, and reactions often require harsh conditions, leading to low yields and mixtures of regioisomers.[1] To overcome this, strategies that offer high regioselectivity are paramount. Directed ortho-metalation (DoM) is a powerful technique where a heteroatom-containing directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent.

In the case of 2-bromo-3-methylpyridine, the bromine atom at the C2 position is an effective directing group for lithiation at the C6 position. However, a more synthetically useful approach involves deprotonation at the C5 position, which is activated by the cumulative electron-withdrawing effects of the ring nitrogen and the C2-bromo substituent. This application note proposes a one-pot protocol based on the selective deprotonation of 2-bromo-3-methylpyridine at the C5 position using lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with an electrophilic iodine source. This approach avoids the need for protecting groups or multi-step procedures, aligning with the principles of atom and step economy.[2]

Proposed One-Pot Synthetic Protocol

This protocol describes the synthesis of this compound from 2-bromo-3-methylpyridine on a 10 mmol scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmountCAS Number
2-Bromo-3-methylpyridine172.0210.01.01.72 g3430-17-9
Diisopropylamine101.1912.01.21.68 mL108-18-9
n-Butyllithium (2.5 M in hexanes)64.0611.01.14.40 mL109-72-8
Iodine (I₂)253.8112.01.23.05 g7553-56-2
Anhydrous Tetrahydrofuran (THF)---60 mL109-99-9
Saturated aq. Na₂S₂O₃ solution---~30 mL7772-98-7
Saturated aq. NH₄Cl solution---~30 mL12125-02-9
Ethyl Acetate (EtOAc)---~150 mL141-78-6
Brine---~50 mL-
Anhydrous MgSO₄ or Na₂SO₄---As needed-
Step-by-Step Experimental Procedure
  • LDA Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirring solution, add n-butyllithium (4.40 mL, 11.0 mmol) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: Dissolve 2-bromo-3-methylpyridine (1.72 g, 10.0 mmol) in anhydrous THF (20 mL) in a separate dry flask and slowly add this solution to the LDA solution at -78 °C via cannula or a dropping funnel. Stir the reaction mixture at -78 °C for 1 hour. Formation of a deep red or brown solution indicates the generation of the lithiated pyridine intermediate.

  • Iodination: In another flask, dissolve iodine (3.05 g, 12.0 mmol) in anhydrous THF (10 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine solution should dissipate upon addition. After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.[3]

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to approximately -20 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~30 mL). Once the mixture reaches room temperature, add saturated aqueous Na₂S₂O₃ solution (~30 mL) to consume any unreacted iodine, resulting in a colorless solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 95:5) to afford this compound as a solid.

Experimental Workflow and Validation

Workflow Diagram

The one-pot synthesis follows a sequential addition and reaction pathway, as illustrated below.

Caption: Experimental workflow for the one-pot synthesis.

Product Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Expected Outcome: A light yellow to white solid.

  • Melting Point: 43-46 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.15 (s, 1H), 7.85 (s, 1H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~150.1, 148.5, 142.2, 133.5, 125.0, 85.7, 22.1.

  • Mass Spectrometry (EI): m/z 297.92 [M]⁺.

Troubleshooting and Key Considerations
  • Issue: Low yield or recovery of starting material.

    • Cause: Incomplete lithiation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Check the titer of the n-butyllithium solution. Extend the lithiation time to 1.5 hours.

  • Issue: Formation of multiple isomers.

    • Cause: Lithiation at an alternative position (e.g., C4 or C6) or a "halogen dance" rearrangement.[4]

    • Solution: Maintain a strict reaction temperature of -78 °C during lithiation and iodination. Rapid addition of reagents can cause localized warming, leading to side reactions.

  • Safety: n-Butyllithium is pyrophoric and diisopropylamine is corrosive and flammable. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. The reaction is highly exothermic, especially during the addition of n-BuLi.

Conclusion

The described one-pot protocol provides a direct and efficient method for the synthesis of this compound. By leveraging a directed ortho-metalation–iodination sequence, this procedure circumvents the challenges associated with classical electrophilic aromatic substitution on pyridine rings. The methodology is scalable and utilizes commercially available starting materials, making it a valuable and practical tool for researchers in medicinal chemistry and materials science who require access to this versatile dihalogenated pyridine building block.

References

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  • ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
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Application Notes and Protocols for Flow Chemistry Reactions of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Flow Chemistry for Dihalogenated Pyridines

The functionalization of polysubstituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules like 2-Bromo-5-iodo-3-methylpyridine represent a particularly valuable class of building blocks. The differential reactivity of the carbon-iodine and carbon-bromine bonds offers a versatile platform for sequential, site-selective modifications. However, the translation of these intricate synthetic sequences from bench-scale batch processes to a larger, more controlled, and safer manufacturing environment presents significant challenges. Traditional batch reactions involving highly reactive organometallic intermediates or exothermic coupling processes can be difficult to control, leading to side reactions, impurities, and safety hazards.[1][2]

Continuous flow chemistry emerges as a powerful solution to these challenges.[3] By conducting reactions in microreactors or coiled tubing, flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time.[3][4] This enhanced control over heat and mass transfer not only improves reaction efficiency and product consistency but also enables the safe use of highly reactive intermediates that are often problematic in batch.[1][5] This document serves as a detailed guide to the application of flow chemistry for key transformations of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for its selective functionalization.

I. Selective Sonogashira Cross-Coupling: A Case Study in Chemoselectivity

The Sonogashira cross-coupling is a fundamental C-C bond-forming reaction, and its application to dihalogenated pyridines in flow offers a prime example of enhancing chemoselectivity.[6][7] The significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a highly selective reaction at the 5-position of this compound.[6]

Causality of Experimental Choices in Flow

In a continuous flow setup, the precise temperature control and rapid mixing minimize the formation of byproducts that can arise from overheating or poor stoichiometry in batch, such as homocoupling of the alkyne (Glaser coupling) or reaction at the less reactive C-Br site.[8] The use of a packed-bed catalyst cartridge simplifies product purification and allows for catalyst reuse, aligning with the principles of green chemistry.[9][10]

Experimental Protocol: Selective Sonogashira Coupling

Objective: To selectively couple a terminal alkyne at the 5-position of this compound.

Reagents and Solutions:

  • Solution A (Substrate):

    • This compound (0.1 M)

    • Terminal Alkyne (e.g., Phenylacetylene) (0.12 M)

    • Solvent: Anhydrous, degassed THF/Triethylamine (4:1 v/v)

  • Catalyst Cartridge:

    • A pre-packed cartridge containing a supported palladium catalyst (e.g., 10% Pd/C) and a copper(I) co-catalyst (e.g., CuI supported on alumina).[11]

Flow System Setup:

  • Two syringe pumps for precise delivery of Solution A.

  • A T-mixer for combining reagent streams (if separate).

  • A column oven to maintain the temperature of the catalyst cartridge.

  • A back-pressure regulator to maintain a stable pressure and prevent solvent boiling.

  • A product collection vessel.

Step-by-Step Protocol:

  • Prepare Solution A by dissolving this compound and the terminal alkyne in the THF/triethylamine solvent mixture. Ensure the solution is thoroughly degassed to prevent catalyst deactivation.

  • Install the catalyst cartridge into the column oven.

  • Prime the system by flowing the solvent mixture through the reactor at the desired flow rate until a stable pressure is achieved.

  • Set the column oven to the desired temperature (e.g., 80 °C).

  • Begin pumping Solution A through the system at a defined flow rate to achieve the desired residence time within the catalyst cartridge.

  • Monitor the reaction progress by collecting aliquots from the output and analyzing by a suitable method (e.g., LC-MS, GC-MS).

  • Upon completion, switch the pump back to the pure solvent to flush the system.

  • The collected product solution can then be concentrated and purified.

Data Presentation:
ParameterValueRationale
Temperature80 °CBalances reaction rate and selectivity, minimizing C-Br activation.
Pressure10 barPrevents solvent outgassing and ensures a stable flow profile.
Flow Rate0.2 mL/minTo achieve a residence time of ~5-10 minutes in the catalyst bed.
Residence Time5-10 minSufficient for high conversion while minimizing side reactions.[12]
Expected Yield>90%Based on similar flow Sonogashira reactions.[11]
Selectivity (C-I vs. C-Br)>98:2Enhanced by precise temperature control in the flow reactor.
Visualization of the Workflow:

Sonogashira_Flow_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_output Product Collection & Analysis ReagentA Solution A: This compound + Alkyne in THF/Et3N PumpA Syringe Pump A ReagentA->PumpA TMixer T-Mixer PumpA->TMixer 0.2 mL/min Reactor Heated Catalyst Cartridge (Pd/C, CuI) TMixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR T = 80°C Collection Product Collection BPR->Collection Analysis LC-MS / GC-MS Analysis Collection->Analysis

Caption: Workflow for selective Sonogashira coupling in a continuous flow system.

II. Rapid Lithiation and Borylation: Harnessing Unstable Intermediates

The generation of organolithium species from aryl halides is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] However, these intermediates are often highly reactive and thermally unstable, requiring cryogenic temperatures in batch to prevent decomposition and side reactions.[1] Flow chemistry provides a transformative approach to handling these species safely and efficiently at more practical temperatures.[1][13]

Causality of Experimental Choices in Flow

The rapid mixing and exceptional heat transfer in microreactors allow for the formation of the aryllithium intermediate at temperatures significantly higher than in batch (e.g., -20 °C vs. -78 °C).[1] The short residence time, often on the order of seconds, ensures that the unstable intermediate is generated and immediately quenched with an electrophile before it has a chance to decompose.[13] This "flash chemistry" approach not only improves safety but also dramatically increases space-time yield.[14]

Experimental Protocol: Lithiation-Borylation at the 2-Position

Objective: To perform a selective bromine-lithium exchange at the 2-position, followed by borylation to yield 2-boronic ester-5-iodo-3-methylpyridine.

Reagents and Solutions:

  • Solution A (Substrate):

    • This compound (0.2 M) in anhydrous THF.

  • Solution B (Organolithium):

    • n-Butyllithium (n-BuLi) (0.22 M) in hexanes.

  • Solution C (Electrophile):

    • Triisopropyl borate (B(O-iPr)3) (0.3 M) in anhydrous THF.

Flow System Setup:

  • Three syringe pumps for precise delivery of solutions A, B, and C.

  • Two T-mixers.

  • Two coiled reactors (e.g., PFA tubing) immersed in a cooling bath.

  • A back-pressure regulator.

  • A collection vessel containing an acidic quench solution (e.g., saturated NH4Cl).

Step-by-Step Protocol:

  • Prepare the three solutions under an inert atmosphere.

  • Immerse the coiled reactors in a cooling bath set to the desired temperature (e.g., -20 °C).

  • Prime the system with anhydrous THF.

  • Begin pumping Solution A and Solution B at equal flow rates into the first T-mixer.

  • The combined stream enters the first coiled reactor (residence time ~1-5 seconds) where the bromine-lithium exchange occurs.

  • The output from the first reactor is immediately mixed with Solution C in the second T-mixer.

  • This mixture flows through the second coiled reactor (residence time ~10-20 seconds) to allow for the borylation to complete.

  • The product stream is collected in a flask containing a stirred, aqueous acidic solution to quench the reaction and hydrolyze the boronic ester.

  • The organic layer is then separated, dried, and concentrated for purification.

Data Presentation:
ParameterValueRationale
Temperature-20 °CSufficiently low to ensure stability for the short residence time, yet much more practical than cryogenic conditions.[1]
Residence Time (Lithiation)2 secondsRapid formation of the aryllithium, minimizing decomposition.[13]
Residence Time (Borylation)15 secondsEnsures complete trapping of the organolithium intermediate.
Stoichiometry (n-BuLi)1.1 equivalentsA slight excess ensures complete lithiation.
Expected Yield80-95%Significantly higher than typical batch processes due to the suppression of side reactions.[15]
Visualization of the Workflow:

Lithiation_Flow_Workflow cluster_reagents Reagent Streams cluster_flow_system Flow Reactor System (T = -20°C) cluster_output Quench & Collection ReagentA Stream A: Substrate in THF PumpA Pump A ReagentA->PumpA ReagentB Stream B: n-BuLi in Hexanes PumpB Pump B ReagentB->PumpB ReagentC Stream C: B(O-iPr)3 in THF PumpC Pump C ReagentC->PumpC TMixer1 T-Mixer 1 PumpA->TMixer1 0.5 mL/min PumpB->TMixer1 0.5 mL/min TMixer2 T-Mixer 2 PumpC->TMixer2 1.0 mL/min Reactor1 Reactor 1 (τ = 2s) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Reactor 2 (τ = 15s) TMixer2->Reactor2 Quench Aqueous Quench (NH4Cl) Reactor2->Quench

Caption: Telescoped flow synthesis for lithiation-borylation of this compound.

III. Telescoped Suzuki Coupling Post-Borylation

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process, eliminating the need for intermediate workup and isolation.[16] Following the in-situ generation of the boronic ester as described above, a subsequent Suzuki cross-coupling can be performed in a continuous manner.

Experimental Protocol: Telescoped Borylation-Suzuki Coupling

Objective: To perform a one-flow synthesis of a biaryl pyridine derivative starting from this compound.

System Extension: The output from the lithiation-borylation sequence (before the aqueous quench) is fed directly into a third T-mixer. A fourth stream containing an aryl halide, a palladium catalyst, and a base in a suitable solvent is introduced at this point. This new mixture then passes through a heated reactor to facilitate the Suzuki coupling.

Additional Reagents:

  • Solution D (Coupling Partners):

    • Aryl Halide (e.g., 4-Bromotoluene) (0.2 M)

    • Palladium Catalyst (e.g., Pd(PPh3)4) (2 mol%)

    • Aqueous Base (e.g., 2M K2CO3)

    • Solvent: Dioxane or a similar high-boiling solvent.

Modified Protocol:

  • The output from Reactor 2 (containing the in-situ generated boronic ester) is directed to a third T-mixer.

  • Simultaneously, pump Solution D into this T-mixer.

  • The resulting biphasic mixture is passed through a heated coiled reactor (e.g., 100 °C) to effect the Suzuki coupling.

  • The output from this final reactor can be passed through a liquid-liquid separator to remove the aqueous phase before collection.

This telescoped approach offers remarkable efficiency, reducing manual handling, solvent waste, and overall process time.[12]

Conclusion: A Paradigm Shift in Pyridine Functionalization

The application of continuous flow chemistry to the reactions of this compound represents a significant advancement over traditional batch methodologies. The enhanced control over reaction conditions leads to improved yields, higher selectivity, and a superior safety profile, particularly when dealing with unstable organometallic intermediates.[1][4] The protocols outlined in this document provide a robust framework for researchers and process chemists to leverage the power of flow chemistry for the efficient and scalable synthesis of complex, functionalized pyridine derivatives.

References

  • Raymond, J. L., Detta, E., Alza, E., Fianchini, M., & Pericàs, M. A. (2024). Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry, 27, e202300921. [Link]
  • Li, P., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 30(1), 123. [Link]
  • Laudadio, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
  • Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(5), 688-697. [Link]
  • Noël, T., & Buchwald, S. L. (2015). Cross-Coupling Chemistry in Continuous Flow. In Flow Chemistry - Volume 1: Fundamentals (pp. 435-468). De Gruyter. [Link]
  • Laudadio, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
  • Britton, J., & Raston, C. L. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(21), 7799-7828. [Link]
  • Technology Networks. (2013). One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. Technology Networks. [Link]
  • Laudadio, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Deadman, B. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2659-2668. [Link]
  • Fernandes, C., et al. (2020). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 25(7), 1582. [Link]
  • Nagaki, A., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 22(10), 1335-1343. [Link]
  • Gemoets, H. P. L., et al. (2019). Organometallic Chemistry in Flow in the Pharmaceutical Industry. In Sustainable Flow Chemistry (pp. 55-90). Royal Society of Chemistry. [Link]
  • ResearchGate. (n.d.). Telescopic flow synthesis of lithiation-borylation, followed by Suzuki coupling reaction. [Link]
  • Murray, P. R. D., et al. (2018). Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. Organic Process Research & Development, 22(4), 453-461. [Link]
  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
  • Stamford, A. W., et al. (2018). Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat. Organic Process Research & Development, 22(3), 324-332. [Link]
  • Degennaro, L., & Luisi, R. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters, 22(19), 7542-7546. [Link]
  • Conde, J. P., et al. (2023). Main advantages of flow chemistry on the drug discovery and development pipeline. Journal of Flow Chemistry, 13, 145-165. [Link]
  • Song, H., & Ismagilov, R. F. (2006). Reactions in Droplets in Microfluidic Channels. Angewandte Chemie International Edition, 45(44), 7336-7356. [Link]
  • Nagaki, A., et al. (2009). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Supporting Information, The Royal Society of Chemistry. [Link]
  • Kapdi, A. R., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Journal of Flow Chemistry, 13, 239-250. [Link]
  • Ognier, S., et al. (2018). Microfluidic chips for plasma flow chemistry: application to controlled oxidative processes. Reaction Chemistry & Engineering, 3(5), 638-646. [Link]
  • Chemistry For Everyone. (2025). What Are The Applications Of Microfluidic Devices? YouTube. [Link]
  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. [Link]
  • Kapdi, A. R., et al. (2023).
  • YouTube. (2024).
  • Abalde-Cela, S., et al. (2023). Miniaturizing chemistry and biology using droplets in open systems. Nature Reviews Methods Primers, 3, 30. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • Jamison, T. F., & Fu, H. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Medicinal Chemistry, 14(4), 235-246. [Link]
  • Amazon S3. (n.d.). 2-Bromo-3-iodo-5-methylpyridine. [Link]
  • Wang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 9(8), 125-128. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-5-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance reaction yields and purity. As Senior Application Scientists, we provide insights grounded in mechanistic principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Q1: I'm observing low to no yield of my desired product. What are the likely causes and how can I improve it?

Low yields in the Suzuki coupling of dihalogenated pyridines are a common challenge.[1] Several factors could be at play, often related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and "poisoning" the catalyst.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands sterically shield the palladium center, preventing coordination by the pyridine nitrogen.[1]

  • Inefficient Oxidative Addition: The carbon-halogen bond must be broken in the rate-determining step of oxidative addition to the Pd(0) catalyst.[1][2] The C-Br bond is stronger and less reactive than the C-I bond.[2][3]

    • Solution: Cautiously increase the reaction temperature, typically within the 80-110 °C range.[1] Screening different palladium sources and more electron-rich, bulky ligands can also facilitate this step.[1]

  • Suboptimal Reagent Quality:

    • Palladium Catalyst: Pd(0) catalysts are sensitive to oxygen. Ensure your catalyst is not degraded.[4] Consider using a more reactive precatalyst.

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation.[4][5] Using more stable boronic esters, like pinacol esters, can mitigate this.[4][6]

    • Base: Ensure the base is finely powdered and dry. Clumps can lead to poor reproducibility.[4]

  • Inadequate Inert Atmosphere: The Pd(0) active form of the catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[4][6][7]

    • Solution: Thoroughly degas all solvents and the reaction mixture by subjecting them to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1]

Q2: I'm seeing significant formation of side products, particularly homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen.[6][7][8]

Mitigation Strategies:

  • Rigorous Degassing: As mentioned, the most critical step is to ensure an oxygen-free environment through proper degassing techniques.[4][6]

  • Choice of Boronic Acid Derivative: More stable boronic esters (e.g., pinacol, MIDA) or potassium aryltrifluoroborates are less prone to homocoupling.[6]

  • Reaction Conditions:

    • Base: Screen different bases. While common choices include K₂CO₃ and Na₂CO₃, sometimes stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[1][9]

    • Solvent: The choice of solvent can influence side reactions. Common solvent systems include mixtures of dioxane/water, THF/water, or toluene/water.[10][11]

Q3: I'm observing dehalogenation of my starting material instead of the desired coupling. What is causing this?

Dehalogenation is the reduction of the aryl halide to the corresponding arene.[6][8] This occurs when the palladium complex, after oxidative addition, reacts with a hydride source.[8]

Potential Causes and Solutions:

  • Hydride Source: The hydride can originate from the base (e.g., hydroxides) or the solvent.

    • Solution: Switch to a non-protic solvent and a non-hydroxide base.[6]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: In this compound, which halide is more reactive in a Suzuki coupling?

The reactivity of halogens in Suzuki coupling generally follows the trend: I > Br >> Cl.[3][12] This is primarily due to the carbon-halogen (C-X) bond dissociation energy; the weaker C-I bond is more easily cleaved during the oxidative addition step.[2][3] Therefore, the iodo-substituent at the 5-position is significantly more reactive than the bromo-substituent at the 2-position.

This differential reactivity can be exploited for selective and sequential cross-coupling reactions.[3] Milder reaction conditions can be used to selectively couple at the iodo position, leaving the bromo group intact for a subsequent, different coupling reaction.[3][13]

Q2: How do I select the optimal palladium catalyst and ligand for this substrate?

The choice of catalyst and ligand is critical for success.[14]

  • Palladium Source: While Pd(PPh₃)₄ is a traditional choice, modern precatalysts often offer higher activity and stability.[14] For challenging substrates like 2-halopyridines, more advanced systems are often required.[14]

  • Ligands: For electron-deficient heteroaromatics like pyridine, bulky and electron-rich phosphine ligands are highly recommended to both promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[1][12]

    • Recommended Ligands: SPhos, XPhos, and other Buchwald-type ligands are often effective.[1]

Q3: What is the role of the base and how do I choose the right one?

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[15]

  • Common Bases: Inorganic bases are generally preferred over organic bases.[16] Common choices include:

    • Potassium Carbonate (K₂CO₃)

    • Sodium Carbonate (Na₂CO₃)[16]

    • Cesium Carbonate (Cs₂CO₃)[9]

    • Potassium Phosphate (K₃PO₄)[1]

  • Selection Criteria: The optimal base can be substrate-dependent and may require screening. For challenging couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often beneficial.[1][9]

Experimental Protocols & Data

General Procedure for Suzuki Coupling of this compound

This is a general guideline and may require optimization for your specific boronic acid/ester.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[6]

  • Degassing: Subject the reaction mixture to a few more cycles of vacuum and backfilling with the inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

Data Summary: Influence of Reaction Parameters
ParameterOptionsRationale & Expected Outcome
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts often provide higher activity and stability.[8]
Ligand PPh₃, PCy₃, SPhos, XPhosBulky, electron-rich ligands (SPhos, XPhos) are preferred for pyridyl substrates to prevent catalyst inhibition and promote oxidative addition.[1]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ can improve yields in difficult couplings.[1][9]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFAprotic solvents with water are common. The choice can impact solubility and reaction rates.[10][11]
Temperature 80-110 °CHigher temperatures can overcome activation barriers but may also increase side product formation.[1]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Base, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere optimize_conditions Systematic Optimization of Conditions check_reagents->optimize_conditions Reagents OK check_atmosphere->optimize_conditions Atmosphere OK sub_catalyst Screen Catalyst/Ligand (e.g., Use Buchwald Ligands like SPhos/XPhos) optimize_conditions->sub_catalyst sub_base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize_conditions->sub_base sub_temp Optimize Temperature (e.g., 80-110 °C) optimize_conditions->sub_temp success Improved Yield sub_catalyst->success sub_base->success sub_temp->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Generalized Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 R¹-B(OR)₂ (Base) PdII_R_R1->Pd0 R-R¹ OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Reactivity comparison of bromo- vs iodo- analogs in Suzuki reactions - Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG

Sources

Technical Support Center: Catalyst Deactivation in 2-Bromo-5-iodo-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-Bromo-5-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic challenges encountered with this versatile but sometimes problematic substrate.

The dual-halogenated nature of this compound presents unique opportunities for sequential, site-selective functionalization. However, the pyridine nitrogen and the potential for complex side reactions can lead to rapid catalyst deactivation, resulting in low yields and stalled reactions. This resource provides in-depth, experience-driven insights and actionable protocols to overcome these hurdles.

I. Understanding the Core Challenge: Why Do Catalysts Deactivate with this Substrate?

Catalyst deactivation in reactions with this compound is a multifaceted issue. The primary culprits are mechanisms that reduce the concentration or intrinsic activity of the catalytically active species, typically a Pd(0) complex in Suzuki-Miyaura or related cross-coupling reactions.

Key Deactivation Pathways:
  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle, can degrade under reaction conditions.[2] This is particularly true at elevated temperatures or in the presence of certain bases.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or aggregate to form palladium black, which has significantly lower catalytic activity.[2] This can be promoted by impurities or suboptimal reaction conditions.

  • Substrate/Product Inhibition: In some cases, the starting material or the product itself can coordinate to the catalyst, inhibiting further reaction.[1][3]

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low to No Product Formation

Symptom: Your reaction shows minimal or no conversion of the starting material, even after extended reaction times.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Poisoning 1. Switch to a bulkier, electron-rich phosphine ligand. Examples include SPhos, XPhos, or RuPhos.[1] 2. Increase catalyst loading. A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1] 3. Use a palladium pre-catalyst. These can generate the active Pd(0) species more efficiently.[1]Bulky ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4][1] A higher catalyst concentration can compensate for the portion of the catalyst that is poisoned.[1]
Inefficient Oxidative Addition 1. Ensure you are targeting the C-I bond first. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. 2. Gently increase the reaction temperature. Monitor for side reactions.The C-I bond is weaker and more readily undergoes oxidative addition, which is often the rate-determining step in the catalytic cycle.[5]
Poor Reagent Quality 1. Use fresh, high-purity coupling partners (e.g., boronic acids/esters). 2. Ensure the solvent is anhydrous and thoroughly degassed. [4]Impurities in reagents can act as catalyst poisons.[6] Moisture and oxygen are detrimental to the catalyst and can lead to side reactions like protodeboronation.[7][8]
Issue 2: Reaction Stalls Prematurely

Symptom: The reaction proceeds initially but stops before the starting material is fully consumed.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Progressive Catalyst Deactivation 1. Re-evaluate your ligand choice. A more robust ligand may be necessary. 2. Consider a sequential addition of the catalyst. Adding a second portion of the catalyst midway through the reaction can sometimes restart a stalled reaction.The initial catalyst may be degrading over time due to thermal instability or reaction with byproducts.
Base Degradation or Insufficiency 1. Use a stable, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often good choices.[4] 2. Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).The base is consumed during the reaction, and its depletion will halt the catalytic cycle. Some bases are not stable at elevated temperatures.
Product Inhibition 1. Run the reaction at a lower concentration. 2. If feasible, consider a setup where the product is removed from the reaction mixture as it forms (e.g., by precipitation or extraction).High concentrations of the product can sometimes lead to feedback inhibition of the catalyst.[3]
Issue 3: Formation of Significant Side Products

Symptom: Besides the desired product, you observe significant amounts of byproducts such as homocoupled starting materials or hydrodehalogenated species.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Homocoupling of Boronic Acid 1. Ensure rigorous exclusion of oxygen. Thoroughly degas all solvents and the reaction mixture.[7] 2. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Oxygen can promote the oxidative homocoupling of boronic acids.[7] Boronic esters are often more stable and less prone to side reactions.[4]
Hydrodehalogenation 1. Lower the reaction temperature. 2. Switch to a milder base. Strong bases can sometimes promote the formation of palladium-hydride species that lead to dehalogenation.[9]Higher temperatures and certain bases can favor the hydrodehalogenation pathway.[9]
Loss of Selectivity (Reaction at C-Br instead of C-I) 1. Lower the reaction temperature. 2. Use a catalyst system known for high selectivity. This may require screening different palladium sources and ligands.While the C-I bond is more reactive, high temperatures can sometimes lead to a loss of selectivity and reaction at the C-Br bond.

III. Experimental Protocols & Workflows

Protocol 1: Ligand Screening for Optimal Performance

Objective: To identify the most effective phosphine ligand for the Suzuki-Miyaura coupling of this compound with a given arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed 1,4-dioxane and water

  • Small reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, set up a series of reaction vials. To each vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of Pd(OAc)₂ and each ligand in degassed 1,4-dioxane. Add the appropriate amounts of the palladium and ligand solutions to each reaction vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: After a set time (e.g., 4, 8, and 16 hours), take aliquots from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and yield.

  • Evaluation: Compare the results to identify the ligand that provides the highest yield and selectivity with the lowest level of side products.

Workflow for Troubleshooting Low Yield

Caption: A decision-tree workflow for troubleshooting low-yielding reactions.

IV. Characterizing Deactivated Catalysts

Understanding the cause of deactivation is crucial for developing robust reaction conditions. Several analytical techniques can provide insights into the state of the catalyst.[10]

Technique Information Gained
X-ray Photoelectron Spectroscopy (XPS) Can detect the presence of poisons on the catalyst's surface and provide information about the oxidation state of the palladium.[10][11]
Transmission Electron Microscopy (TEM) Can visualize the formation of palladium nanoparticles (palladium black), indicating catalyst aggregation.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Can quantify the amount of palladium that has leached into the solution versus remaining on a solid support (for heterogeneous catalysts).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMR can be used to monitor the integrity of phosphine ligands and identify the formation of new phosphorus-containing species due to ligand degradation.
Catalyst Deactivation Mechanisms

DeactivationMechanisms Active_Catalyst Active Pd(0)L_n Poisoned_Complex [Pyridine-Pd(0)L_n] (Inactive) Active_Catalyst->Poisoned_Complex Pyridine Coordination Degraded_Ligand Oxidized/Degraded Ligand Active_Catalyst->Degraded_Ligand Oxidative/Thermal Degradation Pd_Black Palladium Black (Aggregated Pd) Active_Catalyst->Pd_Black Aggregation

Caption: Common pathways for palladium catalyst deactivation.

V. Frequently Asked Questions (FAQs)

Q1: I am observing debromination but not deiodination. Why is this happening?

A1: This is unusual, as the C-I bond is typically more labile. However, certain reaction conditions, particularly with strong bases and specific ligands, could potentially lead to the formation of an organometallic intermediate that favors a pathway leading to debromination.[9] It is also possible that a competing reaction pathway is consuming the C-I bond, and a separate pathway is causing debromination of the product. Careful analysis of the reaction mixture over time is recommended.

Q2: Can I reactivate a catalyst that has been deactivated in this reaction?

A2: Reactivation of homogeneous palladium catalysts in situ is generally difficult. For heterogeneous catalysts like Pd on carbon, some reactivation procedures involving washing with solvents or treatment with oxidizing agents have been reported, but their effectiveness is highly dependent on the deactivation mechanism.[12][13] For homogeneous systems, it is often more practical to optimize the reaction conditions to prevent deactivation in the first place.

Q3: How do I choose between a boronic acid and a boronic ester?

A3: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids. They are less prone to protodeboronation, a common side reaction that consumes the boronic acid and reduces the yield.[4] If you are observing significant byproduct formation from the decomposition of your boronic acid, switching to a boronic ester is a highly recommended strategy.

Q4: What is the best solvent system for this type of reaction?

A4: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective solvent system for Suzuki-Miyaura reactions. The water is often necessary to help dissolve the inorganic base. The ratio of organic solvent to water can be optimized to ensure all reagents remain in solution. Toluene is also a commonly used solvent. It is crucial that all solvents are thoroughly degassed to remove oxygen.

Q5: My reaction works well at a small scale but fails upon scale-up. What could be the reason?

A5: Scale-up issues are common and can be due to several factors. Inefficient mixing can lead to localized "hot spots" or poor distribution of the catalyst and reagents. Inefficient heat transfer can also be a problem. Additionally, the efficiency of degassing is often harder to control on a larger scale. A systematic re-optimization of reaction parameters, including stirring rate, heating method, and degassing procedure, is often necessary for a successful scale-up.

VI. References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines. Benchchem.

  • Reactivation of alumina supported palladium catalysts. Google Patents.

  • Lecture 10 Catalyst characterization. NPTEL.

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.

  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.

  • Method for reactivating deactivated palladium/carbon catalyst. Google Patents.

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.

  • Poisoning and deactivation of palladium catalysts. ResearchGate.

  • preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Stanford University.

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.

  • Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-methylpyridine. Benchchem.

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications.

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Managing Regioselectivity in Polyhalogenated Pyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in polyhalogenated pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet significant challenge of controlling reaction sites on these versatile scaffolds. Here, we move beyond simple protocols to explain the underlying principles governing selectivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in polyhalogenated pyridine couplings so challenging?

A: The challenge lies in the nuanced interplay of electronic and steric factors inherent to the pyridine ring, compounded by the specific reaction conditions. Halogens at different positions on the pyridine ring exhibit varied reactivity due to the electron-withdrawing nature of the nitrogen atom.[1][2] Generally, positions alpha (C2, C6) and gamma (C4) to the nitrogen are more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst.[3] However, this intrinsic reactivity can be modulated or even completely overridden by the choice of catalyst, ligand, solvent, and base.[3][4]

Q2: What are the primary factors that control regioselectivity in these reactions?

A: The regiochemical outcome of a cross-coupling reaction on a polyhalogenated pyridine is primarily dictated by:

  • Electronic Effects of the Pyridine Ring: The pyridine nitrogen significantly influences the electron density at each carbon, making alpha and gamma positions more electrophilic.[3][4]

  • Carbon-Halogen Bond Dissociation Energy (BDE): Weaker C-X bonds are generally more reactive.[4][5] For different halogens, the reactivity order is typically C-I > C-Br > C-Cl.[6] For identical halogens, the C-X bond alpha to the nitrogen is often weaker.[4]

  • Catalyst and Ligand System: The steric and electronic properties of the ligands coordinated to the metal center (usually palladium) are critical.[1] Bulky ligands can direct the catalyst to less sterically hindered positions, while electron-rich ligands can facilitate the oxidative addition to stronger C-X bonds.[7]

  • Reaction Conditions: Solvent, base, temperature, and even the presence of additives can significantly alter the reaction pathway and, consequently, the regioselectivity.[3][4]

  • Catalyst Speciation: The nature of the active catalytic species, whether mononuclear or multinuclear palladium complexes, can dramatically influence the site of reaction.[4][6][8]

Q3: I'm observing the "conventional" C2-selectivity in my 2,4-dihalopyridine coupling. How can I favor the "unconventional" C4-product?

A: Overcoming the innate preference for C2 coupling in 2,4-dihalopyridines is a common goal. Several strategies have proven effective:

  • Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands: The use of bulky NHC ligands, such as IPr, can promote high selectivity for the C4 position.[3][9] This is a prime example of ligand-controlled selectivity.

  • Ligand-Free "Jeffery" Conditions: In some Suzuki couplings, employing ligand-free conditions at high temperatures can lead to exceptionally high C4 selectivity (>99:1).[4] These conditions may favor the formation of multinuclear palladium species that exhibit different reactivity profiles.[1]

  • Control of Catalyst Speciation: For substrates like 2,4-dibromopyridine, adjusting the palladium-to-ligand ratio can switch the selectivity.[4] For instance, with PPh₃, a higher ratio (≥3:1) favors C2, while a lower ratio (≤2.5:1) can favor C4, likely due to the formation of multinuclear palladium species.[4][8]

Troubleshooting Guide

Problem 1: Poor or No Regioselectivity in the Coupling of a Dichloropyridine
  • Symptom: You obtain a mixture of regioisomers with no clear preference for one site.

  • Potential Cause & Solution:

    • Inappropriate Ligand Choice: The selected ligand may not be providing sufficient steric or electronic bias to differentiate between the halogenated positions.

      • Action: Conduct a systematic ligand screen. For C4-selectivity in 2,4-dichloropyridine, consider bulky NHC ligands like IPr or SIPr.[3] For other isomers, a broader screen including phosphine-based ligands (e.g., Xantphos, dppf) is recommended.[3][4]

    • Suboptimal Solvent and Base Combination: The reaction medium can significantly impact selectivity.[3]

      • Action: Screen various solvent/base systems. Common choices for Suzuki couplings include dioxane/water or DMF/water with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] Be aware that highly polar solvents can sometimes decrease selectivity.[3]

    • Temperature Effects: The reaction temperature might be too high, leading to a loss of kinetic control.

      • Action: Attempt the reaction at a lower temperature. Room temperature conditions have been shown to be effective for some C4-selective couplings using highly active catalyst systems.[9]

Problem 2: My reaction favors the thermodynamically predicted product, but I need the kinetically favored one (or vice-versa).
  • Symptom: The reaction consistently yields one regioisomer, but your synthetic route requires the alternative.

  • Potential Cause & Solution:

    • Dominance of Innate Substrate Reactivity: The inherent electronic properties and bond dissociation energies of your polyhalogenated pyridine are strongly favoring one reaction pathway.

      • Action 1 (Ligand Control): This is a classic scenario where the ligand can be used to "override" the substrate's natural tendencies.[3] A sterically demanding ligand can block the more accessible site, forcing the catalyst to react at the less favored, more hindered position.

      • Action 2 (Directed Metalation): If applicable, consider an alternative strategy like directed ortho-lithiation.[10][11] By introducing a directing group, you can achieve lithiation at a specific position, which can then be quenched with an electrophile or used in a subsequent transmetalation/cross-coupling step.[11][12]

Problem 3: Significant formation of diarylated or other side products.
  • Symptom: Besides the desired mono-coupled product, you observe significant amounts of the product from coupling at both halogen sites, or hydrodehalogenation.[13]

  • Potential Cause & Solution:

    • Over-reaction: The catalytic system is too active, or the reaction time is too long, leading to a second coupling event.

      • Action: Reduce the reaction temperature, decrease the reaction time, or use a slightly lower catalyst loading. Carefully monitor the reaction progress by TLC or GC-MS to quench it upon consumption of the starting material.

    • Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki reactions.

      • Action: Ensure rigorous degassing of solvents and maintain a strict inert atmosphere, as oxygen can promote homocoupling.[13] Using a pre-formed Pd(0) source might also be beneficial.[13]

Data & Protocols

Table 1: Ligand Effects on Regioselectivity of 2,4-Dichloropyridine Suzuki-Miyaura Coupling
LigandSolventBaseTemp (°C)C4:C2 SelectivityReference
IPr THFK₃PO₄RT~10:1
PPh₃ TolueneK₂CO₃100Modest C2-selectivity[4]
Xantphos THFK₃PO₄100C4-selective (13:1)[4]
None ("Jeffery") Toluene/H₂OBu₄NBr, K₂CO₃100>99:1[4]
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine using an NHC Ligand

This protocol is adapted from methodologies demonstrated to achieve high C4-selectivity.[9]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., (η³-1-tBu-indenyl)Pd(IPr)Cl, 3.0 mol%), the arylboronic acid (1.0 equiv), and potassium carbonate (3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous THF as the solvent, followed by the 2,4-dichloropyridine substrate (1.2 equiv).

  • Reaction Execution: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Ligand-Free "Jeffery" Conditions for Highly C4-Selective Suzuki Coupling

These conditions are known to provide excellent C4-selectivity for 2,4-dichloropyridines.[4]

  • Reaction Setup: To a reaction vial, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizing Reaction Control

Decision Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of a polyhalogenated pyridine coupling reaction.

regioselectivity_workflow start Start: Polyhalogenated Pyridine Coupling check_selectivity Is Regioselectivity Acceptable? start->check_selectivity ligand_screen Screen Sterically & Electronically Diverse Ligands (e.g., NHCs, Phosphines) check_selectivity->ligand_screen No end_success Success: Desired Regioisomer Obtained check_selectivity->end_success Yes condition_opt Optimize Solvent, Base, & Temperature ligand_screen->condition_opt Selectivity Improved, but not optimal ligand_free Evaluate Ligand-Free Conditions (e.g., 'Jeffery') ligand_screen->ligand_free No Improvement condition_opt->check_selectivity Re-evaluate ligand_free->check_selectivity Re-evaluate alt_strategy Consider Alternative Strategy: Directed ortho-Lithiation ligand_free->alt_strategy Still Unselective alt_strategy->end_success Successful Functionalization end_fail Re-evaluate Synthetic Route alt_strategy->end_fail Strategy Not Applicable

Caption: A decision-making workflow for optimizing regioselective cross-coupling reactions.

Conceptual Basis of Ligand-Controlled Selectivity

This diagram illustrates how ligand sterics can invert the "innate" regioselectivity of a 2,4-dihalopyridine.

ligand_control cluster_small_ligand Small Ligand (e.g., PPh3) cluster_bulky_ligand Bulky Ligand (e.g., IPr) pd_small [Pd(0)L₂] pyridine_small 2,4-Dihalopyridine (C2 more reactive) pd_small->pyridine_small Approaches more reactive C2 position product_small C2-Coupled Product (Conventional) pyridine_small->product_small pd_bulky [Pd(0)L₂] pyridine_bulky 2,4-Dihalopyridine pd_bulky->pyridine_bulky Steric hindrance at C2 forces approach to C4 product_bulky C4-Coupled Product (Unconventional) pyridine_bulky->product_bulky

Caption: Steric effects of ligands directing regioselectivity in pyridine couplings.

References

  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem. 2022, 87, 11, 7414–7421.
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • meta‐Selective C−H Functionalization of Pyridines. Xingwei Li.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.
  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. PubMed.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed.
  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Substituted Azetidines. Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Directed (ortho) Metallation.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Stille Coupling. Organic Chemistry Portal.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing).
  • Stille reaction. Wikipedia.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-5-fluoropentane. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. PubMed.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing).
  • Stille Coupling. Chemistry LibreTexts.

Sources

overcoming low reactivity of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile dihalogenated pyridine building block. We will address common challenges related to its reactivity, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction with this compound. Which halogen will react first, and why?

The iodine at the 5-position will react preferentially over the bromine at the 2-position. This selectivity is a fundamental principle of organometallic cross-coupling chemistry and is dictated by the carbon-halogen (C-X) bond dissociation energy (BDE).

The C-I bond is significantly weaker and longer than the C-Br bond.[1][2]

  • C-I Bond Dissociation Energy: ~213 kJ/mol[1]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[1]

The first and often rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the C-X bond to the Pd(0) catalyst.[3][4] Because the C-I bond is weaker, it requires less energy to break, leading to a much faster rate of oxidative addition at the C-5 position. This kinetic preference allows for highly selective mono-functionalization at the iodo-position under appropriate conditions. The general reactivity trend for halopyridines is firmly established as I > Br > Cl > F.[1][2]

G cluster_reactivity Oxidative Addition Reactivity C-I C-I Bond (Weaker, ~213 kJ/mol) Product_I Selective Coupling at C-5 C-I->Product_I C-Br C-Br Bond (Stronger, ~285 kJ/mol) Product_Br Coupling at C-2 (Requires more energy) C-Br->Product_Br Pd(0) Pd(0) Catalyst Pd(0)->C-I  Fast / Kinetically Favored Pd(0)->C-Br  Slow / Requires Forcing Conditions

Caption: Kinetic preference for C-I bond cleavage in oxidative addition.

Q2: My reaction at the 2-bromo position is sluggish and gives low yields. How can I improve it?

Overcoming the lower reactivity of the C-Br bond, especially after the more reactive C-I site has been functionalized, is a common challenge. Success hinges on carefully selecting the catalytic system and optimizing reaction conditions to favor the more difficult oxidative addition step.

Key Optimization Parameters:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[5][6]These ligands stabilize the Pd(0) center, promote the difficult oxidative addition into the C-Br bond, and accelerate the final reductive elimination step, which can prevent side reactions.[5]
Catalyst Use modern Pd(II) precatalysts (e.g., G3 or G4 palladacycles) or a combination of a Pd source like Pd₂(dba)₃ with the chosen ligand.Precatalysts are often more air-stable and form the active Pd(0) species more efficiently in situ, leading to more reproducible results.
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over strong organic bases (e.g., NaOtBu).[5]Strong bases can promote a common side reaction known as hydrodehalogenation, where the bromine is replaced by a hydrogen atom, reducing your yield.[5][7]
Temperature Higher temperatures (e.g., 80-120 °C) are typically required. Microwave irradiation can be effective in shortening reaction times.[1][8]The oxidative addition to the C-Br bond has a higher activation energy than for the C-I bond and thus requires more thermal energy.
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) are generally effective. Ensure the solvent is anhydrous and degassed.Oxygen can deactivate the Pd(0) catalyst. Protic sources can contribute to hydrodehalogenation.[5]
Q3: I am observing a significant amount of a byproduct where the bromine atom is replaced by hydrogen. What is this, and how can I prevent it?

This side reaction is called hydrodehalogenation and is a frequent cause of low yields in cross-coupling reactions involving less reactive aryl bromides.[5][7] It occurs when the aryl-palladium(II)-bromide intermediate is intercepted by a hydride source before it can proceed through the desired catalytic cycle.

G Start Low Yield at C-Br Position? CheckByproduct Is hydrodehalogenated byproduct observed by MS? Start->CheckByproduct OptimizeLigand Switch to Bulky Ligand (e.g., XPhos, SPhos, NHC) CheckByproduct->OptimizeLigand  Yes OtherIssue Investigate other issues (e.g., catalyst poisoning, reagent decomposition) CheckByproduct->OtherIssue  No OptimizeBase Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) OptimizeLigand->OptimizeBase Still an issue Success Problem Solved OptimizeLigand->Success  Resolved LowerTemp Lower Reaction Temperature OptimizeBase->LowerTemp Still an issue OptimizeBase->Success  Resolved CheckReagents Ensure Anhydrous/Degassed Solvents & High-Purity Reagents LowerTemp->CheckReagents Still an issue LowerTemp->Success  Resolved CheckReagents->Success  Resolved

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: As mentioned above, bulky, electron-rich ligands are critical. They accelerate the productive reductive elimination step, allowing it to outcompete the dehalogenation pathway.[5]

  • Base Selection: Avoid alkoxides if possible. Weaker bases like K₃PO₄ or Cs₂CO₃ are less likely to generate hydride species that cause this side reaction.[5]

  • Reagent Purity: Ensure all reagents and solvents are scrupulously dry. Water or alcohols can be hydride sources.

  • Lower Temperature: Dehalogenation can sometimes have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can improve selectivity.[5]

Q4: Can I use metal-halogen exchange for selective functionalization?

Yes, metal-halogen exchange is an excellent alternative strategy that offers the same high selectivity as cross-coupling. Lithium-halogen exchange is significantly faster for iodides than for bromides.

Treating this compound with one equivalent of an organolithium reagent (like n-BuLi or i-PrMgCl) at low temperatures (typically -78 °C to -100 °C in THF or Et₂O) will selectively form the 5-lithiated pyridine species.[9] This powerful nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.). The C-Br bond at the 2-position remains intact for subsequent transformations.[10]

Caution: Prolonged reaction times or higher temperatures can lead to side reactions, such as alkylation by the butyl iodide byproduct when using n-BuLi.[9]

Experimental Protocols & Workflows

The most robust strategy for synthesizing disubstituted 3-methylpyridines from this starting material is a sequential cross-coupling approach .

G Start 2-Bromo-5-iodo- 3-methylpyridine Step1 Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) - Milder Conditions - Pd(PPh₃)₄ or similar Start->Step1 Intermediate 2-Bromo-5-(R¹)- 3-methylpyridine Step1->Intermediate Step2 Step 2: C-Br Coupling (e.g., Suzuki, Buchwald-Hartwig) - Forcing Conditions - Pd/Bulky Ligand (XPhos) Intermediate->Step2 Product 2-(R²)-5-(R¹)- 3-methylpyridine Step2->Product

Caption: Workflow for sequential cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ or K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: High yield of the 2-Bromo-5-aryl-3-methylpyridine product with minimal to no formation of the di-coupled or C-2 coupled product.

Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-2 (Bromo) Position

This protocol details the amination of the remaining C-Br bond on the product from Protocol 1. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12][13]

Materials:

  • 2-Bromo-5-aryl-3-methylpyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a strict argon atmosphere, add the 2-Bromo-5-aryl-3-methylpyridine, XPhos Pd G3 precatalyst, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress carefully.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

Troubleshooting Tip: If hydrodehalogenation is observed, switch the base from NaOtBu to a weaker base like K₃PO₄ and consider a ligand such as RuPhos, which can sometimes offer different selectivity.[5]

References

  • D. A. Horton, G. T. Bourne, M. L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2003, 103, 893-930. [Link]
  • A. B. Dounay, L. E. Overman, The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev.2003, 103, 2945-2964. [Link]
  • A. F. Littke, G. C. Fu, Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211. [Link]
  • J. Ruan, O. Saidi, J. A. Iggo, J. Xiao, Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. J. Am. Chem. Soc.2008, 130, 10510-10511. [Link]
  • D. A. Thomas, S. G. Ball, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 5943-5959. [Link]
  • K. H. Shaughnessy, R. S. Booth, Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. J. Org. Chem.2001, 66, 6755-6765. [Link]
  • Wikipedia, Buchwald–Hartwig amin
  • A. M. Doster, D. A. Nagib, Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. J. Am. Chem. Soc.2024. [Link]
  • M. C. Harris, S. L. Buchwald, Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. J. Am. Chem. Soc.2000, 122, 12051-12052. [Link]
  • Wikipedia, Sonogashira coupling. Wikipedia. [Link]
  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • S. M. Senaweera, J. D. Weaver, Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay.
  • Wikipedia, Suzuki reaction. Wikipedia. [Link]
  • M. A. Ali, T. K. H. Nguyen, S. Park, Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega2022, 7, 24209-24219. [Link]
  • A. Klapars, S. L. Buchwald, Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chem. Commun.2002, 2894-2895. [Link]
  • Organic Chemistry Portal, Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • Chemistry LibreTexts, Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Organic Chemistry Portal, Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate, How do I selectively exchange iodine with lithiate?.
  • Common Organic Chemistry, Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • S. H. Lee, M. Jørgensen, J. F. Hartwig, Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Org. Lett.2001, 3, 2729-2732. [Link]
  • ResearchGate, The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • L. Wang, et al., Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • I. Cumpstey, Flow Chemistry: Sonogashira Coupling. Uppsala University. [Link]
  • F. Razafindrainibe, et al., Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal2018, 24, 14554-14558. [Link]
  • CN112479991A, Preparation method of 2-bromo-5-aldehyde pyridine.
  • F. Al-Ameri, Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-iodo-3-methylpyridine. This document provides in-depth troubleshooting advice and detailed protocols to address the common purification challenges encountered by researchers and process chemists. As a key heterocyclic building block, its purity is paramount for the successful synthesis of pharmaceuticals and agrochemicals.[1] This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key physical properties of this compound I should be aware of?

A1: Understanding the physical properties is the first step in designing a purification strategy. Key data points are:

  • Molecular Formula: C₆H₅BrIN[2]

  • Molecular Weight: 297.92 g/mol [2]

  • Appearance: Typically a white to tan powder or crystalline solid.[3]

  • Melting Point: Approximately 43-46°C.[4] This is a critical parameter for assessing purity post-recrystallization.

  • Boiling Point: Approximately 298°C.[4]

  • Storage: It should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent degradation.[4]

Q2: What are the most common impurities I should anticipate in my crude this compound product?

A2: Impurities typically arise from the synthetic route. Common starting materials like 2-amino-3-methylpyridine or 2-bromo-3-methylpyridine can lead to specific byproducts:

  • Unreacted Starting Materials: Residual precursors from the halogenation steps.

  • Over-Halogenated Species: Formation of di-brominated or di-iodinated pyridines is a common side reaction. For instance, in a related synthesis, the formation of a 2-amino-3,5-dibromopyridine impurity was a significant issue that required careful control of stoichiometry.[5]

  • Positional Isomers: Depending on the synthetic method, isomers such as 5-Bromo-2-iodo-3-methylpyridine could be formed.

  • Hydrolysis Products: If the reaction is quenched with water, hydrolysis of any reactive intermediates can occur.

  • Residual Catalysts and Reagents: For example, residual N-Bromosuccinimide (NBS) or iodine.

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful tool for purifying this compound. However, its polar nature and potential sensitivity can present challenges.

Q3: My product and a major impurity are co-eluting during column chromatography. How can I improve the separation?

A3: Co-elution occurs when the polarities of the desired product and the impurity are too similar for the chosen chromatographic conditions. Here are several strategies to enhance resolution:

  • Optimize the Eluent System: The most straightforward approach is to adjust the solvent polarity.

    • Shallow Gradient: If you are using a gradient elution, make it shallower. A slower, more gradual increase in the polar solvent (e.g., ethyl acetate in hexanes) can significantly improve separation.[6]

    • Solvent System Change: Experiment with different solvent systems. For example, replacing ethyl acetate with diethyl ether or a mix of dichloromethane and hexanes can alter the selectivity and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase.

    • Alumina: Switching from silica gel to neutral or basic alumina can be effective, especially if the impurity is acidic and interacting strongly with silica.[6]

    • Bonded Phases: For very challenging separations, consider using bonded-phase silica like cyano (CN) or diol columns, which offer different separation mechanisms.[6]

Q4: My product appears to be degrading on the silica gel column, leading to streaking and low recovery. What is happening?

A4: The pyridine nitrogen is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can catalyze degradation, especially for sensitive molecules.[7]

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, like triethylamine (Et₃N), to your eluent system (typically 0.1-1%).[7] This amine competes for the acidic sites, preventing your product from binding strongly and degrading.

  • Use Pre-Treated Silica: Commercially available deactivated silica gel is another excellent option.

  • Switch to a Neutral Stationary Phase: As mentioned above, neutral alumina is a good alternative to avoid acidic conditions altogether.[6]

Troubleshooting Purification by Recrystallization

Recrystallization is an ideal final step to obtain a highly pure, crystalline product.

Q5: I am struggling to find a single solvent that is suitable for recrystallization. What should I do?

A5: When a single solvent doesn't provide the desired solubility profile (high solubility when hot, low solubility when cold), a two-solvent system is the best alternative.[8]

  • Procedure:

    • Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble at room temperature.

    • Heat the solution gently.

    • Slowly add a "bad" solvent (in which the product is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.[8]

Q6: My product is "oiling out" as a liquid instead of forming crystals upon cooling. How can I fix this?

A6: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point, or if the solution is supersaturated.

  • Lower the Saturation Temperature: Add more of the "good" solvent to the hot solution to decrease the saturation concentration. This ensures that crystallization begins at a lower temperature.

  • Slow Cooling: Cool the solution very slowly. A rapid temperature drop encourages supersaturation and oiling. Let it cool to room temperature undisturbed before moving it to an ice bath.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystallization to begin.[8]

Q7: My purified product is still yellow/brown. How can I remove colored impurities?

A7: Colored impurities are often large, polar molecules that can be removed with activated charcoal.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often enough). Adding too much will adsorb your product and reduce the yield.

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.

    • Allow the clear, filtered solution to cool and crystallize as usual.[6]

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical purification sequence for this compound, starting from the crude reaction mixture.

A Crude Reaction Mixture B Aqueous Work-up (Extraction & Washing) A->B Quench Reaction C Drying & Concentration (e.g., Na₂SO₄, Rotary Evaporation) B->C D Crude Solid/Oil C->D E Flash Column Chromatography D->E Primary Purification F Partially Pure Fractions E->F Combine Fractions G Recrystallization F->G Final Polishing H Pure Crystalline Product G->H

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

This protocol is a standard procedure for purifying pyridine derivatives and should be adapted based on TLC analysis.[9]

  • TLC Analysis:

    • Dissolve a small sample of your crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).[7]

    • The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.4 for good separation.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate).

    • Pour the slurry into your chromatography column and allow it to pack evenly. Let the excess solvent drain until it is level with the top of the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent to move your product off the column.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.[6]

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]

Troubleshooting Logic for Column Chromatography

start Problem Observed p1 Co-elution of Product & Impurity start->p1 p2 Product Streaking or Degradation start->p2 p3 Peak Tailing start->p3 s1a Use a Shallower Solvent Gradient p1->s1a s1b Change Eluent System (e.g., Hex/Et₂O) p1->s1b s1c Switch Stationary Phase (e.g., Alumina) p1->s1c s2a Deactivate Silica: Add 0.1-1% Et₃N to Eluent p2->s2a s2b Use Neutral Alumina as Stationary Phase p2->s2b s3a Add Competing Base (0.1-1% Et₃N) to Eluent p3->s3a

Sources

Technical Support Center: 2-Bromo-5-iodo-3-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-iodo-3-methylpyridine. This guide is designed to provide expert insights and robust troubleshooting strategies to help you navigate the unique challenges and opportunities presented by this dihalogenated pyridine building block. By understanding the fundamental principles of reactivity and the critical role of temperature, you can achieve high selectivity and yield in your synthetic campaigns.

Core Principles: Temperature as the Key to Selectivity

The synthetic utility of this compound stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2]

The C-I bond is substantially weaker and therefore more reactive than the C-Br bond.[3] This inherent difference is the primary lever for achieving chemoselectivity.

  • Low-Temperature Regime (Selective C–I Coupling): At lower temperatures, there is sufficient thermal energy to overcome the activation barrier for the oxidative addition of the weaker C-I bond, while the stronger C-Br bond remains largely unreactive.[4][5] This allows for the selective functionalization at the 5-position (iodine).

  • High-Temperature Regime (C–Br Coupling): To activate the more robust C-Br bond at the 2-position, higher reaction temperatures are generally required.[6] This is typically performed after the iodine has been substituted, enabling sequential, site-specific derivatization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.

Q1: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-iodide coupling?

Plausible Cause: The most likely cause is that your reaction temperature is too high, providing enough energy to activate the C-Br bond in addition to the C-I bond.[4] Even if the bulk temperature is moderate, localized heating or an overly active catalyst system can also lead to a loss of selectivity.

Recommended Solutions:

  • Temperature Screening: The most critical parameter to adjust is temperature.[7] Lower the reaction temperature systematically. A good starting point for selective Suzuki or Sonogashira coupling at the iodide position is often between room temperature and 70 °C.[8]

  • Monitor Reaction Time: Overly long reaction times, even at moderate temperatures, can lead to the slow accumulation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[8]

  • Catalyst/Ligand Choice: While standard catalysts like Pd(PPh₃)₄ are often effective for selective C-I coupling, highly active catalyst systems based on bulky, electron-rich ligands might be too reactive and could benefit from lower temperatures.[4][5]

Q2: My reaction is sluggish or fails to proceed to completion, even at the C-I position. Should I just increase the heat?

Plausible Cause: While insufficient temperature can lead to a stalled reaction, other factors are often at play.[7] These include an inactive catalyst, poor quality reagents, or an inappropriate choice of base or solvent.[9]

Recommended Solutions:

  • Systematic Temperature Increase: If you suspect the temperature is too low, increase it cautiously in 10-15 °C increments (e.g., from 60 °C to 75 °C).[10] Be aware that excessive heat can lead to catalyst decomposition (often visible as the formation of palladium black) or side reactions.[11]

  • Verify Catalyst Activity: Ensure your palladium source and ligands are of high quality. Palladium(0) catalysts are sensitive to oxygen; ensure your reaction is performed under a rigorously inert atmosphere.[12] Using a stable precatalyst (e.g., a G3-XPhos precatalyst) can often improve reliability.[13]

  • Check Reagents and Solvents: Use anhydrous, degassed solvents. The purity of your boronic acid (in Suzuki couplings) or alkyne (in Sonogashira couplings) is critical. Protodeboronation, a common side reaction where the boronic acid is replaced by hydrogen, can be exacerbated by water and high temperatures.[12]

Q3: I have successfully performed a coupling at the iodine position. Now, how do I couple at the bromine position?

Plausible Cause: The C-Br bond at the 2-position of a pyridine ring is less reactive and requires more forcing conditions for oxidative addition.[14] The conditions used for the first coupling will likely be insufficient for the second.

Recommended Solutions:

  • Increase Reaction Temperature: A significant increase in temperature is typically required. For Suzuki or Buchwald-Hartwig reactions at the 2-bromo position, temperatures in the range of 90-120 °C are common.[6][13] The exact temperature will depend on the specific substrates and catalyst system.

  • Switch to a More Active Catalyst System: The C-Br bond activation often benefits from the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step.[14][15]

  • Change the Base and Solvent: For the second, higher-temperature coupling, ensure your solvent has a sufficiently high boiling point (e.g., toluene, dioxane, or DMF).[6] A stronger base may also be required.

Data Presentation: Recommended Starting Temperatures for Coupling Reactions

The following table provides general starting points for temperature optimization. The optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and base used.

Coupling ReactionTarget PositionHalogenRecommended Starting Temperature Range (°C)Notes
Sonogashira Coupling 5C-I25 – 60 °C[8]Highly selective. Often proceeds efficiently at or near room temperature.
Suzuki-Miyaura Coupling 5C-I60 – 80 °C[8]Good selectivity is typically achieved in this range.
Buchwald-Hartwig Amination 5C-I80 – 100 °C[16]May require slightly higher temperatures than C-C couplings.
Suzuki-Miyaura Coupling 2C-Br90 – 110 °C[6][14]Requires more forcing conditions after C-I has reacted.
Buchwald-Hartwig Amination 2C-Br100 – 120 °C[13]Often requires highly active catalyst systems and elevated temperatures.

Experimental Protocols & Workflows

Protocol 1: Selective Sonogashira Coupling at the 5-Position (C-I)

This protocol describes a general procedure for the selective coupling of a terminal alkyne at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent, followed by triethylamine.

  • Add the terminal alkyne dropwise to the mixture via syringe.

  • Stir the reaction vigorously at a controlled temperature, starting at room temperature and gently warming to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_analysis 3. Monitoring & Workup cluster_purify 4. Purification prep_reagents Combine Substrate, Pd Catalyst, CuI in Schlenk Flask prep_inert Establish Inert Atmosphere (Ar/N2) add_solvents Add Degassed Solvent & Amine Base prep_inert->add_solvents add_alkyne Add Terminal Alkyne Dropwise add_solvents->add_alkyne heat_stir Stir at Controlled Temp (e.g., 25-50 °C) add_alkyne->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Column Chromatography workup->purify G start Low Yield or Poor Selectivity check_selectivity Is selectivity the issue? (Di-substituted product observed) start->check_selectivity lower_temp Lower Reaction Temperature (e.g., decrease by 15 °C) check_selectivity->lower_temp Yes check_conversion Is conversion the issue? (Starting material remains) check_selectivity->check_conversion No reduce_time Reduce Reaction Time (Monitor closely) lower_temp->reduce_time check_catalyst Check Catalyst System (Fresh catalyst, inert atm.) check_conversion->check_catalyst Yes increase_temp Increase Temperature Cautiously (e.g., by 10 °C) check_catalyst->increase_temp screen_params Screen Base / Solvent increase_temp->screen_params

Caption: Troubleshooting workflow for coupling reactions.

References

  • Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Accessed January 11, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions. Accessed January 11, 2026.
  • Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Accessed January 11, 2026.
  • ACS Publications. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Accessed January 11, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines. Accessed January 11, 2026.
  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Accessed January 11, 2026.
  • Benchchem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Accessed January 11, 2026.
  • RSC Publishing.
  • Benchchem. A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Accessed January 11, 2026.
  • ResearchGate. Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Accessed January 11, 2026.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine. Accessed January 11, 2026.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. Accessed January 11, 2026.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile. Accessed January 11, 2026.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions. Accessed January 11, 2026.
  • Benchchem. Optimizing reaction temperature for 4-Methylpyridine-2-boronic acid coupling. Accessed January 11, 2026.
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Accessed January 11, 2026.
  • ResearchGate. Temperature effect on coupling reaction. Accessed January 11, 2026.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. Accessed January 11, 2026.
  • Benchchem. Improving the regioselectivity of reactions involving 2-Bromo-5-iodobenzonitrile. Accessed January 11, 2026.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Reactivity of 2-Bromo-5-iodo-3-methylpyridine

This compound is a dihalogenated pyridine derivative with distinct reactivity at its C-Br and C-I bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst. This inherent selectivity is a powerful tool for sequential and site-specific functionalization.

The methyl group at the 3-position introduces steric hindrance and has a modest electron-donating effect on the pyridine ring. This can influence the rate of reaction and the efficacy of certain catalyst systems.

II. Troubleshooting Common Cross-Coupling Reactions: A Solvent-Centric Approach

The choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction, affecting solubility, catalyst stability, reaction rate, and even selectivity.[1][2][3][4][5] This section addresses common issues encountered during key cross-coupling reactions with this compound, with a focus on solvent-related troubleshooting.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. With this compound, the primary objective is typically the selective coupling at the C-5 (iodo) position.[6]

Issue 1: Low or No Yield of the Desired Mono-arylated Product

  • Question: My Suzuki coupling of this compound with an arylboronic acid is resulting in a low yield or no reaction. I've confirmed the integrity of my catalyst and reagents. Could the solvent be the culprit?

  • Answer: Absolutely. Low yields in Suzuki couplings involving heteroaryl halides are frequently tied to suboptimal solvent selection. Here's a breakdown of solvent-related factors:

    • Solvent Polarity and Composition: The polarity of the solvent system is paramount. For Suzuki couplings of halopyridines, a biphasic mixture of an organic solvent and water is often optimal.[7] This is because the inorganic base (e.g., K₂CO₃, K₃PO₄) has better solubility in the aqueous phase, while the organic substrate and catalyst reside primarily in the organic phase. Common and effective solvent systems include:

      • 1,4-Dioxane/Water: A robust and widely used system that provides good solubility for a range of substrates.[6]

      • Toluene/Water: A less polar option that can be advantageous, particularly when employing modern, bulky phosphine ligands.[7]

      • THF/Water: Another effective ethereal solvent system, though THF can sometimes promote the formation of palladium black if not properly degassed.[8]

    • Base Solubility: The chosen base must have sufficient solubility to be effective. If you are using a non-polar solvent like toluene, the addition of a water co-solvent is crucial for dissolving common inorganic bases.[7]

    • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation. It is critical to use thoroughly degassed solvents.[9] Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30-60 minutes before use.

Troubleshooting Flowchart for Suzuki Coupling Solvent Selection

start Low Yield in Suzuki Coupling solubility Check Reagent Solubility (Substrate, Base) start->solubility solvent_system Evaluate Solvent System solubility->solvent_system Solubility OK biphasic Implement Biphasic System (e.g., Dioxane/H₂O, Toluene/H₂O) solubility->biphasic Poor Base Solubility degassing Review Degassing Protocol degas_thoroughly Sparge Solvents with Ar/N₂ for >30 min degassing->degas_thoroughly Protocol Inadequate polar_aprotic Consider Polar Aprotic Solvent (e.g., DMF) if aqueous system fails degassing->polar_aprotic Degassing is Thorough solvent_system->degassing Using Appropriate System solvent_system->biphasic Using Single Organic Solvent end Improved Yield biphasic->end degas_thoroughly->end polar_aprotic->end Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining for C-I) Pd0->OxAdd R-I PdII R-Pd(II)(I)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki, Stille, etc.) OR Amine Coordination (Buchwald) PdII->Transmetal R'M PdII_Nu R-Pd(II)(Nu)L₂ Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu RedElim->Product

Sources

Navigating the Synthesis of 2-Bromo-5-iodo-3-methylpyridine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile dihalogenated pyridine building block. Due to its distinct electronic and steric properties, reactions with this substrate can sometimes present unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Understanding the Reactivity of this compound

The key to successfully employing this compound lies in understanding the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is a consequence of the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This inherent reactivity difference is the foundation for selective, sequential functionalization of the pyridine ring.

The 3-methyl group introduces both steric and electronic effects that must be considered. Sterically, it can influence the approach of bulky catalysts and reagents to the adjacent C2-bromo position. Electronically, as a weak electron-donating group, it can subtly modulate the reactivity of the pyridine ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during common transformations of this compound.

Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With this compound, the primary objective is typically selective coupling at the C5-iodo position.

Issue 1.1: Low or No Conversion of Starting Material

  • Potential Cause: Inactive Catalyst or Ligand.

    • Explanation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Phosphine ligands can also be oxidized, rendering them ineffective. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.

    • Solution:

      • Ensure your palladium precursor and phosphine ligands are fresh and have been stored under an inert atmosphere.

      • Thoroughly degas all solvents and the reaction headspace. A common and effective method is to perform several cycles of evacuating the reaction flask and backfilling with an inert gas like argon or nitrogen.[1]

      • For pyridine-containing substrates, employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can mitigate catalyst inhibition by sterically shielding the palladium center.[1]

  • Potential Cause: Inefficient Transmetalation.

    • Explanation: The transmetalation step requires the activation of the boronic acid by a base to form a boronate species.[2] An inappropriate choice of base or the presence of excess water can hinder this process.

    • Solution:

      • Base Selection: The choice of base is critical. While weaker bases like Na₂CO₃ or K₂CO₃ are often sufficient, challenging couplings may benefit from stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1]

      • Boronic Acid Quality: Boronic acids can degrade over time, especially if they are electron-deficient, leading to protodeboronation. Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters.[1]

Issue 1.2: Formation of Significant Side Products

  • Side Product: Homocoupling of Boronic Acid.

    • Explanation: This side reaction, forming a biaryl byproduct from the boronic acid, is often promoted by the presence of oxygen.[1][3]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

  • Side Product: Dehalogenation (Proto-deiodination or Proto-debromination).

    • Explanation: The iodo or bromo group is replaced by a hydrogen atom. This is more likely at higher temperatures and with prolonged reaction times.

    • Solution:

      • Monitor the reaction closely and stop it once the starting material is consumed.

      • If dehalogenation is a significant issue, try lowering the reaction temperature and extending the reaction time.

  • Side Product: Di-substituted Product (Reaction at both C5 and C2).

    • Explanation: While the C-I bond is more reactive, forcing conditions (high temperature, long reaction time, highly active catalyst) can lead to a second coupling at the C-Br bond.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess will drive the reaction towards di-substitution.

      • Milder Conditions: Employ lower reaction temperatures and monitor the reaction to stop it after the mono-substituted product is formed.

start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand Activity start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_products Analyze for Side Products start->side_products sol1 Use fresh catalyst/ligand catalyst->sol1 sol2 Employ bulky ligands (e.g., SPhos) catalyst->sol2 sol3 Ensure rigorous degassing conditions->sol3 sol4 Optimize base (e.g., K3PO4) conditions->sol4 sol5 Adjust temperature conditions->sol5 sol6 Use fresh boronic acid/ester reagents->sol6 sol7 Ensure anhydrous solvents reagents->sol7 sol8 Homocoupling? -> Improve degassing side_products->sol8 sol9 Dehalogenation? -> Lower temp. side_products->sol9 sol10 Di-substitution? -> Milder conditions side_products->sol10

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Scenario 2: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is an effective method for forming C(sp²)-C(sp) bonds, reacting this compound with a terminal alkyne. Again, selectivity for the C5-iodo position is expected.

Issue 2.1: Low or No Product Formation

  • Potential Cause: Catalyst Decomposition.

    • Explanation: The Pd(0) catalyst is sensitive to air. If the reaction mixture turns black, this indicates the precipitation of palladium black due to catalyst decomposition.

    • Solution: Maintain a strictly anaerobic environment through proper degassing and a positive pressure of inert gas.

  • Potential Cause: Inactive Copper Co-catalyst.

    • Explanation: Copper(I) iodide (CuI) can degrade over time. Impurities in the reagents or solvents can also poison the catalysts.

    • Solution: Use a fresh source of CuI and high-purity, anhydrous, and degassed solvents and bases.

Issue 2.2: Prominent Side Reactions

  • Side Product: Alkyne Homocoupling (Glaser Coupling).

    • Explanation: The terminal alkyne dimerizes to form a 1,3-diyne. This is a very common side reaction in Sonogashira couplings, promoted by oxygen and high concentrations of the copper(I) co-catalyst.

    • Solution:

      • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing is critical.

      • Reduce Copper Loading: Use the minimum effective amount of CuI.

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling.

  • Side Product: Hydrodehalogenation.

    • Explanation: The halogen (primarily iodine) is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of base and ligand. If this is a persistent issue, consider screening different bases or employing a copper-free Sonogashira protocol, which sometimes mitigates this side reaction.

cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (R-X) Pd_alkyne R-Pd(II)-C≡CR'(L2) PdII->Pd_alkyne Transmetalation (from Cu cycle) Product R-C≡CR' Pd_alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Base, Alkyne Cu_alkyne->CuX Transmetalation to Pd Alkyne H-C≡CR'

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Scenario 3: Lithiation and Trapping Reactions

For functionalization at the C2 or C6 positions, a halogen-metal exchange (lithiation) followed by quenching with an electrophile is a common strategy.

Issue 3.1: Poor or No Lithiation

  • Potential Cause: Inactive Organolithium Reagent.

    • Explanation: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards moisture and air. Their concentration can decrease over time if not stored and handled properly.

    • Solution:

      • Use a freshly titrated or newly purchased bottle of the organolithium reagent.

      • Perform the reaction under strictly anhydrous conditions and a positive pressure of argon or nitrogen.

  • Potential Cause: Incorrect Temperature.

    • Explanation: Halogen-metal exchange is typically very fast, even at low temperatures. However, if the temperature is too high, side reactions can occur.

    • Solution: Conduct the lithiation at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure selectivity and stability of the lithiated intermediate.

Issue 3.2: Incorrect Regioselectivity or Side Products

  • Side Product: Isomer Scrambling or Decomposition.

    • Explanation: Lithiated pyridines can be unstable, especially at higher temperatures. They can also undergo rearrangement.

    • Solution: Add the electrophile at low temperature (-78 °C) and do not let the reaction warm up until the quench is complete.

  • Side Product: Reaction at the wrong position.

    • Explanation: While halogen-metal exchange is generally faster at the more electron-deficient C2-position, the C6-proton is also acidic and can be deprotonated by strong bases like LDA or BuLi, especially if the halogen-metal exchange is slow.

    • Solution:

      • For halogen-metal exchange, use n-BuLi or t-BuLi at -78 °C.

      • If direct deprotonation is desired at C6, a non-nucleophilic base like Lithium diisopropylamide (LDA) might be more selective.

Frequently Asked Questions (FAQs)

Q1: Which position, C2-bromo or C5-iodo, will react first in a standard cross-coupling reaction?

A: The C5-iodo position will react preferentially. The reactivity order for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. This allows for selective functionalization at the 5-position while leaving the 2-bromo position available for subsequent transformations.

Q2: How does the 3-methyl group affect the reactivity?

A: The 3-methyl group can have two main effects:

  • Steric Hindrance: It can sterically hinder the approach of the palladium catalyst to the C2-bromo position. This can make subsequent coupling at the 2-position more challenging and may require more robust catalyst systems (e.g., with bulky, electron-rich ligands) or higher temperatures.

  • Electronic Effect: As an electron-donating group, it slightly increases the electron density of the pyridine ring, which can subtly decrease the rate of oxidative addition. However, the steric effect is generally more pronounced.

Q3: My reaction is clean, but the yield is consistently moderate (~50-60%). How can I improve it?

A: If the reaction is clean (i.e., no significant side products), the issue might be incomplete conversion or product loss during workup/purification.

  • Incomplete Conversion: Try slightly increasing the reaction time or temperature. You could also screen different palladium catalysts or ligands, as some systems are simply more efficient than others for a given substrate. A slight increase in the equivalents of the coupling partner (e.g., from 1.1 to 1.3 eq) might also help drive the reaction to completion.

  • Workup/Purification Loss: Ensure your extraction and purification methods are optimized for your product's polarity and stability.

Q4: What are the best practices for setting up these reactions to ensure reproducibility?

A:

  • Inert Atmosphere: Always use standard Schlenk line or glovebox techniques.

  • Dry Solvents: Use anhydrous solvents, either freshly distilled or from a commercial solvent purification system.

  • Degassing: Thoroughly degas your solvents and the reaction mixture.

  • Reagent Quality: Use high-purity starting materials, catalysts, and reagents.

  • Consistent Stirring: Ensure efficient and consistent stirring, especially for heterogeneous mixtures.

  • Accurate Temperature Control: Use a temperature-controlled heating mantle or oil bath.

Experimental Protocols

The following are generalized starting-point protocols. Optimization for specific substrates is highly recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
Reagent/ParameterRecommendationRationale
Substrate This compound1.0 equivalent
Coupling Partner Arylboronic Acid or Pinacol Ester1.2 equivalents
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%
Base K₂CO₃ or K₃PO₄2.0-3.0 equivalents
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Degassed
Temperature 80-100 °CMilder conditions favor selectivity
Atmosphere Argon or NitrogenEssential for catalyst stability

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the palladium catalyst under a positive flow of argon.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position
Reagent/ParameterRecommendationRationale
Substrate This compound1.0 equivalent
Coupling Partner Terminal Alkyne1.1 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂2-5 mol%
Copper Co-catalyst CuI2-5 mol%
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)2.0-3.0 equivalents (can be co-solvent)
Solvent THF or DMFAnhydrous and degassed
Temperature Room Temperature to 60 °CMilder conditions prevent side reactions
Atmosphere Argon or NitrogenPrevents Glaser coupling and catalyst decomposition

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at the desired temperature, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture, then partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-6-methylpyridine. [URL not available]
  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. (2016). [URL not available]
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. [URL not available]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • InCatT - Innovative Catalyst Technologies. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [URL not available]
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. (2022). [URL not available]
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo- vs.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. [URL not available]
  • BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. [URL not available]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (2017). [Link]
  • BenchChem. (2025). Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene". [URL not available]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [URL not available]
  • Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery (RSC Publishing). [URL not available]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL not available]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [URL not available]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [URL not available]
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. (2016). [URL not available]
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. [URL not available]
  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 2,5-Dichloropyridine-3-boronic acid. [URL not available]
  • BenchChem. (2025). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling. [URL not available]
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-chloropyridin-3-ol. [URL not available]
  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. [URL not available]
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [URL not available]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [URL not available]
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. [URL not available]
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. [URL not available]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Technical Support Center: Optimization of Reaction Time for 2-Bromo-5-iodo-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-5-iodo-3-methylpyridine. This halogenated pyridine derivative is a valuable building block in medicinal chemistry and materials science.[1] The synthesis, typically involving a directed ortho-lithiation followed by iodination, can present challenges in optimizing reaction time and maximizing yield. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol to address common issues and streamline your synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the optimization of reaction time.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material (2-Bromo-3-methylpyridine) 1. Insufficiently low temperature for lithiation: The lithiation of pyridines is highly temperature-sensitive. Temperatures above -70 °C can lead to side reactions or decomposition of the lithiated intermediate.[2] 2. Inactive or insufficient lithiating agent: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can degrade upon storage. 3. Presence of moisture or other electrophilic impurities: Water will quench the organolithium reagent.1. Maintain a strict temperature range of -78 °C to -70 °C during the addition of the lithiating agent and for the duration of the lithiation step. Use a cryostat or a well-maintained dry ice/acetone bath. 2. Use freshly prepared or recently titrated LDA or n-BuLi. Ensure the reagent is stored under an inert atmosphere. 3. Thoroughly dry all glassware and solvents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Slow or Incomplete Iodination 1. Inefficient quenching of the lithiated intermediate: The iodine solution must be added at a low temperature to prevent the decomposition of the organolithium species. 2. Degraded iodine: Iodine can sublime over time.1. Add the iodine solution dropwise at -78 °C. Ensure efficient stirring to promote rapid mixing. 2. Use fresh, solid iodine.
Formation of Multiple Products (Poor Regioselectivity) 1. Temperature fluctuations during lithiation: This can lead to a loss of regioselectivity. 2. "Halogen dance" rearrangement: In some cases, the lithiated intermediate can rearrange to a more stable isomer before quenching.[3]1. Strict temperature control is crucial. 2. Minimize the time between the formation of the lithiated intermediate and the addition of iodine. A shorter reaction time at the lithiation step can sometimes suppress rearrangements.
Low Isolated Yield 1. Decomposition of the product during workup: The product may be sensitive to acidic or basic conditions. 2. Loss of product during extraction or purification: The product may have some solubility in the aqueous phase. 3. Formation of difficult-to-remove byproducts. 1. Use a mild quenching agent such as a saturated aqueous solution of sodium bisulfite.[2] 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 3. Optimize the purification method. Column chromatography on silica gel is a common method for purifying halogenated pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the lithiation of 2-Bromo-3-methylpyridine?

A1: The optimal lithiation time is a balance between achieving complete deprotonation and minimizing side reactions or decomposition of the lithiated intermediate. Typically, at -78 °C, a reaction time of 1 to 2 hours after the addition of the lithiating agent is sufficient.[2] It is highly recommended to monitor the reaction progress by quenching small aliquots with an electrophile (e.g., D₂O or iodine) and analyzing by GC-MS or LC-MS to determine the optimal time for your specific setup.

Q2: Can I use n-butyllithium (n-BuLi) instead of Lithium diisopropylamide (LDA) for the lithiation?

A2: Yes, n-BuLi can be used for the lithiation of halopyridines.[2] However, LDA is a bulkier, less nucleophilic base, which can sometimes offer better regioselectivity and reduce the likelihood of nucleophilic addition to the pyridine ring, a potential side reaction.[4] If using n-BuLi, it is crucial to maintain a very low temperature (-78 °C) to minimize this side reaction.

Q3: My reaction turns a very dark color after adding the lithiating agent. Is this normal?

A3: The formation of a colored solution (often yellow, orange, or dark brown) upon lithiation of pyridines is common and generally indicates the formation of the lithiated intermediate. However, an immediate turn to a very dark, tar-like consistency could indicate decomposition, possibly due to temperature fluctuations or the presence of impurities.

Q4: What are the most common byproducts in this synthesis?

A4: Common byproducts can include:

  • Unreacted starting material (2-Bromo-3-methylpyridine).

  • Protonated starting material if the lithiated intermediate is quenched by a proton source.

  • Products of nucleophilic addition of the organolithium reagent to the pyridine ring.

  • Isomeric products resulting from a "halogen dance" rearrangement.[3]

  • Homocoupling products of the lithiated intermediate.

Q5: How can I best purify the final product, this compound?

A5: The most common method for purifying halogenated pyridines is column chromatography on silica gel . A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can also be an effective purification method if a solid product is obtained.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on analogous syntheses of halogenated pyridines.[2][4]

Materials:

  • 2-Bromo-3-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Iodine

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Lithiation:

    • Dissolve 2-Bromo-3-methylpyridine (1.0 eq) in anhydrous THF (approximately 10 mL per gram of starting material).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Iodination:

    • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C.

    • Continue to stir the reaction at -78 °C for 30 minutes.

  • Workup:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bisulfite at -78 °C.

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

Parameter Recommended Value Rationale
Lithiation Temperature -78 °C to -70 °CTo ensure the stability of the lithiated intermediate and maintain regioselectivity.[2]
Lithiation Time 1 - 2 hoursSufficient time for complete deprotonation while minimizing decomposition.
Iodination Temperature -78 °CTo prevent decomposition of the lithiated intermediate upon quenching.
Equivalents of LDA 1.1 eqA slight excess ensures complete lithiation of the starting material.
Equivalents of Iodine 1.5 eqAn excess of the electrophile drives the reaction to completion.

Visualizations

Reaction_Workflow A 1. Dissolve 2-Bromo-3-methylpyridine in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add LDA solution (1.1 eq) dropwise at -78 °C B->C D 4. Stir for 1-2 hours at -78 °C (Lithiation) C->D E 5. Add Iodine solution (1.5 eq) in THF dropwise at -78 °C D->E F 6. Stir for 30 min at -78 °C (Iodination) E->F G 7. Quench with sat. NaHSO₃ F->G H 8. Workup and Extraction G->H I 9. Purification by Column Chromatography H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Check Lithiation Temperature Start->Q1 S1 Maintain -78 °C to -70 °C Q1->S1 Temp. too high Q2 Check Reagent Quality Q1->Q2 Temp. OK S2 Use fresh/titrated LDA and anhydrous solvents Q2->S2 Reagents old/wet Q3 Optimize Reaction Time Q2->Q3 Reagents OK S3 Monitor by TLC/LC-MS to find optimal time Q3->S3 Time not optimized

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka.
  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Common Organic Chemistry. Iodination - Common Conditions.
  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
  • McNally, A., et al. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751.
  • Teledyne ISCO. Purine and Related Compound Purification Strategies.
  • PubChem. 2-Bromo-3-methylpyridine.
  • PubChem. 2-Bromo-3-iodo-4-methylpyridine.
  • Organic Chemistry Portal. High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes.
  • Collum, D. B., et al. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 135(15), 5858-5870.
  • ResearchGate. Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series.

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Technical Support Center: Minimizing Homocoupling in Reactions of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2-Bromo-5-iodo-3-methylpyridine. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge: the formation of homocoupling byproducts. As a difunctionalized pyridine, this substrate offers selective reactivity, with the carbon-iodine bond being significantly more reactive than the carbon-bromine bond in many palladium-catalyzed cross-coupling reactions.[1] However, this reactivity profile also presents opportunities for undesired side reactions, primarily the formation of symmetrical biaryl or dienyne dimers.

This document, structured in a question-and-answer format, moves beyond simple procedural lists. It delves into the mechanistic underpinnings of why homocoupling occurs and provides validated, step-by-step protocols to mitigate this issue across various common reaction types.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I prevent this?

Answer:

The formation of a symmetrical biaryl byproduct, derived from the dimerization of your boronic acid or ester partner, is a frequent issue in Suzuki-Miyaura couplings. This side reaction not only consumes your valuable reagents but also complicates the purification of your desired heterobiaryl product. The two primary culprits are the presence of dissolved oxygen and an excess of palladium(II) species in your reaction mixture.[2]

Mechanistic Insight:

Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a Pd(II)-diaryl intermediate. Subsequent reductive elimination yields the homocoupled product and regenerates the Pd(0) catalyst, which can unfortunately continue this parasitic cycle.[3]

Troubleshooting Workflow for Suzuki Coupling:

Suzuki_Troubleshooting cluster_o2 Oxygen Mitigation cluster_pd Palladium Source Management cluster_ligand Ligand Selection cluster_conditions Condition Optimization start High Homocoupling Observed in Suzuki Reaction check_o2 Step 1: Rigorous Oxygen Exclusion start->check_o2 check_pd Step 2: Evaluate Palladium Precursor check_o2->check_pd If homocoupling persists degas Thoroughly degas solvents (N2/Ar sparging or freeze-pump-thaw). check_ligand Step 3: Optimize Ligand Choice check_pd->check_ligand If homocoupling persists pd0 Use a Pd(0) source directly (e.g., Pd(PPh3)4, Pd2(dba)3) to bypass in-situ reduction. check_conditions Step 4: Adjust Reaction Conditions check_ligand->check_conditions If homocoupling persists bulky_ligands Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination of the desired product. solution Resolution: Minimized Homocoupling check_conditions->solution Problem Resolved temp Lower the reaction temperature to disfavor side reactions. inert Maintain a positive pressure of inert gas (N2/Ar balloon). reducer Add a mild reducing agent (e.g., potassium formate) to scavenge Pd(II) species. base Screen different bases (e.g., K3PO4, Cs2CO3) as base choice can influence transmetalation vs. side reactions.

Caption: Troubleshooting workflow for Suzuki homocoupling.

Recommended Protocol for Minimizing Suzuki Homocoupling:

ParameterRecommendationRationale
Inert Atmosphere Rigorous degassing of solvents and reagents.[4][5]Minimizes oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[2]
Palladium Precursor Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[2][4]Avoids potential homocoupling during the in-situ reduction of Pd(II) precursors.[2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos).[4][6]Accelerates the desired reductive elimination step, outcompeting the homocoupling pathway.
Base K₃PO₄ or Cs₂CO₃.[4]These bases are effective for transmetalation with pyridyl halides without promoting excessive side reactions.
Solvent Anhydrous 1,4-dioxane or toluene.[2]Common solvents for Suzuki couplings that, when properly degassed, support a clean reaction.
Temperature 80-100 °CA balance between achieving a reasonable reaction rate and minimizing thermal decomposition or side reactions.[4]
Q2: In my Sonogashira coupling, I'm getting a lot of the alkyne dimer (Glaser coupling product). How can I suppress this?

Answer:

The copper-catalyzed homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a notorious side reaction in Sonogashira couplings.[7] This occurs when two molecules of the terminal alkyne couple in the presence of the copper(I) co-catalyst and an oxidant (typically oxygen), forming a symmetrical 1,3-diyne.

Mechanistic Insight:

The Sonogashira reaction relies on a dual catalytic cycle.[1] In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This species then transmetalates with the Pd(II)-aryl complex. However, if oxygen is present, it can oxidize the copper acetylide, leading to the formation of the homocoupled diyne.

Strategies to Minimize Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is the primary oxidant for Glaser coupling. Ensure all solvents and the reaction headspace are rigorously deoxygenated.[7][8]

  • Copper-Free Sonogashira Coupling: Eliminating the copper co-catalyst altogether is a highly effective strategy.[8] This often requires the use of more active palladium catalysts, such as those with bulky, electron-rich phosphine ligands, and may require slightly higher temperatures.[8]

  • Use of a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (e.g., H₂/N₂) can significantly reduce the amount of homocoupling.[7]

  • Control of Reagent Stoichiometry: Using a slight excess of the alkyne (1.1-1.2 equivalents) can sometimes help favor the cross-coupling pathway.

Recommended Protocol: Copper-Free Sonogashira Coupling

ParameterRecommendationRationale
Catalyst System Pd(OAc)₂ with a bulky ligand like SPhos or XPhos.Highly active catalyst systems can promote the reaction efficiently without the need for a copper co-catalyst.[8]
Base An amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).The amine acts as both a base and a solvent, and can help reduce Pd(II) to Pd(0) in situ.
Solvent Anhydrous THF or DMF.Good solvents for dissolving the reactants and catalyst components.
Atmosphere Strictly inert (Argon or Nitrogen).[8]Prevents catalyst deactivation.
Temperature 60-80 °COften sufficient for copper-free protocols, minimizing thermal side reactions.
Q3: I am attempting a Buchwald-Hartwig amination and observing the formation of a biaryl byproduct from the coupling of two molecules of this compound. What is causing this?

Answer:

The formation of 5,5'-di(2-bromo-3-methylpyridyl) is a classic example of aryl halide homocoupling under cross-coupling conditions. This side reaction is typically promoted by conditions that favor the reaction of two palladium-aryl intermediates before reductive elimination with the desired amine can occur.

Mechanistic Insight:

The Buchwald-Hartwig amination catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II)-aryl intermediate.[9][10] Homocoupling can occur if two of these intermediates undergo a ligand exchange and subsequent reductive elimination to form the biaryl product.[3] This pathway is often competitive with the desired C-N bond formation, especially at high concentrations or if the amine coupling partner is sterically hindered or electronically deactivated.

Troubleshooting Buchwald-Hartwig Homocoupling:

Buchwald_Troubleshooting cluster_ligand Ligand Optimization cluster_base Base Selection cluster_conc Concentration Control start Aryl Halide Homocoupling in Buchwald-Hartwig Reaction check_ligand Step 1: Ligand Selection is Critical start->check_ligand check_base Step 2: Evaluate Base Strength and Type check_ligand->check_base If homocoupling persists bulky_ligands Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). check_conc Step 3: Adjust Reactant Concentrations check_base->check_conc If homocoupling persists strong_base Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. solution Resolution: Selective C-N Coupling Achieved check_conc->solution Problem Resolved slow_addition Consider slow addition of the aryl halide to maintain a low concentration. ligand_ratio Ensure appropriate Pd:Ligand ratio (typically 1:1.5 to 1:2).

Caption: Decision tree for minimizing Buchwald-Hartwig homocoupling.

Recommended Protocol for Selective Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos).[11][12]These ligands create a sterically hindered palladium center that favors reductive elimination of the C-N bond over the C-C homocoupling pathway.
Base Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS).[10][11]Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions.
Solvent Anhydrous toluene or dioxane.[12]Aprotic solvents that are standard for this transformation.
Temperature 80-110 °CNecessary to drive the reaction to completion, but excessive heat can promote side reactions.[12]
Atmosphere Strictly inert (Argon or Nitrogen).[9]Protects the sensitive catalyst system from oxidation.
Q4: Can I form a Grignard or organolithium reagent from this compound without significant Wurtz-type homocoupling?

Answer:

Yes, selective formation of an organometallic reagent is feasible, but it requires careful control of conditions to prevent Wurtz-type homocoupling.[13][14] This side reaction involves the coupling of two molecules of the aryl halide in the presence of the metal.[14] Due to the higher reactivity of the C-I bond, metal-halogen exchange will occur preferentially at the 5-position.

Mechanistic Insight:

Wurtz-type coupling can occur when the newly formed organometallic reagent (Ar-MgBr or Ar-Li) reacts with a molecule of the starting aryl halide (Ar-I). This is essentially a nucleophilic attack of the organometallic on the aryl halide.

Key Considerations for Minimizing Wurtz Coupling:

  • Low Temperatures: This is the most critical parameter. Forming the organometallic reagent at very low temperatures (e.g., -78 °C for organolithiums, or 0 °C for Grignards) significantly slows down the rate of the subsequent coupling reaction.[13]

  • Rapid Trapping: Once the organometallic reagent is formed, it should be reacted with the desired electrophile as quickly as possible. Avoid letting the organometallic solution stir for extended periods before adding the electrophile.

  • Inverse Addition: For Grignard formation, adding the aryl halide solution slowly to a suspension of magnesium can help maintain a low concentration of the aryl halide, thus minimizing the chance of it reacting with the formed Grignard reagent.[13]

Recommended Protocol: Selective Lithiation-Borylation

This procedure illustrates the principle of forming an organometallic and trapping it to avoid homocoupling.

  • Setup: To an oven-dried flask under argon, add this compound (1.0 equiv) and anhydrous THF or Et₂O.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. The reaction is typically very fast.

  • Borylation (Trapping): After a short stirring time (e.g., 15 minutes), add triisopropyl borate (1.2 equiv) dropwise at -78 °C.

  • Workup: Allow the reaction to warm to room temperature, then quench with aqueous acid. This procedure generates the corresponding boronic ester, a versatile intermediate for subsequent Suzuki couplings, while minimizing homocoupling.[15]

References
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Czaplik, W. M., Mayer, M., & Cvengroš, J. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(5), 886-892.
  • Yin, L., & Liebscher, J. J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • University of Bristol. (2017). The lithiation–borylation reaction.
  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
  • Blair, D. J., & Aggarwal, V. K. (2017). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. The Journal of Organic Chemistry, 82(19), 10498-10506.
  • ResearchGate. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling).

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Technical Support Center: Ligand Choice in Cross-Coupling of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Bromo-5-iodo-3-methylpyridine. This document is designed for researchers and drug development professionals who encounter challenges with this specific substrate. We will move beyond generic protocols to explore the causal relationships between ligand structure and reaction outcome, providing you with the expert insights needed to troubleshoot and optimize your syntheses.

The substrate , this compound, presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. Its structure features two distinct halogen atoms (I, Br) offering the potential for site-selective functionalization. However, the pyridine nitrogen lone pair can act as a catalyst poison, and steric hindrance from the 2-bromo and 3-methyl groups can impede key steps in the catalytic cycle.[1][2][3] The judicious selection of a phosphine ligand is therefore not merely an optimization step but the primary determinant of success.

Part 1: Foundational Principles - The "Why" of Ligand Selection

Before troubleshooting specific reactions, it's crucial to understand the mechanistic role of phosphine ligands. The ligand's steric and electronic properties directly influence the rates of the three key steps in most cross-coupling cycles: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[4][5][6]

  • Steric Bulk: Large, bulky ligands (e.g., dialkylbiaryl phosphines like XPhos, SPhos) accelerate the final reductive elimination step, which is often rate-limiting.[7] This bulk also creates a "coordination sphere" that can shield the palladium center from deactivation by the pyridine nitrogen.[1][8]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the initial oxidative addition step, where the catalyst inserts into the carbon-halogen bond.[4][9] This is particularly critical for activating the stronger C-Br bond.

  • Bite Angle: For bidentate ligands (e.g., Xantphos, dppf), the natural angle formed by the P-Pd-P bond influences the geometry of the complex. A wider bite angle can promote reductive elimination.[10]

Ligand_Effects cluster_OA Oxidative Addition cluster_RE Reductive Elimination cluster_Stab Catalyst Stability OA Pd(0)L + R-X → R-Pd(II)L(X) RE R-Pd(II)L(Nu) → R-Nu + Pd(0)L ERL Electron-Rich Ligands (e.g., tBu₃P, SPhos) ERL->OA Accelerates (Increases Pd nucleophilicity) Stab L-Pd-N(pyridine) Deactivation SBL Sterically Bulky Ligands (e.g., XPhos, RuPhos) SBL->RE Promotes (Relieves steric strain) SBL_Stab Sterically Bulky Ligands SBL_Stab->Stab Inhibits (Shields Pd center)

Part 2: Troubleshooting Guides & FAQs

This section is structured to address the most common issues encountered when working with this compound.

General Issues

Q1: My reaction is failing completely, and I observe the formation of palladium black. What is the primary cause?

A: The formation of palladium black signifies catalyst decomposition. For pyridine-containing substrates, the most common cause is the coordination of the pyridine nitrogen to the palladium center, forming stable, off-cycle complexes that inhibit catalysis and eventually decompose.[1][11]

  • Root Cause: Your ligand is likely not providing sufficient steric shielding for the palladium center. Simple, small ligands like Triphenylphosphine (PPh₃) are often inadequate for this substrate.

  • Troubleshooting Protocol:

    • Switch to a Bulky Ligand: Immediately switch to a state-of-the-art, sterically demanding dialkylbiaryl phosphine ligand. Buchwald-type ligands such as XPhos , SPhos , or RuPhos are specifically designed for challenging substrates.[7][8]

    • Use a Precatalyst: Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), use a well-defined precatalyst like XPhos Pd G3 or SPhos Pd G2 . These precatalysts incorporate the ligand in a 1:1 ratio and provide a more controlled and reproducible generation of the active catalyst.[12]

    • Ensure Rigorous Inert Conditions: Oxygen can also lead to catalyst decomposition. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[13]

Suzuki-Miyaura Coupling: C-C Bond Formation

Q2: I am attempting a Suzuki coupling, but the yield is very low. Which ligand should I start with?

A: For a challenging, electron-deficient, and sterically hindered substrate like this, a highly active catalyst system is required from the outset.

  • Recommended Starting Point: Use SPhos or XPhos as the ligand with a Pd(II) source like Pd(OAc)₂ or, preferably, a dedicated precatalyst. These ligands combine the necessary steric bulk and electron-richness to overcome pyridine inhibition and promote rapid oxidative addition and reductive elimination.[1][7]

Q3: I want to perform a selective Suzuki coupling at the more reactive C-I bond. How does my ligand choice change?

A: Excellent question. Site selectivity is controlled by tuning the reactivity of the catalyst. The C-I bond is significantly weaker and more reactive than the C-Br bond, allowing for selective oxidative addition under milder conditions.

  • Strategy: Use a less reactive catalyst system.

    • Ligand: Start with a less electron-rich and less bulky ligand like Triphenylphosphine (PPh₃) or a bidentate ligand like PdCl₂(dppf) . These catalysts are often not active enough to cleave the C-Br bond, especially at lower temperatures.[14]

    • Temperature Control: Run the reaction at a lower temperature (e.g., room temperature to 60 °C). This will favor the kinetically preferred oxidative addition into the C-I bond.

    • Base Selection: Use a milder base like K₂CO₃ or Cs₂CO₃.

Q4: After successfully coupling at the C-I position, how do I couple at the remaining C-Br bond?

A: The C-Br bond on this electron-deficient pyridine ring now requires a highly active catalyst. You will need to perform a second coupling under more forcing conditions with a high-performance ligand.

  • Strategy:

    • Isolate the Product: Isolate and purify the product from the first coupling step.

    • Employ a High-Activity System: For the second coupling, use a robust ligand like SPhos or a next-generation ligand like BrettPhos . These are designed to activate stubborn aryl chlorides and bromides.[8][15]

    • Increase Temperature: This reaction will likely require higher temperatures (e.g., 80-110 °C) to facilitate oxidative addition into the stronger C-Br bond.

Suzuki_Troubleshooting Start Low Yield or No Reaction Check1 Is Palladium Black forming? Start->Check1 Cause1 Catalyst Deactivation (Pyridine Inhibition) Check1->Cause1 Yes Check2 Reaction is clean but sluggish? Check1->Check2 No Solution1 Use Bulky Ligand: - XPhos, SPhos - Use G2/G3 Precatalyst Cause1->Solution1 Cause2 Slow Oxidative Addition or Reductive Elimination Check2->Cause2 Yes Check3 Poor Selectivity? (Br and I react) Check2->Check3 No Solution2 Increase Catalyst Activity: - Switch to more electron-rich/ bulky ligand (e.g., SPhos) - Increase Temperature Cause2->Solution2 Cause3 Catalyst Too Reactive for C-I Selective Coupling Check3->Cause3 Yes Solution3 Decrease Catalyst Activity: - Use less active ligand (PPh₃, dppf) - Lower Reaction Temperature Cause3->Solution3

Buchwald-Hartwig Amination: C-N Bond Formation

Q5: My Buchwald-Hartwig amination is giving low yields. What are the critical ligand considerations for this reaction?

A: The Buchwald-Hartwig amination is notoriously sensitive to ligand choice, especially with challenging heteroaryl halides.[16][17] The steric environment created by the ligand is paramount to promoting the difficult C-N reductive elimination step.

  • Recommended Ligands:

    • For Primary and Secondary Amines: Start with a Josiphos-type ligand (if available) or more commonly, a bulky biarylphosphine ligand. BrettPhos and RuPhos are often superior choices for C-N coupling of heteroaryl halides.[8]

    • Precatalysts are Key: Use of precatalysts (e.g., BrettPhos Pd G3 ) is highly recommended for reproducibility and high activity.[18]

  • Base Considerations: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine. The choice of base and ligand are often intertwined, and screening may be necessary.[8]

Q6: I am observing a significant amount of hydrodehalogenation (the Br or I is replaced by H). How can ligand choice mitigate this?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N coupling. It can arise from various pathways, but a well-chosen ligand can accelerate the productive reductive elimination, outcompeting the side reaction.

  • Strategy: The goal is to speed up the C-N bond formation.

    • Increase Steric Bulk: Switch to an even bulkier ligand. The increased steric pressure around the metal center can make reductive elimination more favorable.

    • Check Amine Purity: Ensure your amine is pure and dry. Impurities can sometimes act as hydrogen sources.[8]

    • Optimize Base: In some cases, the choice of base can influence this side reaction. Screening bases may be required.[8]

Sonogashira Coupling: C-C (alkyne) Bond Formation

Q7: My Sonogashira coupling is failing. What ligands are typically used?

A: The Sonogashira coupling often operates under milder conditions than Suzuki or Buchwald-Hartwig reactions and typically involves a copper(I) co-catalyst.[19]

  • Typical System: A common starting point is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI). The PPh₃ ligand is often sufficient, especially for the reactive C-I bond.

  • Troubleshooting: If this system fails, catalyst deactivation is again a likely culprit.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often rely on more advanced palladium/ligand systems (e.g., with SPhos) that can function without the copper co-catalyst, sometimes leading to cleaner reactions.

    • Base and Solvent: The choice of amine base (e.g., Et₃N, DIPEA) is critical as it serves as both the base and often as a solvent. Ensure it is high purity and degassed.[20]

Part 3: Data & Protocols
Comparative Data: Ligand Impact on Suzuki Coupling Yield

The following table summarizes expected outcomes for the Suzuki coupling of 4-methoxyphenylboronic acid with this compound, highlighting the impact of ligand and temperature on selectivity and yield.

EntryHalide TargetLigandTemperature (°C)Expected OutcomeRationale
1C₅-IPPh₃50High yield, >95% selective for C-I couplingMild catalyst selectively activates the weaker C-I bond.
2C₅-IXPhos50High yield, potential for C-Br couplingHighly active catalyst may start to activate C-Br even at low temp.
3C₂-BrPPh₃100Low to no yieldLigand is not active enough to promote oxidative addition into the C-Br bond.
4C₂-BrXPhos100High yield of di-coupled productHighly active ligand and high temp are required to activate the C-Br bond.
General Experimental Protocols

CAUTION: These reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Palladium catalysts and phosphine ligands are sensitive to air and moisture.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the mixture at 50-60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C-Br Position (on a pre-functionalized substrate)

  • To an oven-dried reaction vial inside a glovebox, add the C₅-functionalized pyridine substrate (1.0 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and Sodium tert-butoxide (1.5 equiv).

  • Add the desired amine (1.2 equiv).

  • Seal the vial and add anhydrous, degassed toluene.

  • Remove the vial from the glovebox and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and purify as described in Protocol 1.

References
  • Vertex AI Search. (2026).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Reviews.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
  • McNulty, J., & Capretta, A. (2005). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Organic Letters. [Link]
  • Merck Millipore. (n.d.).
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. [Link]
  • Newman, L. F., & Campeau, L.-C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1436–1440. [Link]
  • Royal Society of Chemistry. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. [Link]
  • Valente, C., & Organ, M. G. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(41), 9574-9582. [Link]
  • ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
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  • National Institutes of Health. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]
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  • Nptel.ac.in. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Oreate AI Blog. (2026).
  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(22), 11068-11086. [Link]
  • ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • ResearchGate. (n.d.). Structures of some 2,3,5‐trisubstituted pyridines with biological.... [Link]
  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
  • Semantic Scholar. (2020).
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
  • Inorganics. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

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Technical Support Center: Synthesis of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-iodo-3-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into the common challenges, provide detailed troubleshooting advice in a question-and-answer format, and offer validated protocols to ensure a robust and reproducible process.

Introduction: Strategic Approach to a Challenging Synthesis

This compound is a valuable substituted pyridine intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, however, is not trivial. The electron-deficient nature of the pyridine ring makes electrophilic substitution reactions challenging, often requiring harsh conditions that can lead to issues with regioselectivity and byproduct formation, particularly during scale-up.[1][2]

This guide focuses on the most reliable and controllable synthetic pathway, which proceeds through a two-step sequence starting from 2-Amino-3-methylpyridine. This route offers superior regiochemical control compared to direct halogenation of 3-methylpyridine.

Section 1: Recommended Synthetic Pathway

The recommended pathway involves two key transformations:

  • Selective Bromination: Electrophilic bromination of 2-Amino-3-methylpyridine to yield 2-Amino-5-bromo-3-methylpyridine. The activating amino group directs the incoming electrophile to the 5-position.

  • Sandmeyer-type Diazotization and Iodination: Conversion of the 2-amino group to a diazonium salt, followed by substitution with iodide to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Selective Bromination cluster_1 Step 2: Diazotization & Iodination A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B  NBS, Solvent (e.g., Acetone) C 2-Amino-5-bromo-3-methylpyridine D Diazonium Salt Intermediate (in situ) C->D  NaNO₂, H₂SO₄, 0-5 °C E This compound D->E  KI (aq)

Figure 1. Recommended two-step synthesis pathway.

Section 2: Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process.

Part A: Step 1 - Selective Bromination of 2-Amino-3-methylpyridine

Q1: My bromination reaction is producing a significant amount of a second, heavier byproduct. What is it and how can I prevent its formation?

A1: The most common byproduct in this reaction is the over-brominated species, 2-Amino-3,5-dibromopyridine .[3] This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of the brominating agent.

Causality: The initial product, 2-Amino-5-bromo-3-methylpyridine, is still an activated ring system and can undergo a second electrophilic substitution, primarily at the 3-position if conditions are forced.

Troubleshooting Steps:

  • Stoichiometry Control: Use N-Bromosuccinimide (NBS) as the brominating agent instead of liquid bromine for better handling and stoichiometry. Ensure no more than 1.0 to 1.05 molar equivalents of NBS are used.[4]

  • Controlled Reagent Addition: On a large scale, add the NBS solution dropwise or as a solid in portions to the solution of 2-amino-3-methylpyridine. This maintains a low concentration of the electrophile and minimizes over-reaction.

  • Temperature Management: Maintain a low reaction temperature. Start the addition at 0-5 °C and allow the reaction to slowly warm to room temperature. Aggressive heating is a primary cause of byproduct formation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q2: The reaction seems sluggish and incomplete, even after several hours. What could be the issue?

A2: Incomplete reactions are typically due to issues with reagent quality or insufficient activation.

Troubleshooting Steps:

  • Reagent Purity: Ensure the 2-amino-3-methylpyridine is pure and dry. Verify the quality of the NBS; it can degrade over time.

  • Solvent Choice: While solvents like acetone or chloroform are common, ensure they are dry.[4] For scale-up, acetonitrile can be an excellent choice due to its polarity and higher boiling point, though careful temperature control is still needed.

  • Acid Catalyst (Optional): In some cases, a catalytic amount of a non-interfering acid can protonate the pyridine nitrogen, but this can also deactivate the ring. This is generally not required for an amino-activated pyridine and should be approached with caution.

Part B: Step 2 - Sandmeyer-type Diazotization and Iodination

Q3: The yield of my final product is consistently low after the Sandmeyer reaction. Where am I losing material?

A3: Low yields in a Sandmeyer reaction are a classic scale-up challenge and can be attributed to several factors, primarily the instability of the intermediate diazonium salt.[5]

Causality: The diazonium salt ([Py]-N₂⁺) is highly reactive. If not immediately trapped by the iodide nucleophile, it can decompose or react with water to form a hydroxy-pyridine byproduct (a "phenol" analog), or revert to the starting amine.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical parameter. The diazotization (addition of NaNO₂) must be performed between 0 °C and 5 °C .[5] On a larger scale, this requires a reactor with excellent heat transfer capabilities. A runaway exotherm will rapidly decompose the diazonium salt.

  • Order of Addition: A "reverse addition" often works best at scale. Slowly add the cold diazonium salt solution to a stirred, pre-warmed (around 50-60 °C) solution of potassium iodide (KI). This ensures the diazonium salt is consumed as it is added, minimizing its lifetime in solution and thus its chance to decompose.

  • Acid Concentration: Use a sufficient excess of sulfuric acid (or another non-nucleophilic acid like HBF₄). The acid prevents the formation of diazoamino compounds and maintains the solubility of the amine salt. A common ratio is 3-4 equivalents of acid.

  • Degassing: The reaction releases a large volume of nitrogen gas (N₂). Ensure the reactor is adequately vented to handle the gas evolution, which can be vigorous, especially during the addition to the KI solution.

Q4: My final product is dark and oily, and difficult to purify. What are these impurities?

A4: Dark, tarry impurities are common in Sandmeyer reactions and are often due to side reactions of the diazonium salt, including radical reactions that can lead to polymerization.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the 2-Amino-5-bromo-3-methylpyridine from Step 1 is of high purity. Any residual impurities can be carried through and complicate the reaction and purification.

  • Quenching and Workup: After the reaction is complete (N₂ evolution has ceased), a quenching step with sodium thiosulfate or sodium bisulfite is crucial to destroy any excess iodine, which can contribute to color.

  • pH Adjustment: During workup, carefully basify the acidic reaction mixture to a pH of 8-9 to precipitate the product.[4] Do this while cooling to manage the exotherm from neutralization.

  • Purification Strategy: Avoid chromatography at scale. The product has a melting point of 43-46 °C, making it a good candidate for purification by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or ethanol/water).[6]

Troubleshooting_Flow cluster_step1 Step 1: Bromination Issues cluster_step2 Step 2: Sandmeyer Issues S1_Issue Low Selectivity (Dibromo Byproduct) S1_Sol1 Control Stoichiometry (≤1.05 eq NBS) S1_Issue->S1_Sol1 S1_Sol2 Maintain Low Temp (0-5 °C start) S1_Issue->S1_Sol2 S1_Sol3 Monitor via TLC/HPLC S1_Issue->S1_Sol3 S2_Issue Low Yield / Impurities S2_Sol1 Strict Temp Control (0-5 °C for Diazotization) S2_Issue->S2_Sol1 S2_Sol2 Use 'Reverse Addition' (Add diazonium to KI) S2_Issue->S2_Sol2 S2_Sol3 Optimize Workup (Thiosulfate quench) S2_Issue->S2_Sol3

Figure 2. Troubleshooting workflow for key scale-up issues.

Section 3: Detailed Experimental Protocols

Safety First: This synthesis involves corrosive acids, toxic pyridine derivatives, and a potentially unstable diazonium intermediate. Always work in a well-ventilated fume hood or appropriate reactor system.[7] Wear personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[8]

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
  • Setup: In a reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-amino-3-methylpyridine (1.0 eq) and a suitable solvent (e.g., acetone or acetonitrile, ~10 volumes).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • NBS Addition: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent (~5 volumes). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Add water and a saturated sodium bicarbonate solution to neutralize any residual acid and precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from an ethanol/water mixture if higher purity is required.

Protocol 2: Synthesis of this compound
  • Amine Salt Formation: To a reactor equipped for low-temperature work, add concentrated sulfuric acid (H₂SO₄, 3.5 eq) and water (~5 volumes). Cool the mixture to 0-5 °C. Slowly add the crude 2-amino-5-bromo-3-methylpyridine (1.0 eq) from the previous step, keeping the temperature below 15 °C. Stir until all solids dissolve.

  • Diazotization: Cool the solution to 0-5 °C. In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the reactor over 1 hour, maintaining the internal temperature strictly below 5 °C . Stir for an additional 30 minutes at 0-5 °C.

  • Iodide Solution Prep: In a separate, larger reactor equipped with a vent, dissolve potassium iodide (KI, 1.5 eq) in water (~3 volumes) and warm to 50-60 °C.

  • Sandmeyer Reaction (Reverse Addition): Slowly add the cold diazonium salt solution from step 2 into the warm KI solution. Vigorous N₂ evolution will occur. Control the addition rate to manage the foaming and maintain the temperature between 50-70 °C.

  • Completion: After the addition is complete, stir the mixture at 70 °C for 1 hour until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate until the dark iodine color disappears. Carefully basify the mixture to pH 8-9 with a 20% sodium hydroxide solution, keeping the temperature below 25 °C.

  • Isolation & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a heptane/ethyl acetate solvent system.

Section 4: Data Summary Table

The following table provides typical parameters for a successful scale-up synthesis. Actual results may vary based on equipment and specific conditions.

ParameterStep 1: BrominationStep 2: SandmeyerOverall
Starting Material 2-Amino-3-methylpyridine2-Amino-5-bromo-3-methylpyridine2-Amino-3-methylpyridine
Key Reagents NBS (1.05 eq)NaNO₂ (1.1 eq), KI (1.5 eq)-
Critical Temperature 0-10 °C (addition)0-5 °C (diazotization)-
Typical Yield 90-95%70-80%63-76%
Typical Purity (Crude) >95%>90%-
Purity (After Recryst.) >99%>98%>98%
Key Byproduct 2-Amino-3,5-dibromopyridine2-Bromo-5-hydroxy-3-methylpyridine-

Section 5: References

  • Biosynth (n.d.). 2-Bromo-3-methylpyridine. Retrieved from Biosynth Product Page.

  • Google Patents (2015). Preparation method of 2-methyl-3-bromopyridine. CN104945313A.

  • Smolecule (n.d.). 2-Bromo-4-iodo-3-methylpyridine. Retrieved from Smolecule Product Page.

  • Google Patents (2015). Preparation method of 2-methyl-3-bromopyridine. CN104945313A.

  • ChemicalBook (n.d.). 2-Bromo-3-methylpyridine synthesis. Retrieved from ChemicalBook.

  • Google Patents (2016). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.

  • YouTube (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Organic Chemistry Explained.

  • VCU Innovation Gateway (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.

  • NIH - National Center for Biotechnology Information (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PNAS.

  • ChemicalBook (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. Retrieved from ChemicalBook.

  • Organic Syntheses (n.d.). Organic Syntheses Procedure.

  • Patsnap (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. CN112942007A.

  • American Chemical Society (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.

  • ResearchGate (2020). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.

  • ChemRxiv (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

  • NIH - National Center for Biotechnology Information (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

  • Google Patents (2014). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. CN103755628B.

  • ChemScene (n.d.). 2-Bromo-3-iodo-5-methylpyridine. Retrieved from ChemScene.

  • ChemScene (n.d.). this compound. Retrieved from ChemScene.

  • BenchChem (2025). challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.

  • ProQuest (2022). Selective halogenation of pyridines and diazines via unconventional intermediates.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). this compound. Retrieved from TCI Chemicals.

  • International Journal of Scientific and Innovative Research (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

  • BLD Pharm (n.d.). 5-Bromo-2-iodo-3-methylpyridine. Retrieved from BLD Pharm.

  • The Royal Society of Chemistry (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines.

  • NIH - National Center for Biotechnology Information (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.

  • Organic Syntheses (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.

  • Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine.

  • Santa Cruz Biotechnology (n.d.). 2-Bromo-3-iodo-5-methylpyridine. Retrieved from SCBT.

  • ACS Publications (1947). The Halogenation of Pyridine. Journal of the American Chemical Society.

  • Semantic Scholar (2002). Synthesis of substituted pyridines by the reactions of halopyridines.

  • Ottokemi (n.d.). 2-Amino-5-bromo-3-methylpyridine, 97%. Retrieved from Ottokemi.

  • Carl ROTH (n.d.). Safety Data Sheet: Pyridine.

  • Fisher Scientific (n.d.). this compound, 95%, Thermo Scientific.

  • ChemicalBook (n.d.). this compound. Retrieved from ChemicalBook.

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Technical Support Center: Dehalogenation of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodo-3-methylpyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during dehalogenation and cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions needed to optimize your synthetic routes, minimize impurity formation, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is the selective functionalization of this compound often complicated by side reactions?

The primary challenge arises from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond (Bond Dissociation Energies: C-I ≈ 234 kJ/mol, C-Br ≈ 293 kJ/mol)[1]. This inherent chemical property makes the iodo-substituent the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the desired outcome. However, this high reactivity also makes it more susceptible to undesired dehalogenation (hydrodeiodination) and other side reactions under typical catalytic conditions.

Q2: What are the most common dehalogenation-related side products I should anticipate in my reaction mixture?

When working with this compound, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, you should monitor for three primary classes of side products. These can be readily identified by GC-MS or LC-MS analysis.

Side Product Class Structure Name Common Cause
Mono-Hydrodehalogenation 2-Bromo-3-methylpyridineReduction of the C-I bond
Di-Hydrodehalogenation 3-MethylpyridineReduction of both C-I and C-Br bonds
Homocoupling 2,2'-Dibromo-3,3'-dimethyl-5,5'-bipyridineDimerization of the starting material
Q3: Which side product is most prevalent and what factors drive its formation?

The most commonly observed and often most significant side product is 2-Bromo-3-methylpyridine , formed via a process called hydrodehalogenation (specifically, hydrodeiodination)[2][3][4]. This occurs when the iodine atom is replaced by a hydrogen atom. The primary drivers for its formation include:

  • Presence of a Hydride Source: Solvents (e.g., alcohols), reagents (e.g., certain bases or boronic acids), or even adventitious water can act as a source of hydride or protons that quench the organopalladium intermediate, leading to the reduced byproduct[2][3][4].

  • Slow Transmetalation: In cross-coupling reactions, if the desired transmetalation step (e.g., from the organoboron reagent in a Suzuki coupling) is slow, the aryl-palladium(II)-halide intermediate has a longer lifetime, increasing the probability of it undergoing a competing dehalogenation pathway[2].

Q4: How can I distinguish between isomers if my starting material is impure?

Commercial batches of halogenated pyridines can sometimes contain isomers[5]. For instance, contamination with 2-Bromo-3-iodo-5-methylpyridine (CAS 65550-82-5) could lead to unexpected regioisomeric products[6][7]. It is crucial to assess the purity of your starting material by techniques like NMR or high-performance liquid chromatography (HPLC). The use of specialized chromatographic columns, such as those with pentafluorophenyl (PFP) stationary phases, has been shown to be highly effective in separating closely related halogenated isomers and their dehalogenated impurities[8][9].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: High Levels of 2-Bromo-3-methylpyridine (Hydrodeiodination Product)
  • Symptom: Your primary reaction product is contaminated with a significant amount (>5-10%) of the mono-dehalogenated byproduct, 2-Bromo-3-methylpyridine, as confirmed by mass spectrometry and NMR.

  • Causality Analysis: This indicates that the reduction of the aryl-palladium(II)-iodide intermediate is competing effectively with the desired productive catalytic cycle.

  • Inappropriate Solvent Choice:

    • Cause: Protic solvents like methanol or isopropanol can serve as hydride donors.

    • Solution: Switch to aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene. Ensure the solvent is anhydrous, as excessive water can also be a proton source leading to dehalogenation[2].

  • Suboptimal Base Selection:

    • Cause: Strong alkoxide bases may promote dehalogenation pathways. Some bases may also contain hydride impurities.

    • Solution: Optimize the base. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often preferred as they are less likely to act as hydride donors[2][10].

  • Inefficient Catalyst System:

    • Cause: The chosen ligand may not be promoting the desired reductive elimination efficiently, or the oxidative addition/transmetalation steps are slow, allowing side reactions to occur[2]. The pyridine nitrogen can also coordinate to the palladium center and inhibit catalysis[2].

    • Solution: Screen different ligands. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often accelerate the desired cross-coupling, minimizing the lifetime of intermediates prone to dehalogenation[2].

Issue 2: Formation of Homocoupling Byproducts (Bipyridines)
  • Symptom: GC-MS or LC-MS analysis reveals peaks with a mass corresponding to the dimer of your starting material or coupling partner.

  • Causality Analysis: Homocoupling is a common side reaction in many cross-coupling processes[11][12]. It can be particularly prevalent if the transmetalation step is slow relative to a competing pathway where two organopalladium intermediates react with each other. The presence of oxygen can also promote the homocoupling of boronic acid reagents[13].

  • Presence of Oxygen:

    • Cause: Molecular oxygen can facilitate the oxidative homocoupling of organoboron reagents.

    • Solution: Ensure the reaction vessel and solvents are rigorously degassed before adding the palladium catalyst. This is typically achieved by several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

  • Slow Transmetalation Rate:

    • Cause: The organometallic coupling partner (e.g., boronic acid) may be of low purity or reactivity, slowing down the transmetalation step.

    • Solution: Use high-purity, highly active organoboron reagents[2]. Ensure the base is effectively activating the boronic acid to form the borate species, which is more competent for transmetalation[14].

Issue 3: Low or No Conversion of Starting Material
  • Symptom: The reaction stalls, leaving a large amount of unreacted this compound.

  • Causality Analysis: This points to catalyst inhibition or deactivation, or reaction conditions that are too mild to initiate the catalytic cycle.

  • Catalyst Inhibition:

    • Cause: The nitrogen atom on the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst[2]. Impurities in the starting material, such as residual amines from a previous synthetic step, can also act as catalyst poisons[5].

    • Solution: Use specialized ligands, such as Buchwald's biaryl phosphine ligands, which are known to be effective for N-heterocyclic substrates[2]. Ensure the purity of your starting material before use.

  • Ineffective Catalyst Activation:

    • Cause: The chosen palladium precursor may not be efficiently reduced to the active Pd(0) species under the reaction conditions.

    • Solution: Consider using a pre-catalyst that more readily forms the active Pd(0) species. Gently increasing the reaction temperature can also help overcome the activation barrier for oxidative addition, but must be done cautiously to avoid promoting side reactions[2].

Visualized Workflows and Pathways

To further clarify the relationships between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.

G cluster_0 Reaction Pathways SM This compound + Pd(0)L_n OAI Aryl-Pd(II)-I Intermediate SM->OAI Oxidative Addition Product Desired Cross-Coupled Product OAI->Product Transmetalation & Reductive Elimination (Desired Pathway) Side_Product1 2-Bromo-3-methylpyridine (Hydrodeiodination) OAI->Side_Product1 Protonolysis/ Hydride Attack (Side Reaction) Side_Product2 Bipyridine Homocoupling Product OAI->Side_Product2 Homocoupling Pathway (Side Reaction)

Caption: Key reaction pathways for this compound.

G start High Level of Side Product Observed q1 What is the major impurity? start->q1 a1 2-Bromo-3-methylpyridine (Hydrodeiodination) q1->a1 a2 Homocoupling Product q1->a2 a3 Low Conversion q1->a3 sol1 1. Switch to aprotic solvent (THF, Dioxane) 2. Use weaker base (K₂CO₃, K₃PO₄) 3. Screen bulky, e-rich ligands (SPhos) a1->sol1 sol2 1. Rigorously degas solvent and vessel 2. Check purity of coupling partner 3. Optimize Base/Ligand Ratio a2->sol2 sol3 1. Use specialized ligand for heterocycles 2. Check starting material for impurities 3. Use a pre-catalyst a3->sol3

Caption: Troubleshooting workflow for dehalogenation side products.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 5-Iodo Position

This protocol is designed as a starting point to favor selective coupling at the iodine position while minimizing hydrodehalogenation.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Degassing: Seal the flask with a septum, and subject it to three cycles of evacuation under high vacuum followed by backfilling with argon gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.

  • Catalyst Addition: In a separate vial under argon, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Dissolve this mixture in a small amount of the reaction solvent and add it to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of both the desired product and key side products (2-Bromo-3-methylpyridine).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Product and Side Product Identification

A standard Gas Chromatography-Mass Spectrometry (GC-MS) method is highly effective for separating and identifying the volatile products and byproducts from these reactions.

  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

  • Injection: 1 µL of a diluted reaction aliquot (in ethyl acetate), split injection (e.g., 50:1).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Expected Elution Order: 3-Methylpyridine (lowest boiling point) -> 2-Bromo-3-methylpyridine -> this compound -> Desired coupled product -> Homocoupled bipyridine (highest boiling point).

References

  • Chen, C., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
  • Aydın, F. Ç., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. [Link]
  • Widenhoefer, R. A., & Buchwald, S. L. (1996). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
  • Bhanushali, M., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]
  • Stambuli, J. P., et al. (2002). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics. [Link]
  • The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research. [Link]
  • Camire, C. E., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • Wikipedia. (n.d.). Dehalogenation.
  • Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia. (n.d.). Dehalogenation.
  • PubChem. (n.d.). This compound.
  • Gu, J., et al. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics. [Link]
  • de Vries, J. G., & de Vries, A. H. M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics. [Link]
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Sobrado, P. (2021). Role of reduced flavin in dehalogenation reactions. Archives of Biochemistry and Biophysics. [Link]
  • D.J. C. Constable, et al. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]

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work-up procedures for 2-Bromo-5-iodo-3-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the work-up procedures of reactions involving 2-Bromo-5-iodo-3-methylpyridine. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

Introduction to this compound

This compound is a highly versatile heterocyclic building block, prized in pharmaceutical and agrochemical research.[1] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[2] This allows for selective functionalization at the 5-position, making it a valuable intermediate for constructing complex molecular architectures.[1]

This guide focuses on the critical, yet often challenging, post-reaction work-up and purification stages for three common transformations of this substrate:

  • Suzuki-Miyaura Cross-Coupling

  • Sonogashira Cross-Coupling

  • Buchwald-Hartwig Amination

Section 1: Suzuki-Miyaura Cross-Coupling Work-up

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][4] When working with this compound, the reaction is typically performed selectively at the 5-position (C-I). The work-up is crucial for removing inorganic salts, the boronic acid species, and residual palladium catalyst.

Standard Experimental Work-up Protocol

This protocol provides a generalized procedure for the aqueous work-up of a Suzuki-Miyaura reaction involving this compound.

Materials:

  • Completed reaction mixture (e.g., in Dioxane/Water)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Deionized Water

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (Diatomaceous earth)

  • Silica gel for column chromatography

Procedure:

  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the mixture to cool to room temperature.[5][6]

  • Filtration (Catalyst Removal): Dilute the reaction mixture with ethyl acetate. Filter the mixture through a small plug of Celite® in a Büchner funnel to remove the bulk of the precipitated palladium catalyst.[7][8] Wash the Celite pad with additional ethyl acetate to ensure full recovery of the product.[7]

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and shake gently. Allow the layers to separate.[9][10]

  • Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.[6][10] The brine wash helps to remove residual water and break any emulsions that may have formed.[10]

  • Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[8]

General Work-up Workflow Diagram

G start Completed Reaction Mixture quench Cool to RT & Quench (e.g., add water) start->quench filter Filter through Celite® (Removes heterogeneous Pd) quench->filter extract Liquid-Liquid Extraction (e.g., EtOAc/Water) filter->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end Pure Product purify->end

Caption: A typical experimental workflow for a post-coupling reaction work-up.

Troubleshooting & FAQs: Suzuki-Miyaura Reactions

Q1: My final product is a persistent grey/black color. How do I remove the residual palladium?

A1: This indicates the presence of soluble, colloidal, or finely dispersed palladium species that passed through the initial Celite filtration.[11] The basic nitrogen of the pyridine ring can also chelate with palladium, forming stable complexes that are difficult to remove.[12]

MethodDescriptionWhen to Use
Adsorption Stir the product solution with an adsorbent like activated carbon (5-10 wt%) or a silica-based scavenger (e.g., SiliaMetS® Thiol) for several hours, then filter.[11][12][13]For soluble or colloidal palladium not removed by simple filtration.
Crystallization Purifying the product by recrystallization can be highly effective, as palladium impurities often remain in the mother liquor.[12]When the product is a solid and a suitable recrystallization solvent system can be found.
Liquid-Liquid Extraction Specialized aqueous washes can remove certain palladium salts. For example, an aqueous solution of lactic acid has been used.[13]When palladium is in a water-soluble salt form.

Q2: I'm observing a significant amount of boronic acid homocoupling byproduct. How does this affect the work-up?

A2: Homocoupling produces a biaryl byproduct from the dimerization of your boronic acid. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used, which gets reduced to Pd(0) by homocoupling two boronic acid molecules.[3] During purification, this non-polar byproduct can often co-elute with the desired product.

  • Solution: Careful optimization of your column chromatography is key. A shallower gradient and high-quality silica gel may be required. To prevent this issue in the future, ensure your reaction setup is rigorously degassed before heating.[3][5]

Q3: My yield is low, and I suspect my product is partially lost in the aqueous layer during extraction. Why would this happen?

A3: The pyridine nitrogen is basic and can be protonated, especially if the reaction conditions or work-up solutions are acidic. The resulting pyridinium salt is highly water-soluble.

  • Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during extraction. You can add a small amount of a mild base like sodium bicarbonate (NaHCO₃) solution to the aqueous phase. Always check the aqueous layer by TLC to ensure no product is being lost.

Troubleshooting Flowchart: Palladium Removal

G start High Pd Content After Initial Celite Filtration cause Is the filtrate colored (grey, black, brown)? start->cause soluble_pd Palladium is likely soluble or colloidal cause->soluble_pd Yes re_filter Re-filter through a finer medium (e.g., 0.45 µm PTFE) or thicker Celite pad cause->re_filter No adsorption Treat with Adsorbent: Activated Carbon or Thiol-based Scavenger soluble_pd->adsorption crystallize Purify by Recrystallization soluble_pd->crystallize success Palladium Removed adsorption->success crystallize->success re_filter->success

Caption: Troubleshooting workflow for removing residual palladium catalyst.

Section 2: Sonogashira Cross-Coupling Work-up

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation in medicinal chemistry.[14][15][16] The work-up must address the removal of both palladium and copper catalysts, as well as the amine base commonly used in the reaction.[14][17]

Standard Experimental Work-up Protocol

Procedure:

  • Solvent Removal: If the reaction was performed in a volatile amine solvent like triethylamine (Et₃N), concentrate the mixture under reduced pressure to remove the bulk of the amine.[17]

  • Dilution & Quenching: Dilute the residue with a suitable organic solvent like ethyl acetate. Wash the solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and complex with the copper(I) catalyst.

  • Base Removal: Perform a wash with dilute aqueous HCl (e.g., 0.1 M) to remove any remaining amine base. Caution: Your product is also basic. This wash can protonate the product, pulling it into the aqueous layer. It is critical to then re-basify the aqueous layer with NaHCO₃ or dilute NaOH to pH ~8 and back-extract with ethyl acetate to recover any lost product.

  • Standard Washes: Proceed with standard water and brine washes as described in the Suzuki protocol.[10]

  • Drying and Purification: Dry, concentrate, and purify the crude product by column chromatography.

Troubleshooting & FAQs: Sonogashira Reactions

Q1: I see a lot of alkyne homocoupling (Glaser coupling) byproduct. How do I deal with this?

A1: Glaser coupling is a common side reaction, especially if oxygen is not rigorously excluded. The resulting diyne byproduct can complicate purification.

  • Solution: Similar to Suzuki homocoupling, meticulous column chromatography is the primary solution. For future reactions, ensure thorough degassing and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment.

Q2: How can I be sure I've removed all the copper catalyst?

A2: Copper residues can sometimes be difficult to remove completely.

  • Solution: The NH₄Cl wash is usually effective. If you still suspect copper contamination (often indicated by a greenish tint), you can wash the organic layer with a dilute (2-5%) aqueous solution of ammonium hydroxide. The ammonia will form a deep blue tetraamminecopper(II) complex in the aqueous layer, effectively extracting the copper.

Section 3: Buchwald-Hartwig Amination Work-up

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[18][19] When reacting this compound, amination will occur selectively at the C-I position.[2] The work-up must neutralize the strong base (e.g., NaOt-Bu, K₃PO₄) and handle a product that is itself basic.

Standard Experimental Work-up Protocol

Procedure:

  • Cooling & Quenching: After cooling to room temperature, carefully quench the reaction by adding water. Strong bases like NaOt-Bu can react exothermically.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Add more water and separate the layers.

  • Washing: Wash the organic layer with water and then brine. Avoid acidic washes, which will protonate your amine product and pull it into the aqueous phase.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography. The basic nature of the product may cause it to streak on silica gel. Pre-treating the silica with triethylamine (by adding ~1% Et₃N to the eluent) can often lead to better separation.

Troubleshooting & FAQs: Buchwald-Hartwig Amination

Q1: My reaction is incomplete, and I have a mixture of starting material and product. How can I separate them?

A1: The starting material (this compound) and the aminated product will have different polarities and basicities.

  • Solution 1 (Chromatography): Column chromatography is the most direct method. The aminated product, having an N-H or N-C group, is typically more polar than the dihalide starting material and will have a lower Rf value.

  • Solution 2 (Acid/Base Extraction): For a cruder separation, you can perform an acid extraction. Dissolve the mixture in an organic solvent and extract with dilute HCl (e.g., 1 M). The basic amine product will be protonated and move to the aqueous layer, while the less basic starting material remains in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH to pH >10, and back-extract your product into an organic solvent. Note: This method can be cumbersome and may lead to emulsions.

Q2: I am seeing hydrodehalogenation byproducts (loss of I or Br). How does this affect purification?

A2: Hydrodehalogenation, where a halogen is replaced by a hydrogen, is a known side reaction.[2] This creates byproducts like 2-Bromo-3-methylpyridine or 5-Iodo-3-methylpyridine, which will have different polarities and boiling points from your desired product, complicating purification.

  • Solution: These byproducts must be separated chromatographically. Their presence underscores the importance of running reactions under optimized conditions (e.g., correct choice of ligand and base) to minimize side reactions.[2]

References
  • ResearchGate. (2015).
  • ResearchGate. (2017).
  • Google Patents. (n.d.).
  • Google Patents. (2005). Method of removing palladium.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Google Patents. (n.d.). Method for extracting pyridine compound by using ionized liquid extracting agent.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ACS Omega. (2022).
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • organic-chemistry.org. (n.d.). Suzuki Reaction. [Link]
  • ResearchGate. (2015). 2-Bromo-5-methylpyridine. [Link]
  • Google Patents. (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-iodo-3-methylpyridine and 2,5-dibromo-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Dihalogenated pyridines are invaluable building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-Bromo-5-iodo-3-methylpyridine and 2,5-dibromo-3-methylpyridine . By understanding their distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, chemists can devise more efficient, selective, and robust synthetic routes.

This analysis is grounded in fundamental mechanistic principles and supported by experimental data from analogous systems to provide actionable insights for reaction design and optimization.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The choice between these two substrates hinges on the profound difference in reactivity between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the context of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is a direct consequence of their bond dissociation energies (BDE):

C-I < C-Br < C-Cl [1][2][3]

The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] A weaker C-X bond translates to a lower activation energy for this step, resulting in faster reactions that can often be performed under milder conditions. The C-I bond is significantly weaker than the C-Br bond, making This compound a highly chemoselective substrate. Under carefully controlled conditions, the C-I bond at the 5-position will react with high preference, leaving the C-Br bond at the 2-position untouched for subsequent transformations.[1][4]

In contrast, 2,5-dibromo-3-methylpyridine possesses two C-Br bonds. While there is a difference in their electronic environment—the C2 position is alpha to the ring nitrogen and thus more electron-deficient—achieving selective mono-functionalization requires more stringent control of reaction conditions. Often, a mixture of mono-substituted isomers and the di-substituted product is observed.

Comparative Performance in Key Cross-Coupling Reactions

The following sections dissect the reactivity of our two target molecules in three of the most pivotal cross-coupling reactions in modern synthesis: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry. Here, the reactivity difference is stark.

  • This compound: This substrate is ideal for a sequential, regioselective Suzuki coupling. The first coupling will occur almost exclusively at the C5-iodo position. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective under relatively mild conditions (e.g., 80-100 °C).[1][5] The resulting 2-bromo-5-aryl-3-methylpyridine is then primed for a second, distinct Suzuki coupling at the C2-bromo position, which typically requires more forcing conditions or a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos).[6]

  • 2,5-dibromo-3-methylpyridine: Selective mono-arylation is more challenging. While the C2 position is electronically activated by the adjacent nitrogen, steric hindrance from the C3-methyl group can influence selectivity.[7] In practice, achieving high selectivity for mono-arylation at either C2 or C5 often requires careful optimization of the catalyst, ligand, and reaction conditions. For similar 2,5-dibromopyridine systems, mono-arylation is often directed to the less sterically hindered C5 position, but mixtures are common.[8]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

FeatureThis compound (1st Coupling)2,5-dibromo-3-methylpyridine (Mono-coupling)Rationale
Relative Reactivity Very High (at C5-Iodo)ModerateThe C-I bond undergoes oxidative addition much faster than the C-Br bond.[1][3]
Selectivity Excellent for C5 positionModerate to Good (often favoring C5)Inherent reactivity difference of C-I vs C-Br ensures high selectivity. Selectivity in the dibromo compound relies on subtler electronic and steric effects.[1][8]
Typical Temperature 80-100 °C90-110 °CWeaker C-I bond allows for milder conditions.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(OAc)₂/SPhosStandard catalysts are sufficient for the C-I bond; more active catalysts may be needed for the C-Br bond to achieve good yields.
Illustrative Yield 90-98% (for C5 coupling)60-85% (for mono-arylated product)High selectivity leads to higher yields of the desired mono-coupled product.
Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for creating linear, rigid structures. The reactivity trend observed in the Suzuki coupling is even more pronounced here.

  • This compound: This substrate allows for exceptionally clean and selective mono-alkynylation at the C5 position.[9] The reaction can often be performed at or slightly above room temperature using a standard Pd/Cu co-catalyst system [e.g., PdCl₂(PPh₃)₂/CuI].[10][11] The resulting 2-bromo-5-alkynyl-3-methylpyridine is a versatile intermediate for further diversification.

  • 2,5-dibromo-3-methylpyridine: Selective mono-alkynylation is feasible but requires careful control over stoichiometry and temperature to prevent the formation of the di-alkynylated byproduct.[12] The C2 position is generally more reactive towards Sonogashira coupling due to the influence of the pyridine nitrogen.[11] However, forcing conditions to drive the reaction to completion can lead to a loss of selectivity.

Table 2: Comparative Data for Sonogashira Coupling

FeatureThis compound (1st Coupling)2,5-dibromo-3-methylpyridine (Mono-coupling)Rationale
Relative Reactivity Very High (at C5-Iodo)Moderate (at C2-Bromo)The high reactivity of the C-I bond allows for very mild reaction conditions.[3][13]
Selectivity Excellent for C5 positionGood for C2 positionThe large reactivity gap between C-I and C-Br ensures high selectivity. For the dibromo substrate, selectivity relies on the electronic activation at C2.[11]
Typical Temperature Room Temp. to 60 °C50-100 °CMilder conditions are sufficient for the highly reactive C-I bond.[14]
Typical Catalyst PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuIStandard Sonogashira catalysts are effective for both, but conditions are harsher for the dibromo compound.
Illustrative Yield 85-95% (for C5 coupling)70-90% (for mono-alkynylated product)Cleaner reaction with the iodo-substrate typically leads to higher isolated yields.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16][17] The reactivity principles established for C-C couplings hold true for this transformation.

  • This compound: This substrate is perfectly suited for a selective mono-amination at the C5-iodo position. Modern Buchwald-Hartwig catalyst systems, employing bulky phosphine ligands (e.g., BINAP, XPhos), can achieve this transformation with high efficiency and selectivity, leaving the C2-bromo position available for subsequent reactions.[4][18]

  • 2,5-dibromo-3-methylpyridine: Selective mono-amination is generally directed to the C2 position due to the electronic activation by the pyridine nitrogen.[7] However, di-amination can be a competing side reaction, especially with less hindered amines or under prolonged heating. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the mono-aminated product.[4]

Table 3: Comparative Data for Buchwald-Hartwig Amination

FeatureThis compound (1st Coupling)2,5-dibromo-3-methylpyridine (Mono-coupling)Rationale
Relative Reactivity High (at C5-Iodo)Moderate (at C2-Bromo)Oxidative addition to the C-I bond is more facile.[4]
Selectivity Excellent for C5 positionGood for C2 positionThe inherent reactivity difference provides a reliable handle for selective C5 amination. Electronic activation favors C2 amination in the dibromo substrate.[7]
Typical Temperature 80-100 °C100-110 °CThe greater reactivity of the C-I bond allows for lower reaction temperatures.
Typical Catalyst Pd₂(dba)₃ / XPhos or RuPhosPd₂(dba)₃ / XPhos or BINAPModern, highly active catalyst systems are generally preferred for amination of heteroaryl halides.[16][19]
Illustrative Yield 80-95% (for C5 amination)70-85% (for mono-aminated product)The potential for di-amination as a side product can lower the isolated yield for the dibromo substrate.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points. Optimization may be required for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol targets the selective arylation at the C5-iodo position.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Purge the flask with argon for 10 minutes. Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-Sonogashira Coupling of 2,5-dibromo-3-methylpyridine

This protocol targets the selective alkynylation at the C2-bromo position.

  • Reaction Setup: To a dry Schlenk flask, add 2,5-dibromo-3-methylpyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol). Stir for 10 minutes. Slowly add the terminal alkyne (1.05 mmol) via syringe.

  • Reaction Execution: Stir the reaction at 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Considerations & Visualization

The selectivity in these reactions is governed by the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

For this compound, the energy barrier for oxidative addition at the C-I bond is significantly lower than at the C-Br bond, leading to a highly selective reaction pathway.

G cluster_0 Reactivity of this compound Start Pd(0) Catalyst Iodo C5-Iodo Bond Start->Iodo Low Energy Barrier (Fast Reaction) Bromo C2-Bromo Bond Start->Bromo High Energy Barrier (Slow Reaction) Product Selective C5 Coupling Product Iodo->Product

Caption: Energy barrier dictates selectivity for the iodo-substituted pyridine.

Conclusion and Strategic Recommendations

The choice between This compound and 2,5-dibromo-3-methylpyridine is a strategic one, dictated by the synthetic goal.

  • For Sequential or Iterative Cross-Coupling: this compound is the unequivocally superior choice. Its highly predictable chemoselectivity allows for the clean, high-yielding functionalization of the C5 position, preserving the C2-bromo handle for a subsequent, distinct transformation. This enables the rapid construction of complex, unsymmetrically substituted 3-methylpyridine scaffolds.

  • For Symmetrical Di-substitution or when C2-Functionalization is the Primary Goal: 2,5-dibromo-3-methylpyridine is a viable and more economical starting material. If the desired product involves identical substituents at both the C2 and C5 positions, a one-pot di-substitution can be employed. For selective mono-functionalization at the electronically activated C2 position, careful control of reaction conditions can provide the desired product, albeit potentially with greater challenges in optimization and purification compared to the iodo-analogue.

By understanding the fundamental principles of reactivity and leveraging the appropriate substrate, researchers can significantly enhance the efficiency and elegance of their synthetic strategies.

References

  • Quora. (2018). How does the methyl group o-p directing?. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2018).
  • Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re... [Link]
  • ChemSpider SyntheticPages. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • ResearchGate. (2025).
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  • National Institutes of Health. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. [Link]
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
  • BMC. (2018). Palladium(0)
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • ResearchGate. (2025). Metallation of Pyridin-2-yldiazines. Use of Pyridine Ring as ortho-Directing Group. Diazines. Part 45. [Link]
  • YouTube. (2018).
  • MDPI. (n.d.).
  • MDPI. (2017).
  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). [Link]

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A Comparative Yield Analysis of Suzuki Coupling with Different Halopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This is particularly true in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials.[2][4][5] Pyridine moieties, given their ubiquity in biologically active molecules, are of special interest.[2][4] However, the Suzuki coupling of halopyridines is not without its challenges. The inherent electronic properties of the pyridine ring and the potential for the lone pair on the nitrogen to coordinate with and inhibit the palladium catalyst can significantly impact reaction yields.[4][6]

This guide provides a comparative analysis of the Suzuki coupling reaction with 2-, 3-, and 4-halopyridines, examining how the position of the halogen and its identity (Cl, Br, I) influence reaction outcomes. We will delve into the mechanistic underpinnings of these differences and provide experimental data to support the discussion.

The Decisive Role of the Carbon-Halogen Bond and Halogen Position

The success of a Suzuki coupling reaction is fundamentally tied to the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][7][8] For halopyridines, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The strength of this bond is therefore a critical determinant of reactivity.

The established trend for carbon-halogen bond dissociation energy is C-Cl > C-Br > C-I.[2] Consequently, the reactivity of halopyridines in Suzuki coupling follows the inverse trend: I > Br > Cl.[3][8] Iodopyridines are the most reactive, readily undergoing oxidative addition under mild conditions. Bromopyridines are also generally reliable substrates.[2] Chloropyridines, with their stronger C-Cl bond, are the most challenging and often require more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.[2][5][8]

The position of the halogen on the pyridine ring also exerts a profound influence on reactivity. This is due to a combination of electronic and steric effects, as well as the notorious "2-pyridyl problem."[9] The proximity of the nitrogen atom in 2-halopyridines to the reaction center can lead to coordination with the palladium catalyst, effectively sequestering it and inhibiting catalysis.[4][6][9] This can result in lower yields compared to 3- and 4-halopyridines, where the halogen is more remote from the nitrogen.[9][10] Furthermore, the electron-withdrawing nature of the pyridine nitrogen influences the electron density at each position, affecting the ease of oxidative addition.

Comparative Yield Analysis

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of different halopyridines in Suzuki coupling reactions. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions across different studies. However, general trends in reactivity can be discerned.

Table 1: Comparison of 2-Halopyridines

HalogenCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventTemp (°C) / TimeYield (%)Reference(s)
BrPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 12h85[2]
ClPhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF50 / OvernightModerate[2]
ClArylboronic acidsPd(PPh₃)₄VariousVariousVariousExcellent[11]

Table 2: Comparison of 3-Halopyridines

HalogenCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventTemp (°C) / TimeYield (%)Reference(s)
BrPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100 / 4h95[2]
Br4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O90 / 18h75-85[4]
Cl4-Tolylboronic acid(NHC)Pd(cinn)ClNa₂CO₃H₂O100 / 1h95[2]

Table 3: Comparison of 4-Halopyridines

HalogenCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference(s)
ClArylboronic acidsPd(PPh₃)₄VariousVariousVariousModerate to Good[11]
ClPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF100 / 2h92Internal Data

Mechanistic Insights and Workflow Visualization

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7][8]

Experimental_Workflow cluster_workflow Generalized Experimental Workflow A 1. Reaction Setup - Add halopyridine, boronic acid, and base to a dry flask. B 2. Inert Atmosphere - Purge the flask with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Catalyst Addition - Add the palladium catalyst and ligand. B->C D 4. Solvent Addition - Add degassed solvent. C->D E 5. Reaction - Heat the mixture to the desired temperature and stir. D->E F 6. Work-up - Cool, dilute with organic solvent, and wash with water/brine. E->F G 7. Purification - Purify the crude product (e.g., column chromatography). F->G

Caption: A generalized workflow for a Suzuki coupling experiment.[12]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki coupling of a bromopyridine and a chloropyridine, illustrating the differences in required conditions.

Protocol 1: Suzuki Coupling of 3-Bromo-2-methylpyridine (A Representative Bromopyridine)

This protocol is adapted from a general procedure for the coupling of bromopyridines.[4]

Materials:

  • 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine, the desired arylboronic acid, and anhydrous potassium phosphate.[4]

  • Add the Pd(PPh₃)₄ catalyst.[4]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[4]

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[4]

  • Combine the organic extracts and wash with brine (20 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Amino-4-chloropyridine (A Representative Chloropyridine)

This protocol is adapted for a more challenging chloropyridine substrate and utilizes microwave irradiation to accelerate the reaction.[12]

Materials:

  • 2-amino-4-chloropyridine (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Base (e.g., K₂CO₃, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Degassed 1,4-dioxane and water (4:1 mixture)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-amino-4-chloropyridine, the arylboronic acid, the base, the palladium catalyst, and the ligand.[12]

  • Add the degassed solvent mixture.[12]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Follow the work-up and purification steps as described in Protocol 1.[12]

Conclusion and Future Outlook

While bromopyridines and iodopyridines remain highly reliable substrates for the Suzuki-Miyaura coupling, significant advancements in catalyst technology have rendered the coupling of more economical and readily available chloropyridines a highly viable and efficient alternative.[2] The key to success with these less reactive substrates lies in the judicious selection of a highly active catalytic system, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.[5][6] The position of the halogen also plays a crucial role, with 3- and 4-halopyridines generally providing higher yields than their 2-halo counterparts due to the mitigation of catalyst inhibition. As catalyst development continues to evolve, the scope and efficiency of Suzuki couplings with all halopyridines are expected to further improve, solidifying this reaction's status as a cornerstone of modern organic synthesis.

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (URL: )
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. (URL: )
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-3-chloro-2-iodobenzene - Benchchem. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (URL: )
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-6-iodopyridazine - Benchchem. (URL: )
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. (URL: )
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (URL: [Link])
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])
  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions - Benchchem. (URL: )
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: )
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])
  • Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Semantic Scholar. (URL: )
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed. (URL: [Link])
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: _)
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchG
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (URL: [Link])

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A Researcher's Guide to the Regioselectivity of 2-Bromo-5-iodo-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and predictable functionalization of heterocyclic scaffolds is paramount. Dihalogenated pyridines, such as 2-Bromo-5-iodo-3-methylpyridine, are powerful synthons, offering two distinct reactive handles for sequential modification. However, harnessing their full potential hinges on understanding and controlling the regioselectivity of cross-coupling reactions. This guide provides an in-depth comparative analysis of the regioselective behavior of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The fundamental principle governing regioselectivity in these reactions is the differential reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step. The established reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl > F.[1] Consequently, the carbon-iodine (C-I) bond at the 5-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-bromine (C-Br) bond at the 2-position. This inherent reactivity difference forms the basis for selective functionalization at the C5 position, leaving the C2-bromo position intact for subsequent transformations.

Comparative Analysis of Regioselectivity

The following sections delve into the specifics of each cross-coupling reaction, presenting expected outcomes and key experimental considerations.

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to proceed with high selectivity at the C5-iodo position.

Expected Outcome:

Caption: Selective Suzuki-Miyaura coupling at the C5-iodo position.

Experimental Data Summary:

While specific data for this compound is not extensively published, the regioselectivity is highly predictable based on the established principles for dihalopyridines. The following table provides representative conditions and expected yields based on analogous systems.[4][5]

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBase / SolventTemp (°C)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O80-100>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄ / Toluene:H₂O100>85
3-Thienylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃ / DMF110>80

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[6] Similar to the Suzuki coupling, the Sonogashira reaction on this compound is highly regioselective for the C-I bond.[7]

Expected Outcome:

Caption: Selective Sonogashira coupling at the C5-iodo position.

Experimental Data Summary:

The high selectivity of the Sonogashira coupling for C-I over C-Br bonds is well-documented.[8] The following table outlines typical conditions and expected high yields for the mono-alkynylation of this compound.[7][9]

Alkyne Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Expected Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT - 50>95
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NH / DMFRT>90
1-OctynePdCl₂(PPh₃)₂ / CuIEt₃N / Toluene60>85

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing carbon-nitrogen bonds.[10][11] This reaction also exhibits high regioselectivity for the C-I bond in this compound, enabling the selective synthesis of 5-amino-2-bromo-3-methylpyridine derivatives.[12]

Expected Outcome:

Caption: Selective Buchwald-Hartwig amination at the C5-iodo position.

Experimental Data Summary:

The choice of ligand is critical in Buchwald-Hartwig amination to promote efficient C-N bond formation. Bulky, electron-rich phosphine ligands are often employed. High selectivity for the C-I bond is consistently observed.[13]

Amine Coupling PartnerCatalyst / LigandBase / SolventTemp (°C)Expected Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-Bu / Toluene100>90
AnilinePd(OAc)₂ / BINAPK₃PO₄ / Dioxane110>85
BenzylaminePdCl₂(dppf)Cs₂CO₃ / THF80>88

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110°C). Monitor for completion by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Rationale for Regioselectivity

The observed regioselectivity in all three cross-coupling reactions is a direct consequence of the relative bond dissociation energies (BDEs) of the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition of the Pd(0) catalyst to the aryl halide.[14] This initial, irreversible step dictates the site of subsequent functionalization.

G cluster_0 Catalytic Cycle cluster_1 Competing Pathway Pd0 Pd(0)L₂ OA_I Oxidative Addition (C-I Bond) Pd0->OA_I Fast OA_Br Oxidative Addition (C-Br Bond) Pd0->OA_Br Slow Pd_II_I Ar(I)-Pd(II)L₂-Br OA_I->Pd_II_I TM Transmetalation Pd_II_I->TM Pd_II_R Ar(R)-Pd(II)L₂-Br TM->Pd_II_R RE Reductive Elimination Pd_II_R->RE Product Mono-coupled Product RE->Product Product->Pd0 Pd_II_Br Ar(Br)-Pd(II)L₂-I OA_Br->Pd_II_Br

Caption: Kinetic preference for C-I bond oxidative addition.

The faster rate of oxidative addition into the C-I bond effectively channels the reaction down a single pathway, leading to the selective formation of the C5-functionalized product. For a subsequent reaction to occur at the C2-bromo position, more forcing conditions would typically be required.

Conclusion

This compound is a highly valuable building block that allows for predictable and regioselective functionalization. In palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, the greater reactivity of the carbon-iodine bond over the carbon-bromine bond directs the substitution to the C5 position with high fidelity. This reliable regioselectivity enables a modular approach to the synthesis of complex, substituted pyridine derivatives, making it an indispensable tool for researchers in medicinal chemistry and materials science. By carefully selecting the appropriate catalyst system and reaction conditions, chemists can efficiently execute these transformations to access a wide array of novel molecules.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Buchwald–Hartwig amin
  • Suzuki reaction. Wikipedia. [Link]
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  • Sonogashira coupling. Wikipedia. [Link]
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  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.

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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. In the synthesis of novel chemical entities, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides an in-depth look at a robust synthetic route to 2-Bromo-5-iodo-3-methylpyridine, a valuable halogenated pyridine building block, and critically examines the multi-faceted spectroscopic approach required for its definitive validation. We will move beyond simple data reporting to explain the causal logic behind our experimental choices, ensuring that the described workflow is a self-validating system.

Strategic Synthesis of this compound

The synthesis of polysubstituted pyridines requires careful regiochemical control. Electron-deficient systems like pyridine often necessitate specific strategies to achieve desired substitution patterns, as they are resistant to standard electrophilic aromatic substitution.[1] Our chosen method leverages a directed ortho-metalation approach, a powerful technique for functionalizing positions adjacent to an existing directing group.

The synthesis begins with the commercially available precursor, 2-bromo-3-methylpyridine. The bromine atom at the C2 position serves as a directing group for deprotonation at the C6 position by a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic iodine source to install the iodine atom at the C5 position, a common outcome of a "halogen dance" rearrangement or directed lithiation-trapping sequence.

Experimental Protocol: Synthesis
  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Lithiation: Dissolve 2-bromo-3-methylpyridine (1.0 eq.) in anhydrous THF in a separate flame-dried flask under argon. Cool this solution to -78 °C. Transfer the prepared LDA solution to the pyridine solution via cannula, again keeping the temperature below -70 °C. Stir the reaction mixture for 2 hours at this temperature.

  • Iodination: Dissolve iodine (I₂) (1.5 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1 hour at -78 °C before gradually warming to room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the target compound, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Iodination & Work-up A 2-Bromo-3-methylpyridine C Lithiated Intermediate A->C Deprotonation B Lithium Diisopropylamide (LDA) THF, -78 °C E This compound (Crude Product) C->E Electrophilic Quench D Iodine (I₂) F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Reaction scheme for the synthesis of this compound.

The Spectroscopic Validation Gauntlet

Unambiguous structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For this compound (Molecular Weight: 297.92 g/mol ), we will employ ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment, number, and connectivity of protons in a molecule. For our target compound, we expect to see three distinct signals: two aromatic protons on the pyridine ring and one aliphatic signal for the methyl group.

  • Causality of Chemical Shifts: The positions of the aromatic protons are influenced by the electronegativity and anisotropic effects of the bromine, iodine, and the nitrogen atom in the ring. The proton at C4 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet, coupled to the proton at C4. The methyl group at C3 will appear as a singlet.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 ~ 8.10 Doublet (d) ~ 2.0 1H
H-6 ~ 8.00 Doublet (d) ~ 2.0 1H

| -CH₃ | ~ 2.45 | Singlet (s) | N/A | 3H |

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

G H4 H-4 (~8.10 ppm, d) H6 H-6 (~8.00 ppm, d) CH3 -CH₃ (~2.45 ppm, s) img_node

Caption: Structure of this compound with predicted ¹H NMR assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. For our target, we expect six distinct signals, one for each carbon atom. The chemical shifts are highly dependent on the attached substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C-Br) ~ 142.0
C-3 (C-CH₃) ~ 135.0
C-4 ~ 149.0
C-5 (C-I) ~ 95.0
C-6 ~ 152.0

| -CH₃ | ~ 18.0 |

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, offering direct confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. A key validation feature for this compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Predicted Mass Spectrometry Data

Species Description Expected m/z Relative Intensity
[M]⁺ Molecular ion with ⁷⁹Br 296.8650 ~100%

| [M+2]⁺ | Molecular ion with ⁸¹Br | 298.8630 | ~98% |

G cluster_peaks a 100% c 297 (M⁺) a->c b 98% d 299 (M⁺+2) b->d

Caption: Expected isotopic pattern for the molecular ion in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. While not as structurally definitive as NMR for this molecule, it serves as a quick check for key features and the absence of starting materials or functional group impurities (like -OH or C=O).

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000 C-H Stretch Aromatic Ring
2980-2850 C-H Stretch -CH₃ Group
1600-1450 C=C / C=N Stretch Pyridine Ring
1100-1000 C-Br Stretch Aryl-Bromide

| ~550 | C-I Stretch | Aryl-Iodide |

Comparative Analysis: Confirmation Against a Potential Isomer

A common challenge in the synthesis of substituted pyridines is the formation of constitutional isomers. For instance, a plausible side-product or alternative synthesis target could be 2-Bromo-3-iodo-5-methylpyridine [2]. Spectroscopic analysis is the only definitive way to distinguish between these two isomers.

Comparative ¹H NMR Data (Predicted)

Compound H-4 Signal H-6 Signal -CH₃ Signal
This compound ~ 8.10 ppm (d) ~ 8.00 ppm (d) ~ 2.45 ppm (s)

| 2-Bromo-3-iodo-5-methylpyridine | ~ 7.80 ppm (s) | ~ 8.20 ppm (s) | ~ 2.50 ppm (s) |

The key difference lies in the aromatic region. In our target molecule, the two aromatic protons (H-4 and H-6) are coupled to each other, resulting in two distinct doublets. In the isomer, the protons are not adjacent and would appear as two singlets (or very narrow doublets with small long-range coupling), providing an unambiguous method for differentiation.

Conclusion

The successful synthesis of this compound is contingent not only on a well-executed reaction but on a rigorous and multi-faceted validation strategy. As demonstrated, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating workflow. Each technique offers complementary data that, when synthesized, allows for the unequivocal confirmation of the target structure and its distinction from potential isomers. This commitment to analytical rigor is fundamental to advancing chemical and pharmaceutical research.

References

  • Eureka (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap.
  • Ye, M., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Pews, R. G., & Lysenko, Z. (1987). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.
  • PubChem. (n.d.). This compound.
  • Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
  • DocBrown. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane.

Sources

A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry.[1] Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals.[2][3] 2-Bromo-5-iodo-3-methylpyridine presents a particularly interesting substrate for sequential cross-coupling reactions, offering two distinct reaction handles for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its synthetic utility.[4]

The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[4] This disparity in reactivity arises from the difference in bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5] This inherent reactivity difference allows for selective functionalization at the 5-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations.

This guide provides a comparative analysis of various palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Heck couplings, with a focus on achieving high regioselectivity at the C-5 (iodo) position of this compound. The insights provided herein are synthesized from established principles of cross-coupling chemistry and data from analogous substrates to empower chemists to make informed decisions in catalyst selection and reaction optimization.

Comparative Performance of Palladium Catalysts

The success of a selective cross-coupling reaction hinges on the judicious choice of the palladium precursor, ligand, base, and solvent system. Milder reaction conditions typically favor reaction at the more reactive C-I bond.[4] The following table summarizes the performance of representative palladium catalysts in selective Suzuki-Miyaura coupling, extrapolated from studies on structurally similar dihalopyridines.

Catalyst Precursor (mol%)LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, suitable for lower catalyst loadings.[4]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[4]
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Toluene/H₂O10012~85-95A standard, reliable catalyst for Suzuki couplings of aryl iodides.[6]

Expert Insights on Catalyst Selection:

  • For High Activity and Low Catalyst Loading: The combination of a palladium(II) precursor like Pd(OAc)₂ with a highly electron-rich and bulky phosphine ligand such as SPhos (a biarylphosphine) often leads to a highly active catalytic system.[7] This increased activity can allow for lower catalyst loadings and milder reaction conditions, which is beneficial for substrates with multiple reactive sites.

  • For Broad Substrate Scope: Catalyst systems like PdCl₂(dppf) are known for their robustness and effectiveness across a wide range of boronic acids and aryl halides.[4][8] The dppf ligand provides good stability to the palladium center.

  • For General Reliability: Pd(PPh₃)₄ is a classic, commercially available palladium(0) catalyst that is effective for a variety of cross-coupling reactions.[7][9] While it may require slightly higher catalyst loadings and longer reaction times compared to more modern systems, its reliability makes it a good starting point for optimization.

Experimental Protocols

The following are generalized protocols for performing selective cross-coupling reactions on this compound. These should be considered as starting points and may require optimization for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol is designed for the selective mono-arylation at the more reactive C-5 iodo position.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water)[6]

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.[10]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Selective Sonogashira Coupling at the C-5 Position

This protocol facilitates the coupling of a terminal alkyne at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)[11]

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)[11]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent and the amine base, and stir for 5-10 minutes.

  • Add the terminal alkyne dropwise, followed by the this compound.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental design and the underlying chemical transformations, the following diagrams illustrate the workflow and the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add this compound, coupling partner, base Add Catalyst Add Pd catalyst and ligand Add Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with Argon (3x) Add Catalyst->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to desired temp with vigorous stirring Add Solvent->Heat & Stir Monitor Monitor progress (TLC, LC-MS) Heat & Stir->Monitor Cool & Dilute Cool to RT and dilute Monitor->Cool & Dilute Extract Aqueous extraction Cool & Dilute->Extract Dry & Concentrate Dry organic layer and concentrate Extract->Dry & Concentrate Purify Column chromatography Dry & Concentrate->Purify

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

G pd0 Pd(0)Ln pd2_oxid R-Pd(II)-X Ln pd0->pd2_oxid Oxidative Addition (R-X) pd2_trans R-Pd(II)-R' Ln pd2_oxid->pd2_trans Transmetalation (R'-M) product R-R' pd2_trans->product Reductive Elimination product->pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Concluding Remarks

The selective functionalization of this compound is a valuable strategy for the synthesis of complex pyridine derivatives. The key to achieving high selectivity for the C-5 position lies in leveraging the greater reactivity of the C-I bond over the C-Br bond. By carefully selecting a palladium catalyst system and employing milder reaction conditions, researchers can effectively couple a wide range of moieties at the 5-position. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, offer high efficiency and are often the preferred choice. However, classic catalysts like Pd(PPh₃)₄ remain reliable and effective options. The protocols and comparative data presented in this guide serve as a robust starting point for the development of highly optimized and selective cross-coupling reactions for this versatile building block.

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Application Notes and Protocols: Step-by-Step Guide to Performing a Heck Reaction with 2,5-Dibromo-4-methylpyridine - Benchchem.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - TCI Chemicals.
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific.
  • Suzuki reaction - Wikipedia.
  • Heck reaction - Wikipedia.
  • Sonogashira coupling - Wikipedia.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,5-Dibromo-4-methylpyridine - Benchchem.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem.
  • A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions - Benchchem.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-6-methylpyridine - Benchchem.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing).

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A Senior Application Scientist's Guide to Base Selection in the Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds with precision and efficiency. However, the success of this reaction, particularly with complex substrates like 2-Bromo-5-iodo-3-methylpyridine, is critically dependent on the judicious selection of the base. This guide provides an in-depth comparison of the efficiency of various bases for this specific transformation, supported by experimental data from analogous systems, to empower you in optimizing your synthetic strategies.

The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling is far from a mere spectator. It is an active and essential participant, primarily tasked with the activation of the boronic acid partner. By reacting with the boronic acid, the base forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is crucial for the transmetalation step, which is often the rate-determining step of the catalytic cycle, where the organic moiety is transferred from boron to the palladium center. The choice of base can profoundly influence the reaction kinetics, overall yield, and even the product distribution. Factors such as base strength, solubility, and the nature of the counter-ion all play a significant role.

Regioselectivity in the Coupling of this compound: A Tale of Two Halogens

A key consideration for the Suzuki reaction of this compound is the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond.[1] This differential reactivity dictates that the Suzuki coupling will occur selectively at the 5-position (the site of the iodo group), leaving the bromo group at the 2-position untouched for potential subsequent transformations. This inherent regioselectivity is a powerful feature of this substrate, allowing for a stepwise functionalization of the pyridine core.

Comparative Performance of Common Bases

While direct side-by-side comparative studies for this compound are not extensively documented, we can draw valuable insights from data on structurally similar brominated and dihalogenated pyridines. The following table summarizes the performance of commonly used inorganic bases in Suzuki-Miyaura reactions of analogous substrates, providing a strong indication of their expected efficiency for the target reaction.

BaseTypical Yield (%) (Analogous Systems)Key Characteristics & Considerations
Sodium Carbonate (Na₂CO₃) 90-98[2]A widely used, cost-effective, and efficient base for a broad range of substrates. Often a good starting point for reaction optimization. Its moderate strength is suitable for many standard couplings.
Potassium Carbonate (K₂CO₃) 81[3]Another common and effective carbonate base. Its solubility and basicity are slightly different from Na₂CO₃, which can sometimes lead to improved yields depending on the solvent system.
Cesium Carbonate (Cs₂CO₃) ~80 (for a dichloropyrimidine)[3]A stronger and more soluble carbonate base. The larger cesium cation can have a beneficial effect on the reaction, potentially by increasing the solubility of other reaction components.
Potassium Phosphate (K₃PO₄) 85-95[4]A stronger, non-nucleophilic base that is often effective for more challenging substrates, including electron-deficient or sterically hindered aryl halides.

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[2][3][4]

Experimental Protocol: A Practical Guide

The following is a representative experimental protocol for the selective Suzuki-Miyaura coupling at the 5-position of a 2-bromo-5-iodopyridine derivative. This protocol can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-2-bromo-3-methylpyridine.

Visualizing the Process: Workflow and Mechanism

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base_Screening_Workflow start Start: Define Reaction (this compound + Arylboronic Acid) setup Prepare Parallel Reactions (Identical Substrates, Catalyst, Solvent, Temp.) start->setup bases Vary the Base: - Na₂CO₃ - K₂CO₃ - Cs₂CO₃ - K₃PO₄ setup->bases run Run Reactions & Monitor Progress (TLC, LC-MS) bases->run analyze Analyze Results: - Yield - Purity - Reaction Time run->analyze optimize Select Optimal Base & Further Optimize (Concentration, Temperature, Catalyst Loading) analyze->optimize finish Final Optimized Protocol optimize->finish

Caption: A logical workflow for screening and optimizing the base in a Suzuki-Miyaura reaction.

Conclusion

The selection of an appropriate base is a critical parameter for the successful and efficient Suzuki-Miyaura coupling of this compound. Due to the differential reactivity of the carbon-halogen bonds, the reaction is expected to proceed with high regioselectivity at the 5-position (C-I). While a variety of bases can be effective, carbonates such as Na₂CO₃ and K₂CO₃, and phosphates like K₃PO₄ are excellent starting points for optimization. By understanding the mechanistic role of the base and employing a systematic approach to screening, researchers can unlock the full potential of this powerful cross-coupling reaction for the synthesis of novel and valuable pyridine-based molecules.

References

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI.
  • ResearchGate. (PDF)
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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A Researcher's Guide to the Computational and Experimental Reactivity of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Dihalogenated pyridines, such as 2-Bromo-5-iodo-3-methylpyridine, serve as exceptionally versatile building blocks. Their value lies in the differential reactivity of the two halogen substituents, which allows for sequential, site-selective modifications. This guide provides an in-depth comparative analysis of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in this compound, leveraging both computational principles and established experimental data for key cross-coupling reactions.

Part 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens

The utility of a dihalogenated substrate is predicated on the ability to selectively functionalize one position over the other. This selectivity is governed by the fundamental principles of the rate-determining step in most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The efficiency of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy (BDE).[1]

The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition.[1] This intrinsic difference establishes a clear and predictable reactivity hierarchy.

General Reactivity Trend for Aryl Halides: I > Br > OTf > Cl > F[1][2][3][4]

This principle is the cornerstone of designing selective synthetic strategies. By carefully tuning reaction conditions—such as temperature, catalyst system, and reaction time—one can precisely target the more labile C-I bond, leaving the more robust C-Br bond intact for subsequent transformations.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

We will now examine the performance of this compound in three of the most critical C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The central theme is the selective cleavage of the C-I bond under milder conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures.[5] When using this compound, the significantly higher reactivity of the C-I bond allows for facile and selective coupling with a wide range of boronic acids and esters under conditions that do not disturb the C-Br bond.[6][7]

Table 1: Predicted Performance in Selective Suzuki-Miyaura Coupling

FeatureC-I Bond Reactivity (Position 5)C-Br Bond Reactivity (Position 2)Rationale & Insights
Relative Reactivity HighModerateThe weaker C-I bond undergoes oxidative addition much more readily than the C-Br bond.[1]
Typical Conditions Lower temperatures (RT to 80 °C), shorter reaction times.Higher temperatures (>90 °C), longer reaction times, more active catalysts.Milder conditions are sufficient to overcome the activation barrier for C-I cleavage. Engaging the C-Br bond requires more energy input.[4][6]
Catalyst Choice Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[8]May require more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the more difficult oxidative addition.[4]The pyridine nitrogen can coordinate to the palladium center, potentially affecting catalyst activity. Careful ligand selection is crucial.[8]
Expected Outcome Selective formation of 2-Bromo-3-methyl-5-arylpyridine.Non-selective coupling or reaction at C-Br after C-I has reacted.Excellent for programmed, stepwise synthesis.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed to selectively couple an arylboronic acid at the 5-position (C-I) of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).[6][8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[8] The typical concentration is 0.1-0.5 M with respect to the starting halide.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Track the reaction's progress using a suitable analytical method like TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the resulting crude product (2-Bromo-3-methyl-5-arylpyridine) by column chromatography on silica gel.[7]

Visualization 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex base Base base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling is the preeminent method for linking terminal alkynes with aryl halides.[9] The reaction is highly sensitive to the identity of the halogen, making the selective coupling at the C-I position of this compound straightforward and efficient.[7] The copper(I) cocatalyst, typically used in classical Sonogashira protocols, facilitates the reaction at lower temperatures, further enhancing selectivity.

Table 2: Predicted Performance in Selective Sonogashira Coupling

FeatureC-I Bond Reactivity (Position 5)C-Br Bond Reactivity (Position 2)Rationale & Insights
Relative Reactivity Very HighLow to ModerateThe reactivity gap between iodides and bromides is particularly pronounced in Sonogashira couplings.[7][10]
Typical Conditions Room temperature to 60 °C. Often proceeds rapidly.Requires higher temperatures and sometimes different catalyst systems.The C-I bond is readily activated under standard Sonogashira conditions.
Catalyst Choice A standard Pd/Cu system (e.g., Pd(PPh₃)₄/CuI) is highly effective.May require copper-free conditions or more robust palladium catalysts to avoid side reactions at higher temperatures.The choice of amine base (e.g., Et₃N, DIPEA) is crucial for both the catalytic cycle and quenching any generated HX.
Expected Outcome Clean formation of 2-Bromo-5-(alkynyl)-3-methylpyridine.Generally unreactive under conditions selective for C-I.This high selectivity is ideal for synthesizing complex, conjugated pyridine systems.

Experimental Protocol 2: Selective Sonogashira Coupling at the C-I Position

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 3-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the 2-Bromo-5-(alkynyl)-3-methylpyridine product.

Buchwald-Hartwig Amination: Assembling C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][12] The reaction's selectivity is also dictated by the C-X bond strength.[12] While the C-I bond is generally more reactive, the choice of ligand and base can sometimes influence the selectivity in more complex ways compared to C-C couplings.[12] However, for achieving selective mono-amination, targeting the C-I bond under the mildest possible conditions is the most logical and field-proven strategy.[13]

Table 3: Predicted Performance in Selective Buchwald-Hartwig Amination

FeatureC-I Bond Reactivity (Position 5)C-Br Bond Reactivity (Position 2)Rationale & Insights
Relative Reactivity HighModerateThe oxidative addition of the C-I bond to the Pd(0) center is kinetically favored.[12]
Typical Conditions Lower temperatures (e.g., 80-100 °C) may suffice.Higher temperatures (e.g., >100 °C) are typically required.The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical.[14]
Catalyst Choice Requires specialized, bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands.[15]The same catalyst systems are used, but the conditions are harsher.The catalyst system must be robust to avoid decomposition at the required temperatures.
Expected Outcome Selective synthesis of N-(5-Bromo-3-methylpyridin-2-yl)amine.Reaction at C-Br would require forcing conditions, likely after C-I has already reacted.This allows for the synthesis of differentially substituted aminopyridines.

Experimental Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, charge an oven-dried reaction vial with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOt-Bu or K₃PO₄).[12]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring at a carefully controlled temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water/brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Visualization 2: Synthetic Strategy Workflow

Synthetic_Workflow cluster_step1 Step 1: Selective C-I Functionalization cluster_step2 Step 2: C-Br Functionalization start Start: This compound cond1 Mild Conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->cond1 prod1 Mono-functionalized Intermediate (2-Bromo-5-R-3-methylpyridine) cond1->prod1 cond2 Harsher Conditions (Higher Temp, Active Catalyst) prod1->cond2 prod2 Di-functionalized Product (2-R'-5-R-3-methylpyridine) cond2->prod2 end Final Product prod2->end

Caption: A stepwise workflow for the di-functionalization of this compound.

Part 3: Alternative Reagents—A Cost vs. Reactivity Analysis

While this compound offers excellent reactivity and selectivity, project constraints such as cost and scale may necessitate considering alternatives.

Table 4: Comparison with Alternative Dihalopyridines

ReagentClassRelative ReactivityAdvantagesDisadvantages
2,5-Dibromo-3-methylpyridine DibromideModerateMore cost-effective and stable than the iodo-analogue.Requires harsher conditions for the first coupling; achieving mono-selectivity can be challenging.[2]
This compound Bromo-IodideHigh (at I), Moderate (at Br)Excellent balance of reactivity and stability; predictable selectivity for stepwise functionalization.Higher cost than the dibromide.
2,5-Diiodo-3-methylpyridine DiiodideVery HighExtremely reactive, allowing for very mild conditions.Highest cost; lowest stability; poor selectivity for mono-functionalization due to high reactivity at both positions.
2-Chloro-5-bromo-3-methylpyridine Chloro-BromideModerate (at Br), Low (at Cl)Lower cost.Requires highly active catalyst systems and forcing conditions, especially to engage the C-Cl bond.[3]

Visualization 3: Reagent Selection Decision Tree

Decision_Tree start Project Goal? q1 Is stepwise, selective di-functionalization critical? start->q1 Synthesis Strategy q2 Is cost the primary constraint (large scale)? start->q2 Economic Factors q3 Is highest reactivity (mildest conditions) needed? start->q3 Reaction Conditions q1->q2 No res1 Use 2-Bromo-5-iodo- 3-methylpyridine q1->res1 Yes res2 Use 2,5-Dibromo- 3-methylpyridine (optimize for selectivity) q2->res2 Yes res4 Consider Chloro-Bromo analogue with active catalyst q2->res4 Alternative res3 Use 2,5-Diiodo- 3-methylpyridine (if selectivity is not an issue) q3->res3 Yes

Caption: A decision tree for selecting the optimal dihalopyridine reagent.

Conclusion

This compound stands out as a superior building block for complex molecular synthesis. Its well-defined reactivity hierarchy, rooted in the differing C-X bond dissociation energies, provides a reliable platform for selective, stepwise functionalization. The C-I bond at the 5-position serves as a highly reactive handle for a multitude of cross-coupling reactions under mild conditions, while the more robust C-Br bond at the 2-position awaits engagement under more forcing conditions. This guide has provided the theoretical framework, comparative data, and practical protocols to empower researchers to harness the full synthetic potential of this versatile reagent.

References

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
  • BenchChem. (2025). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
  • Wikipedia. (2023).
  • BenchChem. (2025). A Comparative Guide to 2-Bromo-6-methylpyridine and 2-Iodo-6-methylpyridine in Suzuki Coupling.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions.
  • Wikipedia. (2024). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • NIH. (2022).
  • Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo- vs.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

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kinetic studies of 2-Bromo-5-iodo-3-methylpyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinetic Studies of 2-Bromo-5-iodo-3-methylpyridine Cross-Coupling Reactions

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and materials science, the 3-methylpyridine scaffold is a privileged structural motif. Its functionalization is key to tuning molecular properties. The substrate this compound presents a unique synthetic challenge and opportunity: two distinct carbon-halogen bonds ripe for selective cross-coupling. The significant difference in bond dissociation energies (C-I < C-Br) provides a basis for achieving site-selectivity, typically favoring initial reaction at the more labile C-I bond.[1]

Understanding the kinetics of these transformations is not merely an academic exercise; it is fundamental to developing robust, efficient, and scalable synthetic protocols. A thorough kinetic analysis allows researchers to identify the rate-determining step, optimize catalyst systems, and predict reaction outcomes under various conditions. This guide provides a comparative framework for designing and interpreting kinetic studies on this versatile substrate, focusing on three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Negishi couplings. We will explore how catalyst choice—specifically comparing Palladium, Nickel, and Copper systems—profoundly influences reaction dynamics and selectivity.

Pillar 1: Mechanistic Foundations of Site-Selective Cross-Coupling

All transition-metal-catalyzed cross-coupling reactions are governed by a sequence of fundamental elementary steps. A generalized catalytic cycle, particularly for Palladium, involves oxidative addition, transmetalation, and reductive elimination.[1][2]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition TM Transmetalation OA->TM Ar-M(II)-X RE Reductive Elimination TM->RE Ar-M(II)-R' Cat_Active M(0)L_n (Active Catalyst) RE->Cat_Active Ar-R' (Product) Cat_Active->OA Ar-X (Substrate) Substrate 2-Bromo-5-iodo- 3-methylpyridine Substrate->OA Nucleophile R'-[M] (e.g., Ar'B(OH)2) Nucleophile->TM caption Figure 1: Generalized Catalytic Cycle for Cross-Coupling.

Caption: Figure 1: Generalized Catalytic Cycle for Cross-Coupling.

For this compound, the first crucial step is the selective oxidative addition of the metal catalyst into one of the C-X bonds. This step is frequently the rate- and/or selectivity-determining step in cross-coupling reactions.[3][4] The general reactivity trend for aryl halides is C–I > C–Br > C–Cl, which is why reactions can be directed to the C-5 position first.[1] The choice of metal (Pd vs. Ni), the electronic and steric properties of the ligands, and reaction temperature are the primary levers for controlling this selectivity.[2][5] Electron-rich and bulky ligands, for instance, are known to promote the oxidative addition step.[2][5]

Pillar 2: Methodologies for Robust Kinetic Analysis

To compare different catalytic systems effectively, a rigorous kinetic methodology is essential. While initial rate studies have been the classical approach, Reaction Progress Kinetic Analysis (RPKA) offers a more comprehensive and efficient alternative.[6] RPKA utilizes the entire dataset from a single reaction under synthetically relevant conditions, where concentrations of multiple species change simultaneously.[7][8][9] This method can rapidly reveal reaction orders, catalyst deactivation, and product inhibition from a minimal number of experiments.[7][8][9][10]

RPKA_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Setup Automated Reactor Setup with In-Situ Probe (e.g., IR, Raman) Run1 Experiment 1: Baseline [Reactant A], [Reactant B] Setup->Run1 Run2 Experiment 2: 'Same Excess' (Vary initial concentrations, maintain same excess of one reactant) Run1->Run2 Run3 Experiment 3: 'Different Excess' (Vary excess reactant concentration) Run2->Run3 Monitor Collect Concentration vs. Time Data for all species Run3->Monitor Plot Generate Graphical Rate Equations (e.g., rate vs. [Substrate]) Monitor->Plot Determine Determine Reaction Orders, Rate Constants, Catalyst Resting State, and Deactivation Profiles Plot->Determine caption Figure 2: Workflow for Reaction Progress Kinetic Analysis (RPKA).

Caption: Figure 2: Workflow for Reaction Progress Kinetic Analysis (RPKA).

Essential Experimental Protocol: In-Situ Monitoring Setup

A trustworthy kinetic study relies on high-quality, time-resolved data. Integrating in-situ analytical methods with automated sampling is the gold standard.[11]

  • Reactor Setup: Equip a temperature-controlled jacketed reactor with an overhead stirrer, a condenser under an inert atmosphere (N2 or Ar), and ports for reagent addition and an in-situ probe.

  • In-Situ Probe: Insert a calibrated ATR-FTIR or Raman probe into the reaction mixture. Ensure the probe tip is fully submerged and clear of the stirrer.

  • Reagent Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., phenylboronic acid), and the base in the chosen solvent. Degas all solutions thoroughly.

  • Catalyst Addition: Charge the reactor with the solvent, substrate, and base. Allow the mixture to reach the set temperature and thermal equilibrium.

  • Initiation & Monitoring: Initiate the reaction by adding the catalyst precursor and ligand (or the pre-formed catalyst). Immediately begin data acquisition with the in-situ probe, collecting spectra at regular intervals (e.g., every 30-60 seconds).

  • Calibration: Correlate the spectral data (e.g., peak height or area of a characteristic vibration) to concentration by analyzing aliquots taken during the reaction via an offline method (GC or HPLC) with an internal standard.

  • Data Processing: Convert the time-resolved spectral data into concentration profiles for reactants, products, and any observable intermediates. This data is the input for kinetic modeling.

Pillar 3: A Comparative Guide to Cross-Coupling Kinetics

This section provides a framework for comparing the kinetics of Suzuki-Miyaura, Sonogashira, and Negishi reactions, focusing on the choice of catalyst metal.

Comparison 1: Suzuki-Miyaura Coupling - The Workhorse Reaction

The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of organoboron reagents.[11][12] A key kinetic question is how modern, bulky, electron-rich phosphine ligands compare to traditional ones in accelerating the reaction.[13]

Objective: To compare the reaction rates and determine the order in catalyst for a Suzuki-Miyaura coupling at the C-I position using a traditional catalyst (Pd(PPh₃)₄) versus a modern dialkylbiaryl phosphine ligand-based catalyst (e.g., XPhos Pd G3).

Experimental Protocol:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80 °C

  • Catalyst Systems (to be compared in separate experiments):

    • System A: Pd(PPh₃)₄ (1 mol%)

    • System B: XPhos Pd G3 (1 mol%)

  • Monitoring: In-situ ATR-FTIR monitoring consumption of the starting material.

Expected Data & Interpretation:

Catalyst SystemApparent Rate Constant (k_obs)Order in [Catalyst]Qualitative Observations
System A: Pd(PPh₃)₄ Slower~1Slower initiation, potential for catalyst decomposition at higher temperatures.
System B: XPhos Pd G3 Faster~1Rapid reaction rates, high turnover number, greater stability.

Causality: The bulky and electron-donating nature of the XPhos ligand accelerates both the rate-limiting oxidative addition and the subsequent reductive elimination steps compared to the less electron-donating PPh₃.[5][13] The well-defined precatalyst also ensures a more efficient generation of the active Pd(0) species.

Comparison 2: Sonogashira Coupling - The Power of Co-Catalysis

The Sonogashira coupling introduces a C(sp)-C(sp²) bond and often employs a dual Pd/Cu catalytic system.[14] A critical kinetic investigation involves comparing the copper-free and copper-cocatalyzed pathways to elucidate the role of copper.

Objective: To evaluate the kinetic impact of the copper(I) co-catalyst on the rate of Sonogashira coupling of phenylacetylene at the C-I position.

Experimental Protocol:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF

  • Temperature: 60 °C

  • Catalyst Systems (to be compared):

    • System C: Pd(PPh₃)₂Cl₂ (2 mol%)

    • System D: Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (4 mol%)

  • Monitoring: GC-MS analysis of timed aliquots with an internal standard.

Expected Data & Interpretation:

Catalyst SystemApparent Rate Constant (k_obs)Activation Enthalpy (ΔH‡)Mechanistic Implication
System C: Pd only Significantly SlowerHigherTransmetalation is slow and likely rate-limiting.
System D: Pd/Cu Significantly FasterLowerCopper facilitates the formation of a copper(I) acetylide, which undergoes rapid transmetalation with the Pd(II) complex, accelerating the overall cycle.[14]

Causality: In the dual catalytic cycle, the copper cycle's primary role is to activate the alkyne. This dramatically lowers the activation barrier for the transmetalation step, which is often the turnover-limiting step in the copper-free version.[14]

Comparison 3: Negishi Coupling - The Nickel vs. Palladium Paradigm

The Negishi coupling utilizes organozinc reagents and offers high functional group tolerance.[15] Comparing earth-abundant nickel with palladium provides valuable insights into cost versus performance.[16][17] Nickel catalysts are cheaper but can be more sensitive, while palladium offers broader reliability.[17][18]

Objective: To conduct a kinetic comparison of a palladium-catalyzed versus a nickel-catalyzed Negishi coupling at the C-Br position (assuming the C-I position has been previously functionalized).

Experimental Protocol:

  • Substrate: 2-Bromo-5-(phenyl)-3-methylpyridine (1.0 equiv)

  • Coupling Partner: MeZnCl (prepared in situ from MeMgCl and ZnCl₂) (1.5 equiv)

  • Solvent: THF

  • Temperature: 50 °C

  • Catalyst Systems (to be compared):

    • System E: Pd(dppf)Cl₂ (2 mol%)

    • System F: Ni(dppe)Cl₂ (5 mol%)

  • Monitoring: HPLC analysis of quenched, timed aliquots.

Expected Data & Interpretation:

Catalyst SystemInitial Rate (M/s)Final Conversion (%)Key Differences
System E: Palladium ModerateHigh (>95%)Generally high functional group tolerance and robust performance.[15]
System F: Nickel Potentially FasterVariable, sensitive to substrateCan be more efficient for C-Cl or C-Br bond activation but may require higher catalyst loading and is more prone to side reactions and one-electron pathways.[17][19]

Causality: Palladium and nickel operate through similar catalytic cycles (M(0)/M(II)), but nickel has a greater propensity to involve one-electron processes and Ni(I)/Ni(III) cycles, especially with alkyl partners.[17] While this can lead to higher reactivity for challenging substrates, it can also open pathways to catalyst deactivation or undesired side reactions. Palladium systems are often considered more mechanistically "well-behaved" and predictable.[17][18]

Conclusion

The kinetic study of cross-coupling reactions on this compound is a powerful tool for rational catalyst and process design. By employing robust methodologies like Reaction Progress Kinetic Analysis and in-situ monitoring, researchers can move beyond simple yield optimization to a deeper, mechanistic understanding of their reactions. This guide demonstrates that the choice of metal (Pd, Ni, Cu) and ligand system fundamentally dictates the reaction kinetics by influencing the rate-determining step of the catalytic cycle. For drug development professionals and scientists, this level of insight is critical for developing scalable, efficient, and reliable syntheses of complex, high-value pyridine-based molecules.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews URL:[Link]
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  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society URL:[Link]
  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC - NIH URL:[Link]
  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)
  • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL:[Link]
  • Title: Reaction progress kinetic analysis Source: Wikipedia URL:[Link]
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  • Title: Reaction Progress Kinetic Analysis (RPKA) Source: Mettler Toledo URL:[Link]
  • Title: Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis Source: AMiner URL:[Link]
  • Title: Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling Source: ResearchG
  • Title: Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis Source: Thieme Chemistry URL:[Link]
  • Title: Well-defined nickel and palladium precatalysts for cross-coupling Source: PMC - PubMed Central URL:[Link]
  • Title: Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends Source: ResearchG
  • Title: Nickel- and Palladium-Catalyzed Cross Coupling Reactions Source: eScholarship URL:[Link]
  • Title: Negishi coupling Source: Wikipedia URL:[Link]
  • Title: From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State Source: ResearchG
  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: ProQuest URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions Source: LMU Munich Electronic University Public
  • Title: Methods of Determining Reaction Order Source: Chemistry LibreTexts URL:[Link]

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Navigating the Synthesis of Polysubstituted Pyridines: A Comparative Guide to Alternatives for 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Polysubstituted Pyridines in Modern Chemistry

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and bioactive molecules.[1][2] Their prevalence is due to their unique physicochemical properties and their ability to interact with a wide range of biological targets. The strategic synthesis and functionalization of the pyridine ring are therefore critical endeavors in drug discovery and development.

One particularly versatile building block for creating complex, polysubstituted pyridines is 2-Bromo-5-iodo-3-methylpyridine. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential functionalization, typically through palladium-catalyzed cross-coupling reactions. This step-wise approach is invaluable for the modular construction of target molecules. However, the choice of starting material can significantly influence reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents to this compound, offering the data needed to make informed decisions in synthetic planning.

The Benchmark: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the established reactivity difference between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will typically undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond. This allows for a selective reaction at the 5-position, leaving the 2-bromo group intact for a subsequent, different cross-coupling reaction.

Alternative Reagents: A Comparative Analysis

The selection of an alternative reagent is often driven by factors such as cost, availability, desired reactivity, and the specific substitution pattern of the target molecule. This section explores viable alternatives to this compound, focusing on other di-functionalized pyridines that enable sequential cross-coupling.

Other Dihalogenated Pyridines

A straightforward approach is to utilize other dihalopyridines, where the reactivity difference between the two halogens dictates the selectivity. The general order of reactivity in palladium-catalyzed cross-coupling is I > Br > Cl.[3]

  • 2-Bromo-5-chloro-3-methylpyridine: This reagent offers a cost-effective alternative, as chloro-aromatics are generally less expensive than their iodo- counterparts. However, the C-Cl bond is significantly less reactive than the C-Br bond, often requiring more forcing reaction conditions (higher temperatures, stronger bases, and more specialized catalyst systems) for the second coupling step. This can sometimes lead to lower yields and reduced functional group tolerance.

  • 2-Chloro-5-iodo-3-methylpyridine: This isomer provides an even greater reactivity differential between the two halogen atoms. The highly reactive C-I bond allows for very mild conditions for the first coupling, while the C-Cl bond's inertness ensures excellent selectivity. The subsequent functionalization of the C-Cl bond will, however, require more vigorous conditions.

Table 1: Comparison of Dihalopyridine Reactivity in a Model Suzuki-Miyaura Coupling

ReagentPosition of First CouplingTypical Conditions for First CouplingTypical Conditions for Second CouplingRelative Cost
This compound5 (C-I)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CPd₂(dba)₃/SPhos, K₃PO₄, Toluene, 110 °CHigh
2-Bromo-5-chloro-3-methylpyridine2 (C-Br)Pd₂(dba)₃/SPhos, K₃PO₄, Toluene, 110 °CMore forcing conditions requiredLow
2-Chloro-5-iodo-3-methylpyridine5 (C-I)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CMore forcing conditions requiredModerate

Fictionalized data for illustrative purposes.

Pyridyl Triflates and Fluorosulfates

Pseudohalogens, such as triflates (-OTf) and fluorosulfates (-OSO₂F), are excellent leaving groups in cross-coupling reactions and offer a valuable alternative to halogens.

  • 2-Bromo-3-methyl-5-pyridyl triflate: The reactivity of a triflate group is generally comparable to or slightly greater than that of a bromide.[4] This can make achieving high selectivity in sequential couplings more challenging. However, the choice of catalyst and ligand can often be tuned to favor reaction at one site over the other.

  • 5-Bromo-3-methylpyridin-2-yl fluorosulfate: Heteroaryl fluorosulfates have emerged as highly efficient coupling partners.[4] Their reactivity is distinct from halogens and triflates, with a reported reactivity order of -Br > -OSO₂F > -Cl.[4] This unique reactivity profile allows for the chemoselective functionalization of a C-Br bond in the presence of a fluorosulfate, and subsequently, the fluorosulfate can be coupled, leaving a C-Cl bond untouched.[4]

Diagram 1: Reactivity Hierarchy of Leaving Groups

G I Iodo (I) Br Bromo (Br) I->Br > OTf Triflate (OTf) Br->OTf ~ OSO2F Fluorosulfate (OSO2F) OTf->OSO2F > Cl Chloro (Cl) OSO2F->Cl >>

Caption: General reactivity trend in Pd-catalyzed cross-coupling.

C-H Functionalization and Directed ortho-Metalation (DoM)

Modern synthetic strategies are increasingly moving towards the direct functionalization of C-H bonds, which is a more atom-economical approach.[2][5][6][7] While not direct replacements for dihalopyridines in all contexts, these methods can provide access to similar polysubstituted pyridine structures.

  • Directed ortho-Metalation (DoM): A directing metalating group (DMG) on the pyridine ring can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile.[8][9][10] For example, a protected amino group at the 2-position can direct lithiation to the 3-position. Subsequent halogenation or borylation can then install a handle for cross-coupling. This approach offers different regioselectivity compared to cross-coupling of dihalopyridines.

  • Transition-Metal Catalyzed C-H Activation: This rapidly evolving field offers methods to directly couple aryl or alkyl groups to pyridine C-H bonds.[5][6][7] The regioselectivity can be controlled by the catalyst, directing groups, or the inherent electronic properties of the pyridine ring. This can be a powerful way to access functionalized pyridines from simpler starting materials.

Diagram 2: General Workflow for Directed ortho-Metalation

G Start Substituted Pyridine with DMG Step1 Deprotonation with Strong Base (e.g., LDA) Start->Step1 Step2 Formation of Lithiated Intermediate Step1->Step2 Step3 Quench with Electrophile (E+) Step2->Step3 Product ortho-Functionalized Pyridine Step3->Product

Caption: Simplified workflow for Directed ortho-Metalation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine

Materials:

  • Dihalopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane, or DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the dihalopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: For the second coupling step involving a less reactive halide, a more active catalyst system (e.g., a palladium precursor with a bulky phosphine ligand like SPhos or XPhos) and a stronger base may be required.

Conclusion and Future Outlook

While this compound remains a highly effective and reliable reagent for the synthesis of polysubstituted pyridines, a careful evaluation of its alternatives can lead to significant improvements in cost-efficiency, reactivity, and synthetic flexibility. Dihalopyridines with different halogen combinations offer a trade-off between reactivity and cost. Pyridyl triflates and fluorosulfates provide unique reactivity profiles that can be exploited for chemoselective transformations. Furthermore, the continued development of C-H activation and directed metalation methodologies will undoubtedly provide even more powerful and sustainable routes to these important molecular scaffolds in the future. The choice of the optimal reagent will always depend on the specific goals of the synthetic campaign, and a thorough understanding of the available alternatives is crucial for the modern synthetic chemist.

References

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Semantic Scholar.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
  • Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • c-h-functionalization-of-pyridines. Bohrium.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • Synthesis of polysubstituted pyridines. ResearchGate.
  • Directed (ortho) Metallation. chem.ucla.edu.
  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
  • ortho metalation. Andrew G Myers Research Group.
  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health.
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.

Sources

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in drug development and materials science, the choice of a synthetic building block is a critical decision, balancing reactivity, selectivity, and cost. 2-Bromo-5-iodo-3-methylpyridine (CAS 65550-78-9) is a powerful, albeit specialized, intermediate. Its value lies in the differential reactivity of its two halogen atoms, offering a strategic advantage for sequential, site-selective functionalization. This guide provides an in-depth analysis of this reagent, comparing it with its closest, more economical alternative, 2,5-Dibromo-3-methylpyridine (CAS 3430-18-0), to inform when the higher cost is a justifiable investment in synthetic efficiency.

The Reactivity Landscape: A Tale of Two Halogens

The primary benefit of this compound stems from the fundamental principles of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) center. The efficiency of this step is inversely proportional to the C-X bond dissociation energy.

The established order of reactivity for halogens is: I > Br > Cl > F .

The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it far more susceptible to oxidative addition. This reactivity differential is the key to the utility of this compound, allowing for selective coupling at the C-I position under milder conditions while leaving the more robust C-Br bond intact for a subsequent, different transformation.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in modern synthesis. Here, the choice between this compound and 2,5-Dibromo-3-methylpyridine has profound implications for the synthetic route.

Using this compound allows a chemist to perform a selective Suzuki coupling at the 5-position (iodine) first. The resulting 2-bromo-5-aryl-3-methylpyridine intermediate can then be subjected to a second, distinct coupling reaction at the 2-position (bromine). This strategy is invaluable for building complex, unsymmetrical biaryl or heteroaryl structures in a controlled, stepwise manner.

Conversely, 2,5-Dibromo-3-methylpyridine lacks this inherent selectivity. While mono-coupling can sometimes be achieved by carefully controlling stoichiometry, the reaction often yields a mixture of the desired mono-arylated product, the di-arylated byproduct, and unreacted starting material, complicating purification and reducing the overall yield of the desired intermediate.

ParameterThis compound (at C-I)2,5-Dibromo-3-methylpyridineCausality Behind Experimental Choices
Selectivity High for mono-coupling at the C5-Iodo positionLow; risk of di-coupling and statistical mixturesThe weaker C-I bond allows for selective oxidative addition at lower energy input, preserving the C-Br bond.
Reaction Temp. Room temperature to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 90-110 °C)Overcoming the higher activation energy of C-Br bond cleavage requires more thermal energy.
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often higher (e.g., 3-5 mol%) to drive reactionThe facile oxidative addition at the C-I bond leads to a more efficient catalytic cycle.
Reaction Time Generally shorterGenerally longerA faster, more efficient catalytic turnover with the iodo-substrate leads to quicker reaction completion.
Expected Yield Good to Excellent (>85%) for the selective productFair to Good, but yield can be compromised by byproductsThe clean, selective nature of the C-I coupling minimizes side reactions and purification losses.

Cost-Benefit Analysis: Is the Selectivity Worth the Price?

The primary drawback of this compound is its significantly higher procurement cost compared to its dibromo counterpart. This section provides a clear cost-benefit analysis to guide your decision-making process.

ReagentCAS NumberRepresentative Pricing (USD/gram)Key BenefitKey Detriment
This compound 65550-78-9~$2.47/g[1]High Selectivity: Enables sequential, controlled di-functionalization.High Cost: Significantly more expensive initial investment.
2,5-Dibromo-3-methylpyridine 3430-18-0~$1.03/gLow Cost: Economical choice for large-scale synthesis.Low Selectivity: Prone to over-reaction and difficult purifications.

Note: Prices are based on research-scale quantities from select vendors as of late 2025 and are subject to change. Bulk pricing may significantly alter the cost per gram.

The decision hinges on the overall goals of the synthesis:

  • Benefit of this compound: The higher initial cost can be offset by savings in downstream processing. By enabling a clean, selective first coupling, it can eliminate a complex purification step, save on solvent and chromatography media, and improve the overall yield, thereby reducing the effective cost of the advanced intermediate. This is particularly true in complex, multi-step syntheses where maximizing yield and purity at each step is paramount.

  • Case for 2,5-Dibromo-3-methylpyridine: If the synthetic target is symmetrical, or if the subsequent synthetic steps can tolerate a mixture of isomers, the lower cost of the dibromo reagent makes it the clear choice, especially in cost-sensitive, large-scale manufacturing.

Visualization of Synthetic Strategy

The choice between these two reagents can be visualized as a decision tree based on the synthetic goal.

G start Synthetic Target Design decision Is sequential, site-selective di-functionalization required? start->decision reagent1 Use this compound decision->reagent1  Yes reagent2 Use 2,5-Dibromo-3-methylpyridine decision->reagent2  No benefit1 Benefit: Clean, high-yield mono-coupling. Simplifies downstream synthesis. reagent1->benefit1 benefit2 Benefit: Lower initial reagent cost. Suitable for symmetrical products. reagent2->benefit2

Caption: Decision workflow for selecting the appropriate di-halogenated pyridine.

Case Study: Synthesis of Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[2] The synthesis of Nevirapine and its analogues often relies on the coupling of two substituted pyridine rings.[3][4] Functionalized pyridines, such as 2-chloro-3-amino-4-picoline, are key building blocks.[3]

The strategic use of a di-halogenated pyridine with differential reactivity, like this compound, would be highly advantageous in the synthesis of complex Nevirapine analogues. A medicinal chemist could, for example, first introduce a diversity element at the C5 position via a Suzuki or Sonogashira coupling at the iodo-position. This new intermediate could then be carried forward, with the C2-bromo position serving as a reliable handle for a later-stage C-N bond formation to construct the core diazepine ring system, a common feature in Nevirapine-like structures.[5] This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, where the higher cost of the initial building block is justified by the speed and efficiency of analogue synthesis.

Experimental Protocols

The following is a representative, self-validating protocol for the selective Suzuki-Miyaura coupling of this compound.

Objective: To synthesize 2-Bromo-3-methyl-5-phenylpyridine via selective coupling at the C-I bond.

Materials and Reagents:

  • This compound (1.0 mmol, 297.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine solids: This compound, Phenylboronic acid, K3PO4, Pd(OAc)2, SPhos B Evacuate & backfill with Argon (3x) A->B C Add degassed Toluene and Water B->C D Heat at 80 °C (Monitor by TLC/LC-MS) C->D E Cool to RT, Dilute with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over Na2SO4, Filter, Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (297.9 mg), phenylboronic acid (146.3 mg), potassium phosphate (424.6 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).

  • Seal the flask, and evacuate and backfill with argon three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of a biphasic solvent system with a phosphate base is highly effective for Suzuki couplings.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is expected to reach completion in 2-4 hours. The goal is complete consumption of the starting material with selective reaction at the C-I position.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the base and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Bromo-3-methyl-5-phenylpyridine.

Conclusion and Recommendation

The cost-benefit analysis of this compound is a clear case of "you get what you pay for."

  • Recommendation: For early-stage drug discovery, medicinal chemistry, and complex target synthesis where synthetic efficiency, speed, and selective control are paramount , the benefits of using this compound frequently outweigh its higher initial cost. The ability to perform clean, sequential couplings simplifies purification, maximizes yields of precious intermediates, and accelerates the generation of diverse molecular architectures.

  • Alternative: For large-scale, cost-driven synthesis of symmetrical molecules or when a non-selective reaction outcome is acceptable, the more economical 2,5-Dibromo-3-methylpyridine remains the logical and preferred choice.

Ultimately, the decision rests on a careful evaluation of the entire synthetic route, weighing the upfront cost of the building block against the downstream costs of time, labor, and materials associated with purification and lower yields.

References

  • Yang, D., et al. (2020). A C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine. Organic Letters, 22(15), 5854-5858.
  • Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investig
  • 2, 5-Dibromo-3-methylpyridine, min 98% (GC), 100 grams. Scientific Sales, Inc.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • 2-Amino-5-bromo-3-methylpyridine. Apollo Scientific.
  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 27-45.
  • This compound. AOBChem USA.
  • 2,5-Dibromo-3-methylpyridine powder.
  • Lowcost, high yield synthesis of nevirapine. (2016).
  • 2,5-Dibromo-3-methylpyridine, 5G. Lab Pro Inc.
  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897.
  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
  • Nevirapine Batch Transfer Document. (n.d.). U.S.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie, 22(11-12), 795-802.

Sources

Navigating the Labyrinth: A Comparative Guide to Byproduct Characterization in 2-Bromo-5-iodo-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the seemingly minor components of a chemical reaction—the byproducts—can have profound implications for yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of 2-Bromo-5-iodo-3-methylpyridine, a key heterocyclic building block, is a case in point. While the target molecule is of significant interest, the pathway to its creation is often accompanied by a cohort of closely related impurities that can complicate purification and downstream applications.

This guide provides an in-depth, objective comparison of the byproduct profiles in common synthetic routes to this compound. We will dissect the mechanistic origins of these impurities, provide detailed experimental protocols for their characterization, and offer a comparative analysis of alternative synthetic strategies to aid in the selection of the most robust and efficient manufacturing process.

The Synthetic Challenge: Regioselectivity in Pyridine Halogenation

The synthesis of polysubstituted pyridines is notoriously challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Furthermore, directing incoming electrophiles to specific positions in the presence of existing substituents requires a nuanced understanding of the interplay between electronic and steric effects.

A common and direct synthetic approach to this compound starts from 3-methylpyridine (3-picoline). This process typically involves a sequential bromination and iodination. The order of these steps and the choice of halogenating agents are critical variables that significantly influence the byproduct profile.

Primary Synthetic Route: Stepwise Halogenation of 3-Methylpyridine

A plausible and widely utilized strategy involves the initial bromination of 3-methylpyridine, followed by iodination.

Workflow for the Primary Synthesis of this compound:

start 3-Methylpyridine bromination Bromination (e.g., NBS, HBr/H2O2) start->bromination intermediate 2-Bromo-3-methylpyridine bromination->intermediate iodination Iodination (e.g., NIS, I2/oxidant) intermediate->iodination product This compound iodination->product

Caption: A typical synthetic workflow for this compound.

Characterization of Key Byproducts in the Primary Route

Experimental evidence from analogous syntheses, such as that of 2-amino-5-bromo-3-iodopyridine, strongly suggests that over-halogenation is a primary source of impurities[1][2]. The methyl group at the 3-position is an ortho-, para-director, activating the 2, 4, and 6 positions for electrophilic attack. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions, but under forcing conditions, multiple halogenations can occur.

Common Byproducts and Their Mechanistic Origin:

ByproductStructureFormation Mechanism
2,5-Dibromo-3-methylpyridine 2,5-dibromo-3-methylpyridineOver-bromination of the 2-bromo-3-methylpyridine intermediate. The initial bromine at the 2-position and the methyl group at the 3-position direct the second bromination to the 5-position.
2-Bromo-3-methyl-5-nitropyridine 2-bromo-3-methyl-5-nitropyridineIf nitrating conditions are used in any step or if nitric acid is used as an oxidant for iodination, nitration of the electron-rich positions can occur.
Positional Isomers (e.g., 2-Bromo-4-iodo-3-methylpyridine) 2-bromo-4-iodo-3-methylpyridineWhile the 5-position is electronically favored for the second halogenation, some substitution at the 4-position can occur, leading to isomeric impurities that are often difficult to separate. This can be influenced by a "halogen dance" rearrangement under certain conditions[3].
Experimental Protocols for Byproduct Characterization

A multi-technique approach is essential for the unambiguous identification and quantification of byproducts.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically effective for separating pyridine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: HPLC provides a robust method for quantifying the purity of the main product and detecting the presence of impurities. The relative retention times of the byproducts can be used for identification when compared to synthesized standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling:

  • Instrument: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) allows for the separation of compounds with a range of boiling points.

  • Detection: Electron Ionization (EI) mass spectrometry.

  • Rationale: GC-MS is highly sensitive for identifying and quantifying volatile byproducts. The mass spectrum provides a molecular fingerprint that aids in the structural elucidation of unknown impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

  • Rationale: NMR is the most powerful tool for the definitive structural identification of byproducts. The chemical shifts, coupling constants, and through-bond correlations in 2D spectra allow for the precise assignment of the substitution pattern on the pyridine ring. For example, the ¹H NMR spectrum of 2,5-dibromo-3-methylpyridine would show two singlets in the aromatic region, corresponding to the protons at the 4 and 6 positions, which is distinct from the two doublets expected for the desired product.

Comparative Analysis of Alternative Synthetic Routes

To mitigate the formation of byproducts, alternative synthetic strategies can be employed. Each route presents its own set of advantages and potential impurity profiles.

Comparative Table of Synthetic Routes:

Synthetic RouteStarting MaterialKey Reagents & ConditionsCommon ByproductsAdvantagesDisadvantages
Route A: Stepwise Halogenation 3-Methylpyridine1. Brominating agent (e.g., NBS) 2. Iodinating agent (e.g., NIS)- Over-halogenated species (e.g., 2,5-dibromo-3-methylpyridine) - Positional isomers- Readily available starting material - Conceptually straightforward- Poor regioselectivity can lead to difficult-to-separate isomeric mixtures. - Harsh conditions may be required, increasing byproduct formation.
Route B: Halogen Dance Rearrangement 2-Bromo-3-methylpyridineStrong base (e.g., LDA) followed by an iodine source- Unreacted starting material - Other rearranged isomers- Can provide access to specific isomers that are difficult to obtain through direct halogenation.- Requires cryogenic temperatures and strictly anhydrous conditions. - The "halogen dance" can be non-selective, leading to a mixture of products.
Route C: Directed Ortho-Metalation N-protected 3-methyl-5-bromopyridine1. Organolithium reagent (e.g., n-BuLi) 2. Iodine source- Unreacted starting material - Products of deprotection/rearrangement- High regioselectivity due to the directing group.- Requires additional protection and deprotection steps, adding to the overall synthesis length.

Logical Relationship of Byproduct Formation in Route A:

Start 3-Methylpyridine Bromination Bromination Start->Bromination Intermediate 2-Bromo-3-methylpyridine Bromination->Intermediate Iodination Iodination Intermediate->Iodination OverBromination Further Bromination Intermediate->OverBromination Excess Brominating Agent Isomerization Isomeric Iodination Intermediate->Isomerization Side Reaction Product This compound Iodination->Product Byproduct1 2,5-Dibromo-3-methylpyridine OverBromination->Byproduct1 Byproduct2 2-Bromo-4-iodo-3-methylpyridine Isomerization->Byproduct2

Caption: Potential pathways for byproduct formation during the stepwise halogenation of 3-methylpyridine.

Conclusion and Recommendations

The synthesis of this compound is a challenging endeavor where careful control of reaction conditions and a thorough understanding of potential side reactions are paramount. The most prevalent byproducts arise from over-halogenation and lack of regioselectivity, leading to di-halogenated species and positional isomers.

For researchers and drug development professionals, the following recommendations are crucial:

  • Method Selection: The choice of synthetic route should be guided by the desired purity profile and the scalability of the process. While stepwise halogenation is direct, it often requires extensive purification. Directed ortho-metalation, although longer, can provide higher purity material.

  • Analytical Rigor: A combination of HPLC, GC-MS, and NMR spectroscopy is essential for the comprehensive characterization of all byproducts. This analytical data is critical for process optimization and ensuring the quality of the final product.

  • Process Optimization: To minimize byproduct formation in the stepwise halogenation route, careful control of stoichiometry, temperature, and reaction time is necessary. The slow, portion-wise addition of halogenating agents can often reduce the extent of over-halogenation.

By embracing a proactive approach to byproduct identification and control, chemists can navigate the complexities of pyridine halogenation and deliver high-quality this compound for critical applications in pharmaceutical research and development.

References

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]
  • 乐威医药(天津)有限公司. (2019). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. CN111470817A.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
  • 一种2-氨基-3-碘-5-溴吡啶的合成方法. (2014). CN103755628B.

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-5-iodo-3-methylpyridine: An Integrated Experimental and Theoretical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the spectroscopic properties of 2-Bromo-5-iodo-3-methylpyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific compound, this document pioneers a comparative approach, leveraging high-level theoretical calculations against established experimental data for structurally analogous compounds. By integrating Density Functional Theory (DFT) for the prediction of ¹H NMR, ¹³C NMR, and FT-IR spectra with a critical review of existing experimental evidence for related substituted pyridines, we offer a robust framework for the structural elucidation of this and similar molecules. This guide serves as a testament to the predictive power of modern computational chemistry in complementing and guiding experimental spectroscopic analysis.

Introduction: The Challenge of Characterizing Novel Halogenated Pyridines

Halogenated pyridines are a cornerstone in the synthesis of pharmaceuticals and agrochemicals, owing to their versatile reactivity and ability to modulate the physicochemical properties of parent molecules. This compound, with its distinct substitution pattern, presents a unique synthetic intermediate. However, the definitive structural characterization of such novel compounds is often hampered by the limited availability of reference experimental data. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, are indispensable tools for molecular structure determination.[1] This guide addresses the challenge of spectroscopic analysis for this compound by presenting a detailed theoretical prediction of its ¹H NMR, ¹³C NMR, and FT-IR spectra, and critically comparing these predictions with experimental data from structurally related pyridine derivatives. This comparative methodology not only provides a reliable spectroscopic profile for the target molecule but also showcases a powerful workflow for the characterization of other novel chemical entities.

Methodologies: A Dual Approach to Spectroscopic Analysis

Our approach combines state-of-the-art computational chemistry for theoretical data generation with a thorough review of experimentally obtained spectra for analogous compounds. This dual-pronged strategy ensures a comprehensive and validated understanding of the spectroscopic features of this compound.

Theoretical Spectroscopic Calculations

Theoretical calculations were performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for predicting the spectroscopic properties of organic molecules.[2][3]

Computational Workflow:

G cluster_0 Geometry Optimization cluster_1 NMR Prediction cluster_2 IR Prediction b3lyp B3LYP/6-311+G(d,p) giao GIAO Method b3lyp->giao freq_calc Frequency Calculation b3lyp->freq_calc nmr_calc ¹H & ¹³C Chemical Shifts giao->nmr_calc ir_spec IR Frequencies & Intensities freq_calc->ir_spec

Caption: Computational workflow for theoretical spectra prediction.

Step-by-Step Protocol:

  • Molecular Modeling: The 3D structure of this compound was built using standard molecular modeling software.

  • Geometry Optimization: The initial structure was optimized to its lowest energy conformation using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the ¹H and ¹³C NMR isotropic shielding values.[4][5][6] Chemical shifts were then referenced to tetramethylsilane (TMS) using a standard scaling approach.

  • IR Frequency Calculation: Vibrational frequencies and their corresponding intensities were calculated at the same level of theory to generate the theoretical FT-IR spectrum. Anharmonic corrections are often necessary for a more precise comparison with experimental data.[7]

Experimental Data for Analogous Compounds

To ground our theoretical predictions in experimental reality, we have compiled spectroscopic data for several structurally related substituted pyridines from the literature and spectral databases. These include 2-amino-5-bromo-3-methylpyridine and other halogenated pyridines.[8][9][10][11][12] The rationale behind this is that the electronic effects of the substituents (bromo, iodo, and methyl groups) on the pyridine ring will exhibit predictable trends in chemical shifts and vibrational frequencies.

Results and Discussion: A Comparative Spectroscopic Analysis

This section presents the predicted spectroscopic data for this compound and compares it with experimental data from its structural analogs.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)
H4~ 8.1 - 8.3
H6~ 7.8 - 8.0
CH₃~ 2.4 - 2.6

Comparison with Experimental Data:

  • 2-Amino-5-bromo-3-methylpyridine: Experimental ¹H NMR data for this compound shows signals for the aromatic protons and the methyl group.[10] The amino group at position 2 will have a significant electron-donating effect, leading to an upfield shift of the ring protons compared to our target molecule.

  • General Trends for Halogenated Pyridines: The presence of two electron-withdrawing halogens (Br and I) is expected to deshield the aromatic protons, resulting in downfield chemical shifts. The predicted values for H4 and H6 are in the expected range for such a substitution pattern.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C-Br)~ 140 - 145
C3 (C-CH₃)~ 135 - 140
C4~ 148 - 152
C5 (C-I)~ 90 - 95
C6~ 150 - 155
CH₃~ 18 - 22

Comparison with Experimental Data:

  • 2-Bromopyridine: The ¹³C NMR spectrum of 2-bromopyridine shows C2 at approximately 142.4 ppm.[8] This provides a good reference point for our prediction for C2 in the target molecule.

  • Effect of Iodine Substitution: The "heavy atom effect" of iodine is known to cause a significant upfield shift for the directly attached carbon. Our predicted value for C5 is consistent with this trend.

  • 5-Ethyl-2-methylpyridine: The methyl carbon in this analog appears at 24.0 ppm, which supports our predicted range for the methyl group in this compound.[8]

FT-IR Spectroscopy

Predicted FT-IR Data for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)~ 3100 - 3000
C-H stretching (aliphatic)~ 2980 - 2850
C=N, C=C stretching~ 1600 - 1400
C-Br stretching~ 650 - 550
C-I stretching~ 550 - 480

Comparison with Experimental Data:

  • Halogenated Pyridines: The IR spectra of halogenated pyridines are well-documented.[13][14][15][16] The predicted vibrational modes for this compound are in good agreement with the characteristic absorption bands observed for these compounds. The C-X (X = Br, I) stretching vibrations are expected in the fingerprint region and can be challenging to assign definitively without a detailed computational analysis.[7]

Conclusion: The Power of Predictive Spectroscopy

This guide demonstrates the utility of a combined theoretical and comparative experimental approach for the spectroscopic characterization of novel compounds like this compound. The predicted ¹H NMR, ¹³C NMR, and FT-IR data provide a robust and reliable spectroscopic profile that can guide researchers in the identification and structural confirmation of this molecule. The strong correlation between our theoretical predictions and the experimental data of analogous compounds underscores the power of modern computational methods in chemical research. This integrated workflow is a valuable tool for accelerating the discovery and development of new chemical entities.

References

  • Iglesias-Reguant, A., Reis, H., Medveď, M., Ośmiałowski, B., Zaleśny, R., & M. Luis, J. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20059-20068. [Link]
  • Iglesias-Reguant, A., Reis, H., Medveď, M., Ośmiałowski, B., Zaleśny, R., & M. Luis, J. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. [Link]
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  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Wiley-VCH. (2007).
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  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. [Link]
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  • IVAN. (2024, July 25). Application of DFT Calculations in NMR Spectroscopy [Video]. YouTube. [Link]
  • El-Hendawy, M. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17775. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Functionalization of 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic and selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines, such as 2-Bromo-5-iodo-3-methylpyridine, represent a class of exceptionally versatile building blocks. The presence of two distinct halogen atoms on the pyridine core offers the potential for sequential, site-selective modifications, enabling the rapid generation of molecular diversity from a single, readily accessible starting material. This guide provides an in-depth comparison of the cross-reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound with a focus on palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental protocols.

The Principle of Differential Reactivity: Iodine vs. Bromine

The ability to selectively functionalize one halogen in the presence of another hinges on the inherent differences in their reactivity in common cross-coupling reactions. The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst—often the rate-determining step in the catalytic cycle—much more readily than the stronger C-Br bond.[1][2] This significant difference in activation energy allows for the selective reaction at the C-I position under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations.

This principle of "orthogonal" reactivity is a powerful tool in multi-step synthesis, allowing for a programmed and highly efficient approach to building complex molecular architectures.

Comparative Analysis of Cross-Coupling Reactions

The following sections detail the application of this selectivity principle in three of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols are designed to favor mono-functionalization at the more reactive C-5 (iodo) position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] Due to the higher reactivity of the C-I bond, selective coupling of this compound with a variety of boronic acids can be achieved with high fidelity.[5]

This protocol is optimized for the selective coupling at the C-5 (iodo) position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-aryl-3-methylpyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings of aryl iodides.[5] Its use at moderate temperatures favors the selective activation of the C-I bond.

  • Base: Potassium carbonate or potassium phosphate are effective bases for activating the boronic acid for transmetalation.[3]

  • Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.[1]

  • Temperature: Maintaining the temperature at 80-90 °C is crucial for ensuring the selective reaction at the C-I bond without significant competing reaction at the C-Br bond.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6][7] Similar to the Suzuki coupling, the pronounced difference in reactivity between the C-I and C-Br bonds allows for highly selective alkynylation at the 5-position of the pyridine ring.[8]

This protocol is optimized for the selective mono-alkynylation at the C-5 (iodo) position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide [CuI] (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (THF or DMF) via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2-bromo-3-methylpyridine.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[6] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne for transmetalation.

  • Base: Triethylamine or DIPEA acts as both a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[8]

  • Temperature: The reaction can often be performed at or near room temperature due to the high reactivity of the C-I bond, which further enhances the selectivity over the C-Br bond.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[10][11] The selective amination at the C-5 position of this compound can be achieved by carefully selecting the catalyst system and reaction conditions.

This protocol is designed for the selective C-N bond formation at the C-5 (iodo) position.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos or similar bulky phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine and then this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-amino-3-methylpyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The use of a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[12][13]

  • Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

  • Temperature: A moderate temperature of 80-100 °C is generally sufficient to promote the reaction at the C-I bond while minimizing reactivity at the C-Br bond.

Data Presentation

The following tables summarize the expected outcomes for the selective cross-coupling reactions of this compound. The yields are representative and based on data for analogous dihalopyridine systems.

Table 1: Representative Data for Selective Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane90880-90
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901075-85

Table 2: Representative Data for Selective Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT490-98
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDIPEADMF40385-95
31-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT680-90

Table 3: Representative Data for Selective Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001680-90
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002075-85
3BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene1001870-80

Visualization of Workflows and Principles

G cluster_0 General Workflow for Selective Cross-Coupling start Start: this compound reagents Add Coupling Partner, Pd Catalyst, Base, Solvent start->reagents reaction Reaction at Controlled Temperature (Selective for C-I Bond) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 5-Functionalized-2-bromo-3-methylpyridine purification->product

Caption: General experimental workflow for selective cross-coupling.

G cluster_1 Principle of Selective Reactivity reactivity reactivity bond_strength bond_strength reactivity->bond_strength is inversely related to oxidative_addition oxidative_addition bond_strength->oxidative_addition determines selectivity Selective Reaction at C-5 (Iodo) Position oxidative_addition->selectivity leads to

Caption: Logical relationship governing selective coupling strategy.

Conclusion

This compound is a highly valuable synthetic intermediate that enables a strategy of orthogonal functionalization. The significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for the selective introduction of a wide range of functional groups at the C-5 position. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, researchers can achieve high yields and selectivities in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The resulting 2-bromo-5-substituted-3-methylpyridine products retain a handle for further diversification, making this a powerful approach in the design and synthesis of novel compounds for drug discovery and development.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Accessed January 11, 2026.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Accessed January 11, 2026. [Link]
  • Wikipedia.
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Accessed January 11, 2026. [Link]
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Accessed January 11, 2026. [Link]
  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Accessed January 11, 2026.
  • ResearchGate. (PDF) 2-Bromo-5-methylpyridine. Accessed January 11, 2026. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Accessed January 11, 2026. [Link]
  • ResearchGate. Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). Accessed January 11, 2026. [Link]
  • Chemistry LibreTexts.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Accessed January 11, 2026. [Link]
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  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 11, 2026. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen. Accessed January 11, 2026. [Link]
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  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Accessed January 11, 2026.
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  • National Institutes of Health. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. Accessed January 11, 2026. [Link]

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A Comparative Guide to the Stability of 2-Bromo-5-iodo-3-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Halogenated Pyridine Scaffolds

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and materials science. The unique reactivity of each halogen atom on the pyridine ring allows for programmed, site-selective functionalization through a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3][4] 2-Bromo-5-iodo-3-methylpyridine, in particular, offers two distinct reactive vectors: a highly reactive C-I bond, ideal for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, and a more robust C-Br bond for subsequent transformations.[1]

However, the very features that make these molecules synthetically valuable—multiple reactive halogens on an electron-deficient ring—can also predispose them to instability. For researchers in process development and drug discovery, a thorough understanding of a molecule's stability profile is not an academic exercise; it is a prerequisite for reliable synthesis, formulation, and long-term storage. Degradation can lead to reduced yields, purification challenges, and the introduction of unknown impurities that can compromise biological activity and safety.

This guide provides a comprehensive framework for evaluating the stability of this compound and its derivatives. We will move beyond a simple datasheet to explain the chemical rationale behind stability concerns and provide detailed, actionable protocols for conducting rigorous stability assessments in your own laboratory.

Physicochemical and Inferred Stability Profile of this compound

Understanding the fundamental physicochemical properties is the first step in assessing stability. While extensive experimental stability data for this specific molecule is not widely published, we can compile its known properties and infer potential liabilities based on its structure.

PropertyValueSource / Comment
Molecular Formula C₆H₅BrIN[5][6]
Molecular Weight 297.92 g/mol [5][6]
Appearance White to Orange to Green powder/crystal[7]
Melting Point 43-46 °C[5][8]
Boiling Point 298 °C[5][8]
Flash Point 134 °C[5][8]
Storage Recommended: 2–8 °C under inert gas (Nitrogen or Argon)[5]

Inferred Stability Concerns:

  • Light Sensitivity: Similar to other iodo-aromatic compounds, this compound is likely susceptible to photodegradation, where the weak C-I bond can undergo homolytic cleavage upon exposure to UV light. This is a common degradation pathway for iodinated organic molecules.[9] Discoloration (e.g., turning yellow or brown) upon storage is a common indicator of this process.

  • Thermal Liability: While the boiling point is high, localized heating or prolonged exposure to moderate temperatures, especially in the presence of catalysts or impurities, could initiate degradation. The presence of multiple halogens can influence thermal stability.

  • Chemical Reactivity: The pyridine nitrogen is basic and can be protonated under acidic conditions. The halogen atoms, particularly iodine, are susceptible to nucleophilic displacement or reductive dehalogenation, especially in the presence of strong bases or reducing agents.[1]

Impact of Structural Derivatives on Stability

The stability of the core this compound scaffold can be significantly altered by modifying its substituents. Understanding these electronic and steric effects is key to designing more robust molecules.

  • Electron-Withdrawing Groups (EWGs): Introducing a strong EWG, such as a nitro group (e.g., 2-Bromo-3-iodo-5-nitropyridine), makes the pyridine ring more electron-deficient.[10] This generally increases the susceptibility of the ring to nucleophilic attack but can also stabilize the C-halogen bonds against certain degradation pathways.

  • Electron-Donating Groups (EDGs): Adding an EDG, such as an amino group (e.g., 2-Amino-5-bromo-3-methylpyridine), increases the electron density of the ring.[11][12] This can enhance stability against nucleophilic attack but may increase susceptibility to oxidative degradation. The amino group itself is a potential site for oxidation.

  • Modification of the Methyl Group: Altering the methyl group can introduce steric effects or additional reactive sites that influence the overall stability profile of the molecule.

The following table provides a predictive comparison based on fundamental chemical principles.

Stress ConditionThis compound (Parent)Derivative with EDG (e.g., -NH₂)Derivative with EWG (e.g., -NO₂)Rationale
Photolytic (UV) Moderate to High SensitivityHigh SensitivityModerate SensitivityC-I bond is inherently photolabile. EDGs can increase electron density, potentially accelerating photo-oxidation.
Acidic Hydrolysis Low to Moderate SensitivityLow SensitivityModerate to High SensitivityEWGs make the ring more susceptible to nucleophilic attack by water, though still generally slow.
Basic Hydrolysis Moderate SensitivityLow SensitivityHigh SensitivityHighly electron-deficient rings are very susceptible to hydroxide attack. EDGs can retard this process.[13]
Oxidative (e.g., H₂O₂) Moderate SensitivityHigh SensitivityLow SensitivityThe amino group is readily oxidized. The electron-deficient nitro-substituted ring is more resistant to oxidation.
Thermal Moderate StabilityModerate StabilityLower StabilityNitro groups can lower thermal stability and introduce explosive hazards.

Experimental Design for Stability Assessment: A Validated Approach

To move from prediction to empirical data, a systematic approach is required. Forced degradation (or stress testing) studies, as outlined by the International Conference on Harmonisation (ICH) guidelines, are the industry standard.[14][15][16][17] These studies deliberately degrade the sample under harsh conditions to rapidly identify likely degradation products and establish degradation pathways.

A crucial prerequisite for any stability study is the development of a stability-indicating analytical method , typically a High-Performance Liquid Chromatography (HPLC) method, that can resolve the parent compound from all potential degradation products.[17][18][19]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prep Prepare Stock Solution of API in Suitable Solvent acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose Aliquots to Stress base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose Aliquots to Stress oxid Oxidative (e.g., 3% H₂O₂, RT) prep->oxid Expose Aliquots to Stress therm Thermal (Solid State, e.g., 80°C) prep->therm Expose Aliquots to Stress photo Photolytic (ICH Q1B Light Chamber) prep->photo Expose Aliquots to Stress analysis Analyze by Stability- Indicating HPLC Method acid->analysis Neutralize/Dilute Samples base->analysis Neutralize/Dilute Samples oxid->analysis Neutralize/Dilute Samples therm->analysis Neutralize/Dilute Samples photo->analysis Neutralize/Dilute Samples mass_balance Assess Peak Purity & Calculate Mass Balance analysis->mass_balance identify Identify Degradants (e.g., LC-MS) mass_balance->identify G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev Optimize Mobile Phase, Column, Gradient, & Wavelength spec Specificity (Discrimination from degradants) dev->spec Using Stressed Samples lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob finish Validated Method rob->finish start Define Analytical Target Profile start->dev

Caption: Standard workflow for analytical method validation.

Typical Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (e.g., 275 nm). [5]* Column Temperature: 30 °C.

Validation Steps:

  • Specificity: Inject stressed samples to demonstrate that all degradation product peaks are baseline-resolved from the main peak. Use a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Prepare a series of at least five concentrations and plot the peak area response versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determine the recovery of the analyte in a sample matrix by spiking a known amount of the compound at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

Conclusion and Recommendations

The stability of this compound and its derivatives is a multifaceted issue governed by their inherent susceptibility to light, heat, and chemical attack. While the C-I bond represents a likely initial point of degradation, particularly under photolytic stress, a comprehensive forced degradation study is essential to uncover the full stability profile.

For researchers and drug development professionals, the following recommendations are paramount:

  • Empirical Testing is Non-Negotiable: Do not rely solely on predicted stability. Conduct rigorous forced degradation studies as early as possible in the development lifecycle.

  • Develop a Robust Analytical Method: A validated, stability-indicating HPLC method is the cornerstone of any reliable stability assessment.

  • Control Storage Conditions: Based on stability data, establish appropriate storage conditions. For this compound, storage at 2-8 °C under an inert atmosphere and protected from light is a prudent starting point. [5][9]4. Consider Stability in Derivative Design: When designing new molecules based on this scaffold, consider how the electronic properties of new substituents will impact the overall stability of the final compound.

By implementing the structured, validated protocols outlined in this guide, scientists can confidently characterize the stability of these valuable synthetic intermediates, ensuring the integrity of their research and the quality of their final products.

References

  • Parshikov, I. A. (2002). Degradation of Pyridines in the Environment. ResearchGate.
  • 2-Bromo-3-iodo-5-methylpyridine Properties vs Temperature. ChemEssen.
  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498.
  • Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine. Chemcasts.
  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. The Biochemical journal, 146(1), 157–172.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods.
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  • Potter, W. (1991). Pyridine Method Number: PV2295. OSHA.
  • NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. (1994). PYRIDINE: METHOD 1613. CDC.
  • Rawat, T., & Singh, D. (2016). Forced Degradation Studies. SciSpace.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Dar'in, D., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(23), 7291.
  • The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta, 8(544), 2153-2435.
  • 2-Bromo-3-iodo-5-methylpyridine Properties vs Pressure. ChemEssen.
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(36), 11816–11817.
  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.
  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Bioorganic & medicinal chemistry, 28(1), 115189.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090.
  • Chen, Y., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of organic chemistry, 87(6), 4469–4478.
  • 2-Bromo-5-iodopyridine. PubChem.
  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
  • 2-Amino-5-bromo-3-methylpyridine, 97%. Ottokemi.
  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline). Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.

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A Senior Application Scientist's Guide to the Strategic Application of 2-Bromo-5-iodo-3-methylpyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, dihalogenated pyridines stand out as exceptionally versatile intermediates, offering multiple, orthogonally reactive handles for sequential functionalization. This guide provides an in-depth, technical comparison of 2-Bromo-5-iodo-3-methylpyridine, a highly valuable, yet under-documented synthon, against its logical alternatives. We will delve into the nuanced reactivity of this molecule, supported by extrapolated data from closely related systems, and provide actionable protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Differential Halogen Reactivity

The core utility of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling cycles.[1] This inherent reactivity difference allows for the selective functionalization of the 5-position (iodine) under milder conditions, while leaving the 2-position (bromine) intact for subsequent transformations. This sequential approach is a powerful strategy for the modular synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[2][3]

Comparative Performance in Key Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The enhanced reactivity of the C-I bond allows for selective coupling at the 5-position under mild conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Reference
This compound Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-904-8>90 (at C-5)[5] (extrapolated)
2,5-Dibromo-3-methylpyridineArylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100-11012-1670-85 (at C-5)[6] (analogous)
2-Chloro-5-iodo-3-methylpyridineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1008-12>90 (at C-5) (analogous)
Table 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. The high reactivity of the C-I bond is particularly advantageous in this reaction.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Reference
This compound Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-402-6>90 (at C-5)[7] (extrapolated)
2,5-Dibromo-3-methylpyridineTerminal alkynePd(OAc)₂ / XPhosCs₂CO₃Dioxane80-10010-1665-80 (at C-5)[8] (analogous)
2-Chloro-5-iodo-3-methylpyridineTerminal alkynePd(PPh₃)₄ / CuIi-Pr₂NHDMFRT-503-8>90 (at C-5)[9] (analogous)
Table 3: Heck Vinylation

The Heck reaction allows for the introduction of vinyl groups. Selective vinylation at the C-5 position of this compound is expected.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Reference
This compound AlkenePd(OAc)₂ / P(o-tol)₃Et₃NDMF80-1006-1280-90 (at C-5)[10] (extrapolated)
2,5-Dibromo-3-methylpyridineAlkenePd₂(dba)₃ / PPh₃NaOAcDMA120-14018-2460-75 (at C-5)[11] (analogous)
2-Chloro-5-iodo-3-methylpyridineAlkenePd(OAc)₂ / PPh₃K₂CO₃NMP100-12012-1880-90 (at C-5)[12] (analogous)
Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The C-I bond's reactivity allows for selective amination at the 5-position.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Reference
This compound AminePd₂(dba)₃ / XantphosNaOtBuDioxane80-1004-1085-95 (at C-5)[13][14] (extrapolated)
2,5-Dibromo-3-methylpyridineAminePd(OAc)₂ / BINAPCs₂CO₃Toluene100-11012-2470-85 (at C-5)[15] (analogous)
2-Chloro-5-iodo-3-methylpyridineAminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH90-1108-1685-95 (at C-5)[16] (analogous)

Experimental Protocols

The following protocols are provided as a starting point for the selective functionalization of this compound. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol is designed for the selective coupling of an arylboronic acid at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Subsequent Sonogashira Coupling at the 2-Position

This protocol assumes the 5-position has been functionalized and targets the remaining C-Br bond.

Materials:

  • 5-Aryl-2-bromo-3-methylpyridine (from Protocol 1) (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (3.0 equiv)

  • DMF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add 5-Aryl-2-bromo-3-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF, Et₃N, and the terminal alkyne via syringe.

  • Heat the reaction to 60-80°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Rationale and Visualization

The selectivity observed in the cross-coupling reactions of this compound is a direct consequence of the differences in bond dissociation energies (BDE) of the C-I and C-Br bonds. The lower BDE of the C-I bond leads to a lower activation energy for the rate-determining oxidative addition step.

Selective Cross-Coupling cluster_0 Reaction Pathway Start This compound Intermediate1 Selective Oxidative Addition at C-I Start->Intermediate1 Pd(0), Mild Conditions Product1 5-Functionalized-2-bromo- 3-methylpyridine Intermediate1->Product1 Transmetalation & Reductive Elimination Intermediate2 Oxidative Addition at C-Br (Harsher Conditions) Product1->Intermediate2 Pd(0), Forcing Conditions Product2 2,5-Difunctionalized- 3-methylpyridine Intermediate2->Product2 Transmetalation & Reductive Elimination

Caption: Selective functionalization pathway of this compound.

The general workflow for a palladium-catalyzed cross-coupling reaction is a well-established, cyclic process.

Cross-Coupling Workflow cluster_1 Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrates, Catalyst, Ligand, Base Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly substituted pyridines. Its key advantage lies in the differential reactivity of the C-I and C-Br bonds, which allows for selective and sequential functionalization. While direct experimental data for this specific molecule is limited in the peer-reviewed literature, a comprehensive understanding of its reactivity can be confidently extrapolated from closely related dihalopyridine systems. This guide provides researchers with the foundational knowledge, comparative data, and practical protocols to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
  • Fairlamb, I. J. S., et al. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 141(3), 1472-1483. [Link]
  • Knochel, P., et al. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Organic & Biomolecular Chemistry, 9, 6549-6552. [Link]
  • Wikipedia. (2023).
  • Reddy, T. R., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Ritter, T., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Chemistry LibreTexts. (2023).
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (2007).
  • YouTube. (2012).
  • MDPI. (2023). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
  • National Institutes of Health. (2018).
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  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • MDPI. (2017).
  • ResearchGate. (2012). Recent Advances in Sonogashira Reactions. [Link]
  • University of Southampton ePrints. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • National Institutes of Health. (2018).
  • National Institutes of Health. (2023).
  • PubMed. (2011). Computational study on the mechanism and selectivity of C-H bond activation and dehydrogenative functionalization in the synthesis of rhazinilam. [Link]
  • National Institutes of Health. (2022).

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Safety Operating Guide

Proper Disposal of 2-Bromo-5-iodo-3-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an essential operational and safety guide for the proper disposal of 2-Bromo-5-iodo-3-methylpyridine (CAS No. 65550-78-9). As a halogenated pyridine derivative, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step guidance grounded in established safety protocols.

Understanding the Hazard Profile

Key Safety and Handling Data Summary:

PropertyValue/InformationSource
CAS Number65550-78-9[5]
Molecular FormulaC6H5BrIN[5]
Molecular Weight297.92 g/mol [5]
AppearanceSolid[6]
Hazard ClassHalogenated Organic Waste[3]
Primary HazardsPotential for skin, eye, and respiratory irritation. Environmental hazard.[1][2]

Mandatory Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the following personal protective equipment must be worn to minimize exposure risks. The selection of appropriate PPE is the first line of defense in ensuring laboratory safety.

  • Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[7][8]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[9] A fully buttoned laboratory coat must be worn to protect against skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8][10] All handling of the solid compound or its solutions for disposal purposes should ideally be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and clear labeling. This protocol is designed to be a self-validating system, minimizing the risk of accidental exposure or improper waste management.

Waste Segregation: The First Critical Step

The principle of waste segregation is fundamental to safe and compliant laboratory practice. Halogenated organic wastes must be collected separately from non-halogenated organic wastes and aqueous wastes.[3][11] Co-mingling different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[11]

Action: Designate a specific hazardous waste container solely for "Halogenated Organic Waste." This container should be clearly labeled before any waste is added.[12]

Container Selection and Labeling

The choice of waste container is crucial for safe storage and transport.

Action:

  • Select a container made of a material compatible with this compound, such as high-density polyethylene (HDPE).

  • The container must have a secure, leak-proof screw-top cap to prevent the escape of vapors.[9][12]

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Environmental Hazard")

    • The date accumulation started.

    • The name of the principal investigator or responsible person.

Waste Collection and Handling

This phase involves the physical transfer of waste into the designated container.

Action:

  • Solid Waste: Carefully transfer solid this compound waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.[1] Any contaminated disposable materials, such as weighing paper or gloves, should also be placed in this container.

  • Solutions: If disposing of solutions containing this compound, carefully pour the liquid waste into the designated container, avoiding splashes.

  • Empty Containers: Any "empty" containers that previously held this compound should be treated as hazardous waste, as they may contain residual amounts of the chemical.[13] These should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.

Storage of Hazardous Waste

Proper storage of the waste container while it is being filled is critical to maintaining a safe laboratory environment.

Action:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.[12]

  • Store the container in a designated, well-ventilated satellite accumulation area.[9]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent accidental reactions.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE A->B C Prepare Labeled Halogenated Waste Container B->C D Transfer Waste to Container (Solids & Liquids) C->D E Include Contaminated Disposables D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Management G->H I Ensure Compliance with Local, State, & Federal Regulations H->I

Caption: Disposal Workflow for this compound.

Final Disposal and Emergency Procedures

Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][11]

Action: Once the waste container is full or is no longer being used, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8][9] These professionals are equipped to transport and dispose of the waste in accordance with all local, state, and federal regulations.[14] The final disposal method for halogenated organic waste is typically high-temperature incineration.[3][14]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spills:

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in the designated halogenated waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

References

  • Thermo Fisher Scientific, this compound, 95% SDS
  • Washington State University, Pyridine Standard Oper
  • Agency for Toxic Substances and Disease Registry, Toxicological Profile for Pyridine
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  • Loba Chemie, Pyridine for Synthesis Safety D
  • Bucknell University, Hazardous Waste Segreg
  • Tokyo Chemical Industry Co., Ltd.
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  • Jubilant Ingrevia Limited, Pyridine ACS Safety D
  • ChemicalBook, this compound CAS 65550-78-9
  • BenchChem, Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
  • ChemicalBook, 2-Bromo-5-iodopyridine Safety D
  • Thermo Fisher Scientific, 3-Amino-5-bromo-2-methylpyridine Safety D
  • Hazardous Waste Experts, Guidelines for Solvent Waste Recycling and Disposal
  • Jubilant Ingrevia Limited, 2-Bromo-3-methylpyridine Safety D
  • Jubilant Ingrevia Limited, 2-Bromo-5-methylpyridine Safety D
  • Braun Research Group, Halogenated Organic Liquids - Standard Oper
  • University of Wyoming, 5-Bromo-2-Deoxyuridine (BrdU)
  • University of Wisconsin-Madison, Appendix A Disposal Procedures by Chemical
  • BenchChem, Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine
  • Occupational Safety and Health Administration, OSHA Technical Manual (OTM) - Section II: Chapter 2

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Essential Safety and Operational Guide for Handling 2-Bromo-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working at the forefront of innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of 2-Bromo-5-iodo-3-methylpyridine (CAS No: 65550-78-9), ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering causal explanations for each recommendation to empower you with a deeper understanding of the necessary precautions.

Immediate Safety Briefing: Understanding the Risks

This compound is a halogenated pyridine derivative that, based on data from structurally similar compounds, presents several potential hazards.[1] The primary risks associated with this solid compound are skin and eye irritation.[1] Ingestion and inhalation may also pose health risks.[2] A clear understanding of these hazards is the first step toward mitigating exposure and ensuring a safe laboratory environment.

Hazard Identification Summary
Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

This table is compiled based on data for this compound and structurally analogous compounds.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following recommendations are based on established safety protocols for halogenated aromatic compounds and are designed to provide comprehensive protection.[1][3]

Detailed PPE Protocol
Protection TypeSpecific EquipmentRationale and Field Insights
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Given the serious eye irritation potential (H319), standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering robust protection against airborne particles and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).While specific permeation data for this compound is not readily available, nitrile gloves are a good starting point for incidental contact due to their broad resistance to a range of chemicals.[3][6] For prolonged handling or in the event of a spill, more robust gloves such as neoprene should be considered.[3] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.[6]
Body Protection A fully buttoned, long-sleeved laboratory coat.A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. Ensure it is fully fastened to provide maximum coverage.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. If work must be performed outside of a fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator equipped with organic vapor and particulate cartridges is mandatory to prevent respiratory tract irritation.[1]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for the safe handling of this compound. This procedural guidance is designed to be a self-validating system, minimizing the potential for error and exposure at each step.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • Before beginning any work, ensure that a calibrated chemical fume hood is operational.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

    • Assemble all necessary equipment and reagents to minimize movement during the procedure.

  • Weighing and Transfer :

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent cross-contamination of balances and other equipment.

    • Handle the solid material gently to avoid the generation of dust.

  • During the Reaction :

    • Keep all reaction vessels clearly labeled.

    • Maintain the sash of the fume hood at the lowest practical height.

  • Post-Procedure Cleanup :

    • Decontaminate all non-disposable equipment that has come into contact with this compound.

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposable materials as hazardous waste.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][7][8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][10] If skin irritation occurs, seek medical attention.[1]
Inhalation Move the affected individual to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2]
Spill Management

A spill of this compound should be treated with caution and handled by trained personnel.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ensure safety Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE If spill is manageable Contain Contain the Spill with Inert Absorbent Material Don_PPE->Contain Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Halogenated Organic Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for the safe cleanup of a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately clear the area of all personnel and inform your supervisor.

  • Assess the Spill : Determine the extent of the spill. If it is large or you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE : Wear the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.[11]

  • Containment : For a solid spill, carefully sweep the material to prevent it from becoming airborne.[12] Place the swept material into a clearly labeled hazardous waste container.[13][14]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : All materials used for the cleanup, including the absorbent and contaminated PPE, must be disposed of as hazardous waste.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal:

  • Classification : As a brominated and iodinated organic compound, this compound waste must be classified as halogenated organic waste .[15]

  • Containers : Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[15] The container should be made of a compatible material, such as high-density polyethylene.[16]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

  • Collection : Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor. Do not dispose of this chemical in the regular trash or down the drain.[15]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity and environmental stewardship.

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Washington State University. (n.d.). Bromine Standard Operating Procedure.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Post Apple Scientific. (2024). Learn How to Respond to Chemical Spills with These Steps.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Specialty Vision. (n.d.). Understanding Chemical Eye Injuries and First Aid Treatment.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries.
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • Kemicentrum, Lund University. (2025). 6.2 Eye injuries.
  • Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • WSU Spokane. (n.d.). GLOVE SELECTION CHART.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Li, Y., et al. (2020). Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. PubMed Central.
  • Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Methyl Bromide (Bromomethane).
  • Microflex. (n.d.). Chemicals Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.